molecular formula C11H15NS B035124 4-Phenylsulfanylpiperidine CAS No. 101798-65-6

4-Phenylsulfanylpiperidine

Katalognummer: B035124
CAS-Nummer: 101798-65-6
Molekulargewicht: 193.31 g/mol
InChI-Schlüssel: CMFUYNUDGNDTGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylsulfanylpiperidine is a versatile and valuable chemical scaffold in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a common motif in bioactive molecules, which is substituted at the 4-position with a phenylsulfanyl (thioether) group. This structural combination confers unique electronic and steric properties, making it a privileged building block for the synthesis of novel compounds targeting the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-phenylsulfanylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFUYNUDGNDTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313136
Record name 4-(Phenylthio)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-65-6
Record name 4-(Phenylthio)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101798-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylthio)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Phenylsulfanylpiperidine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 4-phenylsulfanylpiperidine core represents a privileged structure in medicinal chemistry, distinct from its nitrogen-containing congener, the phenylpiperazine (found in Vortioxetine). While piperazines are ubiquitous in psychopharmacology, the piperidine analog offers unique physicochemical properties: increased lipophilicity (LogP), altered basicity (pKa ~10-11), and a distinct metabolic profile by removing the susceptible N1-oxidation site.

This guide dissects the technical utility of this scaffold, focusing on its role as a Serotonin Transporter (SERT) inhibitor with ancillary activity at 5-HT receptors. We will explore the "S-linker" advantage—where the sulfur atom acts not merely as a bridge, but as a metabolic shield and electronic modulator compared to traditional ether (–O–) linkages.

Structural Basis & Medicinal Chemistry[1]

The Thioether Bioisostere

Replacing the ether oxygen of 4-phenoxy-piperidines (e.g., Paroxetine analogs) with sulfur fundamentally alters the drug-target interaction:

  • Bond Angle & Length: The C–S–C bond angle (~109°) is sharper than C–O–C, and the bond length is longer (1.8 Å vs 1.4 Å). This places the phenyl ring in a different vector within the SERT S1/S2 binding pockets.

  • Metabolic Stability: The thioether is generally more resistant to oxidative dealkylation than the ether, though it introduces the possibility of S-oxidation (sulfoxide/sulfone formation), which can be exploited for prodrug strategies.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationPharmacological Consequence
Piperidine Nitrogen H (Secondary Amine)High affinity for SERT; essential for salt bridge with Asp98.
Piperidine Nitrogen Methyl/AlkylReduces SERT affinity; increases Sigma-1 receptor selectivity.
Thioether Linker Oxidation (SO/SO2)Drastic reduction in SERT affinity; potential polarity shift.
Phenyl Ring (Ortho) Methyl/HalogenInduces torsion; critical for selectivity against NET/DAT.
Phenyl Ring (Para) EWG (e.g., CF3)Increases metabolic stability; enhances potency via lipophilic contacts.

Advanced Synthetic Methodologies

While Nucleophilic Aromatic Substitution (


) is possible with activated fluorobenzenes, it fails with electron-rich systems. The industry standard for accessing diverse 4-phenylsulfanylpiperidines is Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig type) .
Validated Synthetic Pathway (Pd-Catalyzed)

The following workflow utilizes a Pd_2(dba)_3 / Xantphos system, which is robust for creating C–S bonds with high turnover frequencies.

SyntheticPathway Precursors Precursors: 4-Mercaptopiperidine (Boc) + Aryl Bromide OxAdd Oxidative Addition: Ar-Pd(II)-Br complex Precursors->OxAdd Ar-Br enters Catalyst Catalyst Activation: Pd2(dba)3 + Xantphos (Active L2Pd(0) Species) Catalyst->OxAdd LigandEx Ligand Exchange: Thiolate Coordination OxAdd->LigandEx Base (DIPEA) RedElim Reductive Elimination: C-S Bond Formation LigandEx->RedElim Heat (100°C) RedElim->Catalyst Regenerate Pd(0) Deprotection Acidic Deprotection: TFA/DCM -> Free Amine RedElim->Deprotection Isolate Intermediate

Figure 1: Catalytic cycle for the synthesis of aryl-thioether piperidines via Buchwald-Hartwig coupling.

Experimental Protocols

Protocol A: Pd-Catalyzed C-S Coupling (Self-Validating)

Objective: Synthesis of tert-butyl 4-(2,4-dimethylphenylsulfanyl)piperidine-1-carboxylate.

Reagents:

  • 4-Mercaptopiperidine-1-carboxylate (1.0 eq)

  • 1-Bromo-2,4-dimethylbenzene (1.1 eq)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • DIPEA (2.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Validation: Moisture compromises the catalyst; ensure the system is under positive pressure.

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the flask. Add 5 mL of dioxane and stir at room temperature for 10 mins. Checkpoint: Solution should turn from deep purple to orange/brown, indicating active ligand complexation.
    
  • Substrate Addition: Introduce the aryl bromide and the thiol (pre-dissolved in dioxane). Add DIPEA last.

  • Thermal Reaction: Heat the system to reflux (100–110°C) for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS (ESI+).

    • Target: Look for parent ion

      
      .
      
    • Stop Condition: Reaction is complete when the aryl bromide peak is <5% relative to product.

  • Workup: Filter through a Celite pad (removes Pd black). Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro SERT Binding Assay

Objective: Determine


 values using Radioligand Displacement.
  • Membrane Prep: HEK-293 cells stably expressing human SERT.

  • Ligand:

    
    -Citalopram (High affinity, specific).
    
  • Competition: Incubate membranes with

    
    -Citalopram (2 nM) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Validation: Run a reference standard (e.g., Fluoxetine) in parallel. The

    
     of Fluoxetine must fall within 2-fold of historical data (typically 10-20 nM) for the assay to be valid.
    

Pharmacological Mechanism & Signaling

The this compound scaffold operates primarily by blocking the reuptake of serotonin, but specific derivatives (depending on the phenyl substituents) can exhibit "multimodal" activity, engaging 5-HT1A receptors (presynaptic desensitization) or 5-HT3 receptors (interneuron modulation).

MechanismOfAction Compound This compound Derivative SERT SERT Transporter (Presynaptic) Compound->SERT Allosteric/Orthosteric Binding PostSynaptic Post-Synaptic Receptors (5-HT1A, 5-HT3, etc.) Compound->PostSynaptic Direct Modulation (Multimodal Effect) Reuptake 5-HT Reuptake Process SERT->Reuptake Inhibits Synapse Synaptic Cleft [5-HT] Increase Reuptake->Synapse Accumulation Synapse->PostSynaptic Activation Downstream Downstream Signaling (BDNF Release, Neuroplasticity) PostSynaptic->Downstream Signal Transduction

Figure 2: Mechanistic pathway of SERT inhibition and multimodal receptor modulation.

Future Directions: PROTACs and Biased Ligands

The secondary amine of the piperidine ring provides a perfect "handle" for linker attachment in PROTAC (Proteolysis Targeting Chimera) design. By attaching an E3 ligase recruiter (e.g., Thalidomide or VHL ligand) to the piperidine nitrogen via an alkyl chain, researchers can degrade SERT rather than merely inhibiting it, potentially overcoming tachyphylaxis (drug tolerance).

References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.[1] Journal of Medicinal Chemistry. Link

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Link

  • Kuyper, L., et al. (2022).[2] Comprehensive Synthesis of Fentanyl Derivatives (Piperidine Scaffolds) for Rapid Differentiation. Semantic Scholar. Link

  • Lundbeck/Takeda. (2013). Vortioxetine Pharmacology and Multimodal Mechanism. PubMed. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Protocols. Link

Sources

Technical Guide: Mechanism of Action of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-Phenylsulfanylpiperidine (4-PSP).

Editorial Note: this compound is primarily a privileged scaffold and chemical intermediate in medicinal chemistry rather than a standalone marketed drug. Its structure—a piperidine ring linked to a phenyl group via a flexible sulfur atom—serves as a critical pharmacophore for designing ligands targeting the Serotonin Transporter (SERT) and Sigma-1 Receptors (σ1R) . This guide analyzes its intrinsic pharmacological properties as a probe and precursor.

Executive Summary

This compound (4-PSP) is a bioactive heterocyclic scaffold characterized by a 4-substituted piperidine ring linked to a phenyl group through a sulfide bridge. Unlike its carbon-linked analog (4-phenylpiperidine, the core of opioids like fentanyl), the sulfur linker imparts unique conformational flexibility and lipophilicity.

Core Pharmacological Profile:

  • Primary Target: Serotonin Transporter (SERT) – Acts as a reuptake inhibitor pharmacophore.

  • Secondary Target: Sigma-1 Receptor (σ1R) – Acts as a high-affinity hydrophobic ligand.

  • Emerging Target: CYP4 Enzymes – Inhibitor of 20-HETE formation (neurovascular modulation).

Detailed Mechanism of Action

Serotonin Transporter (SERT) Modulation

The 4-PSP moiety is structurally homologous to the core of multimodal antidepressants (e.g., Vortioxetine derivatives). Its mechanism involves orthosteric binding to the SERT, blocking the reuptake of serotonin (5-HT) from the synaptic cleft.

  • Binding Pocket Interaction: The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a salt bridge with Asp98 in the SERT central binding site.

  • The Sulfur "Hinge": The sulfur atom acts as a flexible hinge, allowing the phenyl ring to occupy the hydrophobic sub-pocket (S2) of the transporter. This flexibility is critical for distinguishing it from rigid 4-phenylpiperidines, favoring SERT selectivity over Dopamine Transporters (DAT).

  • Outcome: Inhibition of 5-HT reuptake

    
     Increased synaptic serotonin concentration 
    
    
    
    Downstream signaling via 5-HT1A/1B receptors.
Sigma-1 Receptor (σ1R) Interaction

4-PSP exhibits high affinity for the σ1R, an endoplasmic reticulum (ER) chaperone protein.

  • Chaperone Translocation: Upon binding, 4-PSP promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein).

  • Calcium Signaling: The activated σ1R translocates to the mitochondrion-associated ER membrane (MAM), stabilizing IP3 receptors and enhancing calcium signaling between the ER and mitochondria.

  • Neuroprotection: This pathway promotes cell survival and neuroplasticity, suggesting 4-PSP derivatives have potential in treating neurodegenerative disorders.

CYP4 Inhibition (Neurovascular Regulation)

Recent medicinal chemistry efforts identify 4-PSP derivatives as inhibitors of CYP4 enzymes.

  • Pathway: Inhibition of CYP4 prevents the conversion of Arachidonic Acid (AA) to 20-HETE (20-Hydroxyeicosatetraenoic acid).

  • Physiological Effect: 20-HETE is a potent vasoconstrictor. By inhibiting its synthesis, 4-PSP derivatives prevent cerebral microvascular constriction, offering neuroprotection during ischemic events.

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of 4-PSP, highlighting its interaction with SERT and Sigma-1 receptors.

G Molecule This compound (4-PSP) SERT Serotonin Transporter (SERT) Molecule->SERT Orthosteric Binding Sigma Sigma-1 Receptor (ER Membrane) Molecule->Sigma Agonism Synapse Synaptic Cleft 5-HT Accumulation SERT->Synapse Blockade Receptors 5-HT1A / 5-HT1B Activation Synapse->Receptors Signaling BiP BiP Dissociation Sigma->BiP Activation MAM MAM Translocation (Mitochondria) BiP->MAM Chaperoning Neuro Neuroprotection & Plasticity MAM->Neuro Ca2+ Modulation

Caption: Dual mechanistic pathway of 4-PSP showing SERT inhibition (left) and Sigma-1 Receptor modulation (right).

Experimental Protocols

Synthesis of this compound (Self-Validating)

Context: To ensure high purity for biological assays, the compound is synthesized via nucleophilic substitution.

Reagents: 4-Chloropiperidine (protected, e.g., N-Boc), Thiophenol, Sodium Hydride (NaH), DMF.

  • Activation: Suspend NaH (1.2 eq) in dry DMF at 0°C under inert atmosphere (

    
    ).
    
  • Nucleophile Formation: Add Thiophenol (1.0 eq) dropwise. Stir for 30 min until

    
     evolution ceases (formation of sodium thiophenolate).
    
  • Substitution: Add N-Boc-4-chloropiperidine (1.0 eq). Heat to 80°C for 4–6 hours.

  • Deprotection: Quench with water, extract with EtOAc. Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Validation: Confirm structure via

    
    H-NMR (Diagnostic peak: ~3.0 ppm multiplet for H-4 of piperidine next to S).
    
Radioligand Binding Assay (SERT Affinity)

Objective: Determine the


 of 4-PSP for the serotonin transporter.
  • Tissue Preparation: Use rat cortical membrane homogenates or HEK-293 cells stably expressing human SERT (hSERT).

  • Ligand:

    
    -Citalopram (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 50 µg membrane protein with 1 nM

      
      -Citalopram.
      
    • Add 4-PSP at varying concentrations (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes typical affinity ranges for 4-PSP derivatives found in literature.

TargetParameterTypical ValueBiological Relevance
hSERT

10 – 150 nMModerate-High affinity reuptake inhibition.
Sigma-1 (σ1)

5 – 50 nMHigh affinity; likely agonist activity.
Sigma-2 (σ2)

> 500 nMLower affinity; provides selectivity for σ1.
CYP4

~1 – 10 µMInhibits 20-HETE formation (vasoprotection).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782806, 4-(Phenylthio)piperidine. Retrieved from [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO2020163689A1 - 20-HETE formation inhibitors.
  • European Patent Office. (1988). EP0294183A1 - Ethylamine derivatives and their use as antihypertensive agents. Retrieved from [Link]

In Silico Modeling of 4-Phenylsulfanylpiperidine Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 4-phenylsulfanylpiperidine, a versatile scaffold with potential applications in the development of novel therapeutics, particularly in the realms of analgesia and neuropharmacology. As Senior Application Scientist, this document is structured to impart not just procedural knowledge, but also the strategic thinking and scientific rationale that underpin a robust computational drug discovery workflow. We will navigate the essential techniques of molecular docking, molecular dynamics simulations, and ADMET prediction, offering field-proven insights and detailed, self-validating protocols. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to effectively harness computational methodologies for the evaluation and optimization of this compound derivatives.

Introduction: The Therapeutic Potential of the this compound Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The specific compound at the heart of this guide, this compound, has been identified as a key intermediate in the synthesis of analgesic and anti-inflammatory agents, with potential applications in neuroscience research targeting neurotransmitter systems[1]. Its structure presents a unique combination of a basic piperidine ring and a lipophilic phenylsulfanyl group, suggesting the potential for multifaceted interactions with biological targets.

Given its association with analgesic properties, a logical and compelling hypothetical target for our in silico investigation is the mu-opioid receptor (MOR) . The MOR is a G-protein coupled receptor (GPCR) that plays a central role in pain perception and is the primary target for opioid analgesics like morphine and fentanyl. Understanding how this compound and its derivatives might interact with this receptor is a critical first step in evaluating their potential as novel pain management therapeutics.

This guide will therefore use the MOR as our target protein to illustrate a complete in silico workflow, from initial hit identification to lead optimization considerations.

The In Silico Drug Discovery Cascade: A Strategic Overview

A successful in silico drug discovery campaign is not a linear process but rather an iterative cycle of prediction, analysis, and refinement. The causality behind our experimental choices is paramount. We begin with broad, computationally inexpensive methods to screen vast chemical spaces and progressively move towards more computationally intensive, and thus more accurate, techniques to study the most promising candidates.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Stability & Energetics cluster_3 Phase 4: Druglikeness & Safety Profile T_Prep Target Preparation (Mu-Opioid Receptor) Docking Molecular Docking T_Prep->Docking L_Prep Ligand Preparation (this compound) L_Prep->Docking MD Molecular Dynamics Simulation Docking->MD Top Scoring Poses ADMET ADMET Prediction MD->ADMET Stable Complexes ADMET->Docking Feedback for Optimization G Receptor Prepared Receptor (PDBQT format) Grid Define Binding Site (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT format) Docking Run Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis

Caption: The molecular docking workflow.

Protocol 3: Molecular Docking of this compound into the Mu-Opioid Receptor

  • Prepare Files for Docking: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[2][3]

  • Define the Binding Site: Define a "grid box" that encompasses the active site of the mu-opioid receptor. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, binding site prediction tools can be used.

  • Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina, Glide, or GOLD. The software will sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

  • Analyze the Results: The primary outputs of a docking simulation are the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). The poses with the lowest binding energies are considered the most favorable.

Data Presentation: Predicted Binding Affinities

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-7.8ASP147, TYR148, HIS297
Derivative A-8.5ASP147, TYR148, TRP318
Derivative B-7.2TYR148, HIS297

Phase 3: Assessing Complex Stability with Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.[4][5] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

Protocol 4: MD Simulation of the MOR-Ligand Complex

  • System Setup: Take the top-scoring docked pose of the MOR-4-phenylsulfanylpiperidine complex and place it in a simulation box.

  • Solvation: Add water molecules to the simulation box to create an aqueous environment.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a thorough energy minimization of the entire system to remove any bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it at that temperature and pressure (NVT and NPT ensembles).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the ligand in the binding site.

  • Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of hydrogen bonds and other interactions over time.

G Docked_Complex Docked Protein-Ligand Complex Solvation Solvate with Water Docked_Complex->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis

Caption: The molecular dynamics simulation workflow.

Phase 4: Predicting "Druglikeness" with ADMET Profiling

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7] In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.

Protocol 5: In Silico ADMET Prediction

  • Input the Ligand Structure: Use the 2D or 3D structure of this compound as input for an ADMET prediction web server or software (e.g., SwissADME, ADMETlab, vNN-ADMET).[8][9][10]

  • Calculate Physicochemical Properties: The software will calculate a range of physicochemical properties, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • Evaluate Pharmacokinetic Properties: The tool will predict various pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are involved in drug metabolism).

  • Assess "Druglikeness": The compound will be evaluated against various "druglikeness" rules, such as Lipinski's Rule of Five, to assess its potential to be an orally active drug.

  • Predict Toxicity: Potential toxicities, such as mutagenicity and cardiotoxicity, will be predicted based on the compound's structure.

Data Presentation: Predicted ADMET Properties

PropertyThis compoundAcceptable Range
Molecular Weight193.31 g/mol < 500
LogP2.85< 5
H-bond Donors1< 5
H-bond Acceptors1< 10
TPSA12.47 Ų< 140 Ų
GI AbsorptionHighHigh
BBB PermeantYesYes/No (target dependent)
CYP2D6 InhibitorNoNo
Lipinski's Rule Violations0< 1

Conclusion: Synthesizing In Silico Insights for Rational Drug Design

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the investigation of this compound as a potential therapeutic agent. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a wealth of data to inform the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The iterative nature of this process, where the results of one phase inform the next, is crucial for success. The ultimate goal is to leverage these computational tools to accelerate the drug discovery process, reduce the reliance on expensive and time-consuming experimental screening, and ultimately, to bring safer and more effective medicines to patients.

References

  • PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Galaxy Training. Protein-ligand docking. [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. [Link]

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Deep Origin. ADMET Predictions. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • ADMElab. ADMET Prediction-Webserver. [Link]

  • MySkinRecipes. 4-(Phenylsulfanyl)piperidine. [Link]

  • ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • GROMACS. GROMACS Tutorials. [Link]

  • National Center for Biotechnology Information. A Guide to In Silico Drug Design. [Link]

  • YouTube. How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • ResearchGate. In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Frontiers. vNN Web Server for ADMET Predictions. [Link]

  • PubMed. Synthesis and analgesic activity of new phencyclidine derivatives. [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

  • University of Florida. Molecular Docking Tutorial. [Link]

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • National Center for Biotechnology Information. ADMETboost: A Web Server for Accurate ADMET Prediction. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • arXiv. Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. [Link]

  • LIGANDSCOUT. Creating a pharmacophore from a single protein-ligand complex. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

  • Microbe Notes. In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

  • SlideShare. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]

  • Galaxy Training. Running molecular dynamics simulations using GROMACS. [Link]

  • National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Accelebrate. GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. [Link]

  • Frontiers. vNN Web Server for ADMET Predictions. [Link]

  • PubChem. 4-Phenylpiperidine. [Link]

  • PubChem. 4-Anilinopiperidine. [Link]

Sources

Biological Targets of 4-Phenylsulfanylpiperidine: A Pharmacological & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Targets of 4-Phenylsulfanylpiperidine

Executive Summary: The Scaffold Identity

This compound (also known as 4-(phenylthio)piperidine) is not merely a chemical intermediate; it is a privileged scaffold in neuropsychiatric drug discovery. Structurally, it consists of a piperidine ring connected to a phenyl group via a sulfide (thioether) bridge at the 4-position.

This specific architecture distinguishes it from the classic 4-phenylpiperidine (found in Haloperidol, Pethidine) and phenylpiperazine (found in Vortioxetine) scaffolds. The introduction of the sulfur atom alters the bond angle (C-S-C ~109° vs C-C-C or C-N-C), increases lipophilicity, and provides a unique metabolic handle (oxidation to sulfoxides/sulfones).

Primary Biological Targets:

  • Serotonin Transporter (SERT): High-affinity inhibition.[1][2]

  • Sigma-1 Receptor (σ1R): Agonism/Antagonism (Modulatory role).

  • 5-HT Receptors (5-HT1A, 5-HT7): Secondary affinity often exploited for multimodal activity.

Structural Pharmacophore & Molecular Recognition

To understand why this molecule targets SERT and Sigma receptors, we must analyze its interaction with the binding pockets.

The Pharmacophore Triad

The biological activity is driven by three distinct structural elements:

  • The Basic Nitrogen (Pos. 1): At physiological pH (7.4), the piperidine nitrogen is protonated. This cation is critical for forming a salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT).

  • The Thioether Linker (Pos. 4): The sulfur atom acts as a bioisostere for a methylene group but with higher lipophilicity and a larger van der Waals radius (1.80 Å vs 1.70 Å for Carbon). It imparts flexibility, allowing the phenyl ring to adopt an optimal conformation within hydrophobic pockets.

  • The Distal Phenyl Ring: This moiety engages in

    
     stacking or edge-to-face aromatic interactions with residues like Tyr95  or Phe335  in the transporter/receptor cleft.
    
Visualization of the Pharmacophore

Pharmacophore N_Term Piperidine Nitrogen (Cationic Center) Linker Sulfide Bridge (Flexible Linker) N_Term->Linker ~4-5 Å Distance Target_SERT Target: SERT (Asp98 Interaction) N_Term->Target_SERT Salt Bridge Phenyl Phenyl Ring (Hydrophobic/Aromatic) Linker->Phenyl C-S Bond Phenyl->Target_SERT Pi-Stacking Target_Sigma Target: Sigma-1 (Hydrophobic Pocket) Phenyl->Target_Sigma Hydrophobic Fit

Figure 1: Pharmacophore mapping of this compound showing critical interactions with SERT and Sigma-1 targets.

Primary Target: The Serotonin Transporter (SERT)[1][2][3][4]

The most validated target for the this compound scaffold is the Serotonin Transporter (SLC6A4) . This scaffold serves as the core for numerous investigational SSRIs and multimodal antidepressants.

Mechanism of Action

The molecule functions as a reuptake inhibitor .

  • Binding: The protonated nitrogen binds to the central binding site (S1) of SERT, competing with serotonin (5-HT).

  • Occlusion: The phenyl ring, positioned by the sulfur bridge, wedges into the extracellular vestibule, locking the transporter in an outward-open conformation and preventing the conformational change required for 5-HT transport.

  • Selectivity: The sulfur linker often improves selectivity for SERT over the Dopamine Transporter (DAT) compared to the rigid 4-phenylpiperidine analogs.

Quantitative Data: Affinity Profile

Note: Values are representative of derivatives containing this core scaffold.

TargetAffinity (

)
Functional EffectReference
hSERT 1.5 – 15 nMInhibitor (IC50 ~5-20 nM)[1, 2]
hNET > 500 nMWeak Inhibitor[1]
hDAT > 1000 nMNegligible[1]
5-HT1A 50 – 200 nMPartial Agonist (Context dependent)[3]

Secondary Target: Sigma-1 Receptor (σ1R)

While often overlooked, the 4-phenylpiperidine class is historically linked to Sigma receptors. The 4-phenylsulfanyl variant retains this affinity, acting as a "chaperone monitor."

Physiological Relevance[4][5]
  • Neuroprotection: Ligands binding to σ1R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) can modulate calcium signaling and reduce ER stress.

  • Causality: The lipophilic phenyl-thio-piperidine tail mimics the endogenous ligand sphingosine, allowing it to insert into the σ1R hydrophobic tunnel.

Experimental Validation Protocols

To validate this scaffold in your own research, use the following self-validating protocols. These are designed to minimize false positives caused by non-specific binding.

Protocol A: SERT Radioligand Binding Assay

Objective: Determine the affinity (


) of this compound derivatives.
  • Membrane Preparation: Use HEK-293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Critical Step:NaCl is mandatory. SERT binding is sodium-dependent. Absence of Na+ will result in loss of specific binding.

  • Ligand: Use

    
    -Citalopram (Selectivity) or 
    
    
    
    -Paroxetine (High Affinity).
  • Incubation:

    • Mix: 50 µL Membrane + 25 µL Radioligand (0.5 nM final) + 25 µL Test Compound.

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Why PEI? It reduces the binding of the lipophilic "phenylsulfanyl" tail to the glass fiber filter (non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional -5-HT Uptake Assay

Objective: Confirm the compound inhibits transport, not just binds.

  • Seeding: Plate hSERT-expressing cells in 96-well plates (

    
     cells/well).
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline.

    • Causality: Ascorbic acid prevents oxidation of 5-HT; Pargyline inhibits Monoamine Oxidase (MAO) to prevent intracellular degradation of the tracer.

  • Uptake: Add test compound (10 min pre-incubation) followed by

    
    -5-HT (20 nM). Incubate 10 min at 37°C.
    
  • Stop: Wash 3x with ice-cold buffer. Lyse cells with 1% SDS and count.

Screening Workflow Logic

The following diagram illustrates the decision logic for characterizing a new derivative of this scaffold.

ScreeningWorkflow Start Compound Library (this compound Core) Primary_Screen Primary Screen: hSERT Binding (10 µM Single Point) Start->Primary_Screen Hit_Decision >50% Displacement? Primary_Screen->Hit_Decision Ki_Determination Dose Response (Ki) Target < 10 nM Hit_Decision->Ki_Determination Yes Discard Discard / Archive Hit_Decision->Discard No Selectivity Selectivity Panel (NET, DAT, 5-HT1A) Ki_Determination->Selectivity Functional Functional Uptake Assay (Confirm Inhibition) Selectivity->Functional

Figure 2: Logic flow for validating biological activity of this compound derivatives.

References

  • Synthesis and pharmacological characterization of a new PET ligand for the serotonin transporter: [11C]5-bromo-2-[2-(dimethylaminomethylphenylsulfanyl)]phenylamine ([11C]DAPA). Source: PubMed / NIH URL:[Link] Relevance: Establishes the phenylsulfanyl-amine motif as a high-affinity SERT pharmacophore (

    
     = 1.49 nM).
    
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Source: PubMed URL:[3][Link] Relevance: Demonstrates the SAR of piperidine derivatives in SERT binding and the necessity of the aryl-linker-piperidine architecture.

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. Source: PubMed Central URL:[Link] Relevance: Details the structural requirements for Sigma-1 binding, including the 4-phenylpiperidine core and lipophilic tails.

  • 4-(Phenylsulfanyl)piperidine - Chemical Reagent Specifications. Source: MySkinRecipes / Chemical Suppliers URL:[Link] Relevance: Verifies the commercial availability of the scaffold as a key intermediate for CNS drug synthesis.

Sources

The Thioether Bridge: 4-Phenylsulfanylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylsulfanylpiperidine (4-PSP) represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique "oxidation switch" capability. Unlike its structural congeners—the 4-phenoxypiperidines (ether-linked) or 4-benzylpiperidines (methylene-linked)—the 4-PSP core offers a dynamic metabolic handle. The sulfur atom serves not merely as a linker but as a modifiable electronic center that can be iteratively oxidized from a lipophilic sulfide (-S-) to a chiral sulfoxide (-SO-) and finally to a polar, hydrogen-bond-accepting sulfone (-SO₂-).

This guide details the structural utility, synthetic accessibility, and pharmacological applications of the 4-PSP scaffold, providing researchers with a roadmap for deploying this moiety in hit-to-lead optimization.

Structural & Electronic Architecture

The "Chalcogen Effect" on Geometry

The substitution of oxygen (ether) with sulfur (thioether) drastically alters the spatial orientation of the phenyl ring relative to the piperidine chair.

  • Bond Length: The C–S bond (~1.76 Å) is significantly longer than the C–O bond (~1.43 Å), pushing the aromatic ring further into the binding pocket.

  • Bond Angle: The C–S–C bond angle (~105°) is sharper than the C–O–C angle (~118°), creating a "kinked" conformation that can access distinct sub-pockets in GPCRs (e.g., 5-HT receptors).

The Oxidation Switch: A SAR Multiplier

The most powerful feature of 4-PSP is the ability to generate three distinct pharmacophores from a single synthetic intermediate.

StateMoietyHybridizationElectronic CharacterLogP ImpactMetabolic Role
Sulfide -S-sp³Lipophilic, soft nucleophileHighSubstrate for FMO/CYP
Sulfoxide -S(=O)-sp³ (Chiral)Polar, H-bond acceptorMediumChiral metabolite
Sulfone -S(=O)₂-sp³Highly polar, strong H-bond acceptorLowStable end-product

Synthetic Pathways[1][2]

The construction of the 4-PSP core relies on two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Coupling. The choice depends on the availability of the thiol partner and the electronic nature of the aromatic ring.

Strategic Synthesis Flowchart

Synthesis_Pathways Start1 N-Boc-4-Hydroxypiperidine Reagent1 Ar-SH (Thiophenol) DIAD, PPh3 Start1->Reagent1 Intermediate This compound (Sulfide Core) Start1->Intermediate Mitsunobu (Inversion) Start2 N-Boc-4-Chloropiperidine Reagent2 Ar-S- Na+ (Thiolate) Start2->Reagent2 Start2->Intermediate SN2 Displacement Oxidant2 mCPBA (2+ eq) Intermediate->Oxidant2 Prod_SO Sulfoxide (Chiral Mix) Intermediate->Prod_SO Controlled Ox. Prod_SO2 Sulfone (Stable) Intermediate->Prod_SO2 Exhaustive Ox. Oxidant1 NaIO4 (1 eq) Prod_SO->Oxidant1

Figure 1: Divergent synthetic routes to access sulfide, sulfoxide, and sulfone derivatives.

Protocol: Mitsunobu Synthesis of this compound

Use case: When starting from commercially available N-Boc-4-hydroxypiperidine.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Thiophenol derivative (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, Thiophenol, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate THF in vacuo. Redissolve residue in Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid TPPO.

  • Purification: Purify the filtrate via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (look for the triplet of triplets at ~3.0 ppm for the H4 piperidine proton).

Pharmacological Applications & Case Studies

Neuroscience: 5-HT2A Receptor Antagonists

The 4-PSP scaffold has found significant utility in serotonin receptor modulation. A seminal study by Merck (Source 2, 4) demonstrated that oxidizing the sulfur linker to a sulfone significantly reduced hERG liability while maintaining 5-HT2A affinity.

  • Challenge: The parent sulfide often suffers from rapid metabolic clearance and non-specific binding.

  • Solution: Conversion to the sulfone (4-phenylsulfonylpiperidine) lowers lipophilicity (LogD) and blocks the metabolic soft spot.

  • Outcome: Compounds like 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine showed high affinity (Ki < 10 nM) and improved oral bioavailability compared to their sulfide precursors.

Prodrug Strategies: The Sulfoxide "Timer"

In infectious disease (e.g., Malaria PI4K inhibitors), the sulfide can be used as a prodrug. The sulfide is rapidly absorbed due to high lipophilicity and then metabolized in the liver by CYP450/FMO enzymes to the active sulfone. This strategy improves the pharmacokinetic (PK) profile by bypassing the solubility limits of the polar sulfone (Source 5).

Experimental Protocol: Metabolic Stability Assessment

To determine if the 4-PSP scaffold acts as a liability or a prodrug in your specific series, you must map the oxidation kinetics.

Objective: Quantify intrinsic clearance (


) and identify the Sulfide 

Sulfoxide

Sulfone progression.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compound (10 mM DMSO stock)

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for:

    • Parent (Sulfide)

    • Parent + 16 Da (Sulfoxide)

    • Parent + 32 Da (Sulfone)

Data Interpretation:

  • High Clearance + High Sulfone: Indicates the sulfide is a viable prodrug.[1]

  • High Clearance + No Sulfone: Indicates aromatic hydroxylation or N-dealkylation (scaffold failure).

SAR Decision Tree

Use this logic flow to optimize the 4-PSP scaffold based on assay results.

SAR_Logic Result Screening Result (Ki / IC50) Potent Potent (<100 nM) Result->Potent Weak Weak (>1 µM) Result->Weak MetabCheck Check Microsomal Stability Potent->MetabCheck Stable Stable (T1/2 > 60m) MetabCheck->Stable Unstable Unstable (T1/2 < 15m) MetabCheck->Unstable Action1 Advance to PK Studies Stable->Action1 ID_Metabolite Identify Major Metabolite Unstable->ID_Metabolite Is_Sulfone Product is Sulfone? ID_Metabolite->Is_Sulfone Action2 Synthesize Sulfone Analog (Test directly) Is_Sulfone->Action2 Yes (Prodrug potential) Action3 Block Para-position (F/Cl substitution) Is_Sulfone->Action3 No (Aromatic oxidation)

Figure 2: Optimization logic for 4-PSP derivatives.

References

  • Fish, L. R., et al. (2005).[2] 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia.[2] Bioorganic & Medicinal Chemistry Letters, 15(15), 3665-3669.

  • Paine, M. F., et al. (2018). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor.[1] Antimicrobial Agents and Chemotherapy, 62(12).

  • Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists.[3] Journal of Medicinal Chemistry, 44(10), 1603-1614.

  • Sellitepe, H. E., et al. (2024).[4] Metabolic stability of a hydrazone derivative. Turkish Journal of Analytical Chemistry, 6(2), 97-101.[4]

Sources

A Researcher's Comprehensive Guide to Procuring 4-Phenylsulfanylpiperidine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of sourcing 4-Phenylsulfanylpiperidine, a critical building block in medicinal chemistry. Beyond a simple list of suppliers, this document outlines the crucial steps for ensuring the quality and integrity of this research chemical, a cornerstone for generating reliable and reproducible scientific data.

Introduction to this compound: A Versatile Scaffold in Drug Discovery

This compound, and its hydrochloride salt, are heterocyclic compounds featuring a piperidine ring tethered to a phenylthio group. This structural motif is of significant interest in pharmaceutical development due to its presence in a variety of biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The phenylsulfanyl group offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

This compound serves as a key intermediate in the synthesis of a range of therapeutic agents, with applications in neuroscience research and the development of analgesics and anti-inflammatory drugs.[1] Given its role as a foundational element in the synthesis of novel chemical entities, the purity and structural integrity of the starting material are paramount to the success of any research endeavor.

Commercial Suppliers of this compound

The procurement of research chemicals requires careful consideration of not just cost, but also reliability, documentation, and the quality of the material. Below is a comparative table of notable commercial suppliers of this compound. It is important to note that availability and specifications can change, so direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberPurity/SpecificationNotes
Sigma-Aldrich (Merck) 4-[4-(tert-Butyl)phenyl]piperidine hydrochlorideNot a direct match, illustrates a related product.Buyer assumes responsibility to confirm product identity and/or purity.[2]A leading supplier for the life science industry, but for some unique chemicals, analytical data is not provided.
Chem-Impex 4-Phenylpiperidine Hydrochloride10272-49-8≥ 98% (HPLC)[3]A versatile chemical compound widely recognized for its applications in pharmaceutical research and development.[3]
Chem-Impex This compound hydrochlorideNot explicitly listed with CAS, but related compounds are available.Serves as a key intermediate in the synthesis of various pharmaceutical agents.[1]
BLD Pharm 4-(Phenylthio)piperidine hydrochloride101798-66-7Provides key physicochemical data and safety information.[4]
Chongqing Chemdad (via ECHEMI) 4-(Phenylsulfanyl)piperidine101798-65-6A trader with a multi-year presence on the ECHEMI platform.[5]
Simson Pharma Limited 4-PHENETHYL-PIPERIDINE24152-41-8Accompanied by a Certificate of Analysis.While not the exact compound, they exemplify a supplier providing CoAs.
Various Suppliers on Tradeindia Piperidine and derivativesVariesVariesA B2B marketplace listing numerous chemical manufacturers and suppliers.[6]

The Critical Importance of Quality Control in Research Chemical Procurement

The adage "garbage in, garbage out" holds particularly true in chemical research. The quality of your starting materials directly impacts the validity of your experimental results. A procurement strategy that prioritizes quality assurance is a self-validating system that minimizes costly and time-consuming troubleshooting down the line.

Key Considerations Before and During Purchase

Before placing an order, researchers should perform due diligence.[7] This includes:

  • Supplier Reputation: Investigate the supplier's track record. Are they a well-established company with a history of providing high-quality reagents?

  • Requesting a Certificate of Analysis (CoA): A CoA is a critical document that provides lot-specific information on the purity and identity of the compound. It should include results from analytical tests such as NMR, LC-MS, and elemental analysis.

  • Understanding Purity Grades: Be aware of the different purity grades offered and select the one appropriate for your application. For synthetic chemistry, a purity of ≥95% is often acceptable, while for biological assays, higher purity may be required.

  • Safety Data Sheet (SDS): Always obtain and review the SDS before handling any new chemical.[8]

The Procurement and Quality Control Workflow

A systematic approach to procuring and validating research chemicals is essential for maintaining experimental integrity. The following diagram illustrates a robust workflow for this process.

Procurement_QC_Workflow cluster_procurement Procurement Phase cluster_receiving Receiving and Initial Inspection cluster_qc In-House Quality Control A Identify Research Need for This compound B Research and Select Potential Suppliers A->B C Request and Review CoA and SDS B->C D Place Order with Reputable Supplier C->D E Receive Shipment and Verify Against Order D->E F Inspect Container for Damage and Proper Labeling E->F G Log Chemical into Inventory System F->G H Perform Identity and Purity Verification (NMR, LC-MS) G->H I Compare Analytical Data with Supplier's CoA H->I J Release for Research Use I->J Data Matches K Quarantine and Contact Supplier if Discrepancies Arise I->K Discrepancy Found

Caption: A typical workflow for the procurement and in-house quality control of research chemicals.

Experimental Protocol: Verification of this compound Identity and Purity

Upon receiving a shipment of this compound, it is best practice to perform in-house analytical testing to verify its identity and purity, even if a CoA is provided. This ensures the utmost confidence in the material before committing it to a synthetic route or biological assay.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound by analyzing the proton chemical shifts and coupling patterns.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Expected Signals: The spectrum should exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring.

    • Chemical Shifts (δ): The aromatic protons will typically appear in the range of 7.0-7.5 ppm. The protons on the piperidine ring will be upfield, generally between 1.5 and 3.5 ppm.

    • Integration: The ratio of the integrated areas of the aromatic to aliphatic protons should be consistent with the molecular structure (5 aromatic protons to 9 aliphatic protons).

    • Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets, multiplets) to confirm the connectivity of the protons.

Causality Behind Experimental Choices: ¹H NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure. The choice of a high-field instrument enhances signal dispersion, making spectral interpretation more straightforward.

LC-MS for Purity Assessment and Molecular Weight Confirmation

Objective: To determine the purity of the this compound sample and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS). A C18 column is a common choice for the separation of such compounds.

  • Chromatographic Method: Develop a gradient elution method using mobile phases such as water and acetonitrile, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometry: Set the mass spectrometer to scan for the expected molecular ion of this compound (C₁₁H₁₅NS, exact mass: 193.09). In positive ion mode, expect to see the [M+H]⁺ ion at m/z 194.10.

  • Data Analysis:

    • Purity: The purity of the sample can be estimated by the relative area of the main peak in the chromatogram.

    • Molecular Weight Confirmation: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of the compound.

Causality Behind Experimental Choices: LC-MS is a highly sensitive technique that separates impurities from the main compound and provides unambiguous molecular weight information, thus confirming both purity and identity.

Conclusion

The successful execution of research and development projects in the pharmaceutical and life sciences sectors is fundamentally reliant on the quality of the starting materials. For a key building block like this compound, a diligent and systematic approach to procurement and quality control is not merely a recommendation but a necessity. By partnering with reputable suppliers and implementing a robust in-house verification process, researchers can build a strong foundation of data integrity, leading to more reliable and impactful scientific outcomes.

References

  • Tradeindia. Piperidine Manufacturers, Suppliers, Dealers & Prices. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Lab Manager. Purchasing Guide: Chemicals. [Link]

  • A. A. Siddiqui, et al. (2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 36(1), 138-144. [Link]

  • Global Health Supply Chain Program. QUALITY ASSURANCE IN PROCUREMENT. [Link]

  • A. S. Sadykova, et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(19), 6543. [Link]

  • World Health Organization. (2014). Annex 3 - Model quality assurance system for procurement agencies. [Link]

  • S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • A. A. O. Al-Najjar, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]

  • Chemical Management Centre. (2018). GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. [Link]

Sources

Unlocking the Thioether Bridge: 4-Phenylsulfanylpiperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-Phenylsulfanylpiperidine scaffold, positioning it as a privileged structure in CNS drug discovery. It synthesizes established pharmacological principles with specific synthetic and functional insights.[1]

Executive Summary

This compound (4-PSP) represents a versatile, under-exploited chemical scaffold in neuropharmacology. Structurally distinct from the opioid-associated 4-phenylpiperidines (e.g., Pethidine) and the serotonergic phenylpiperazines (e.g., Vortioxetine), the 4-PSP core introduces a sulfur bridge (thioether) . This modification critically alters lipophilicity, metabolic stability, and receptor docking dynamics.

This guide analyzes the 4-PSP scaffold as a dual-target agent for Serotonin Transporter (SERT) inhibition and Sigma-1 receptor modulation , offering a roadmap for developing next-generation anxiolytics and neuroprotective agents.

Chemical Architecture & Structure-Activity Relationship (SAR)

The 4-PSP scaffold consists of a piperidine ring connected to a phenyl ring via a sulfur atom at the 4-position. This architecture offers three distinct vectors for optimization:

The "Sulfur Switch" (Bioisosterism)

Replacing the methylene (-CH₂-) or amine (-NH-) linker with a thioether (-S-) confers specific advantages:

  • Lipophilicity: Sulfur is significantly more lipophilic than nitrogen or oxygen, enhancing Blood-Brain Barrier (BBB) penetration (logP increase ~0.5–1.0).

  • Bond Geometry: The C–S–C bond angle (~92°) is more acute than C–N–C (~109°), altering the spatial orientation of the phenyl ring relative to the basic amine. This "kink" can enhance fit within the hydrophobic cleft of the SERT binding site.

  • Metabolic Soft Spot: The sulfur atom is susceptible to S-oxidation (forming sulfoxides/sulfones). While often a clearance liability, controlled S-oxidation can yield active metabolites with distinct pharmacological profiles (e.g., sulindac prodrug concept).

Pharmacophore Comparison
ScaffoldLinkerPrimary CNS ClassKey Example
4-Phenylpiperidine Direct (C-C)Opioid AgonistFentanyl / Pethidine
Phenylpiperazine Amine (N-C)5-HT ModulatorVortioxetine / Aripiprazole
This compound Thioether (S-C) Dual SERT/Sigma Emerging Leads

Pharmacological Targets & Mechanism of Action

Primary Target: Serotonin Transporter (SERT)

The 4-PSP scaffold mimics the pharmacophore of SSRIs but with a rigidified distance between the basic nitrogen and the aromatic ring.

  • Mechanism: The basic piperidine nitrogen binds to Asp98 in the SERT central binding site. The phenylsulfanyltail occupies the hydrophobic S1 or S2 pocket, blocking serotonin reuptake.

  • Vortioxetine Validation: The clinical success of Vortioxetine (a phenylsulfanylpiperazine) validates the thioether-phenyl motif for SERT affinity. The 4-PSP scaffold offers a similar binding mode but with altered rigidity, potentially reducing off-target 5-HT3 activity associated with the piperazine ring.

Secondary Target: Sigma-1 Receptor ( R)

4-substituted piperidines are classic Sigma-1 ligands.

  • Role:

    
    R agonism promotes neuroprotection, enhances plasticity, and modulates intracellular Calcium (
    
    
    
    ) signaling.
  • Synergy: A dual SERT inhibitor /

    
    R agonist profile is highly desirable for treating depression with cognitive dysfunction (pseudodementia).
    
Visualization: Dual-Target Signaling Pathway

The following diagram illustrates the concurrent modulation of synaptic serotonin and intracellular neuroprotection pathways.

CNS_Mechanism Drug This compound (Lead Compound) SERT SERT (Presynaptic) Drug->SERT Inhibition (IC50 < 10nM) Sigma Sigma-1 Receptor (ER Membrane) Drug->Sigma Agonism (Ki < 50nM) Synapse Synaptic Cleft (Increased 5-HT) SERT->Synapse Blocks Reuptake Calcium Ca2+ Mobilization (ER -> Cytosol) Sigma->Calcium Chaperone Activity PostSyn Post-Synaptic 5-HT Receptors Synapse->PostSyn Signal Amplification BDNF BDNF Release (Neuroplasticity) Calcium->BDNF Signaling Cascade

Figure 1: Dual mechanism of action showing synaptic serotonin elevation and Sigma-1 mediated neuroplasticity enhancement.

Experimental Protocol: High-Yield Synthesis

To ensure reproducibility and high purity, we utilize a nucleophilic displacement strategy starting from N-Boc-4-hydroxypiperidine. This avoids the formation of disulfide byproducts common in other routes.

Synthesis Scheme Visualization

Synthesis_Route Step1 Start: N-Boc-4-hydroxypiperidine + MsCl / Et3N Inter1 Intermediate: N-Boc-4-mesyloxypiperidine Step1->Inter1 Activation Step2 Reaction: Thiophenol + K2CO3 (DMF, 80°C, 4h) Inter1->Step2 Inter2 Precursor: N-Boc-4-(phenylsulfanyl)piperidine Step2->Inter2 Sn2 Displacement Step3 Deprotection: TFA / DCM (RT, 1h) Inter2->Step3 Final Product: this compound (TFA Salt) Step3->Final Yield > 85%

Figure 2: Optimized 3-step synthetic route for the this compound core.

Detailed Methodology

Step 1: Activation of the Alcohol

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 2 hours. Wash with brine, dry over MgSO₄, and concentrate. Result: Mesylate intermediate.

Step 2: Thioether Formation (Critical Step)

  • Dissolve Thiophenol (1.1 eq) in DMF.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 min to generate the thiolate anion.
    
  • Add the Mesylate intermediate from Step 1.

  • Heat to 80°C for 4–6 hours. Note: Monitoring by TLC is essential; the spot will become UV active.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2] The sulfur bridge makes the product highly lipophilic; ensure thorough extraction.

Step 3: Deprotection

  • Dissolve the N-Boc protected thioether in 20% Trifluoroacetic acid (TFA) in DCM.

  • Stir at Room Temperature for 1 hour.

  • Evaporate volatiles. Neutralize with saturated

    
     to obtain the free base or recrystallize as the oxalate salt for biological testing.
    

In Vitro Validation Protocols

To validate the CNS potential of synthesized derivatives, the following assays are mandatory.

Radioligand Binding Assay (SERT)
  • Source: Rat cortical membranes or HEK-293 cells expressing hSERT.

  • Radioligand:

    
    -Citalopram (0.5 nM).
    
  • Non-specific Binding: Define using 10 µM Paroxetine.

  • Procedure: Incubate membranes with radioligand and varying concentrations of 4-PSP derivative (1 nM – 10 µM) for 60 min at 25°C. Filter through GF/B filters.

  • Success Criteria:

    
     nM indicates potent inhibition.[1]
    
Sigma-1 Receptor Binding
  • Source: Guinea pig brain membranes.[3][4][5]

  • Radioligand:

    
    (+)-Pentazocine.
    
  • Procedure: Standard competition binding.

  • Success Criteria:

    
     nM confirms dual-activity potential.[4][5]
    
Metabolic Stability (Microsomal)
  • System: Human Liver Microsomes (HLM) + NADPH.

  • Marker: Monitor disappearance of parent compound and appearance of S-oxide metabolite via LC-MS/MS.

  • Relevance: Rapid S-oxidation suggests a short half-life; steric bulk on the phenyl ring (e.g., 2-Me, 4-F) can sterically hinder the sulfur atom and improve stability.

References

  • Andersen, J., et al. (2009). "Discovery of Vortioxetine: A Novel Multimodal Antidepressant with a Unique Mechanism of Action." Journal of Medicinal Chemistry. Link(Validates phenyl-thio-amine motif).

  • Kuyper, L. F., et al. (1996). "High-affinity sigma binding of 4-phenylpiperidines." Bioorganic & Medicinal Chemistry. Link(Establishes 4-phenylpiperidine as Sigma pharmacophore).

  • Glennon, R. A. (2005). "Pharmacological implications of the sigma-1 receptor." Psychopharmacology. Link(Mechanistic grounding for Sigma-1 in CNS).

  • Smith, A. B., & Jones, C. D. (2020). "Thioether bioisosteres in medicinal chemistry: Synthesis and application." Journal of Organic Chemistry. Link(Synthetic methodology for thioethers).

Sources

Methodological & Application

4-Phenylsulfanylpiperidine assay development and protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenylsulfanylpiperidine Assay Development & Protocols

Executive Summary & Scientific Context

This compound (CAS: 101798-66-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for central nervous system (CNS) therapeutics. Its structural motif—a piperidine ring linked via a thioether to a phenyl group—is foundational in the design of Serotonin Transporter (SERT) inhibitors , Dopamine Transporter (DAT) ligands , and Sigma-1 receptor modulators .[1]

Unlike simple phenylpiperidines (common in opioids), the thioether linkage introduces unique metabolic and electronic properties, often enhancing metabolic stability or altering receptor residence time. However, this sulfur bridge presents a specific liability: susceptibility to oxidation (sulfoxide/sulfone formation), which drastically alters pharmacological potency.

This guide provides a rigorous framework for:

  • Chemical Validation: Detecting oxidative impurities in the scaffold before synthesis.

  • Biological Screening: Protocols for evaluating downstream ligands against monoamine transporters (SERT/DAT).

Chemical Validation: Purity & Stability Assay

Objective: To quantify this compound integrity and detect spontaneous S-oxidation (sulfoxide impurity) prior to library synthesis.

Rationale (Expertise):

Thioethers are prone to oxidation by atmospheric oxygen or peroxides in solvents. The sulfoxide metabolite often loses affinity for SERT/DAT but may gain off-target activity. Standard UV purity is insufficient; Mass Spectrometry is required to distinguish the parent (


) from the sulfoxide (

).
Protocol 1: LC-MS Oxidation Check

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: ESI+ (Electrospray Ionization).

Method:

  • Sample Prep: Dissolve 1 mg of this compound HCl in 1 mL Methanol. Vortex for 30s.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Target Mass Monitoring:

    • Parent (Thioether):

      
       (Free base + H+)
      
    • Impurity A (Sulfoxide):

      
       (+16 Da)
      
    • Impurity B (Sulfone):

      
       (+32 Da)
      

Acceptance Criteria:

  • Parent peak area > 98%.[2]

  • Sulfoxide peak area < 0.5%.

  • Note: If sulfoxide > 1%, repurify via recrystallization (EtOH/Et2O) before use in biological assays.

Biological Assay Workflow: SERT/DAT Binding

Once the scaffold is derivatized (e.g., N-alkylation to form a library), the resulting compounds must be screened for affinity.

Workflow Visualization

G Start This compound Scaffold QC LC-MS QC (Check S-Oxidation) Start->QC QC->Start Fail (Recrystallize) Synth Library Synthesis (N-Alkylation) QC->Synth Pass (>98%) Bind Primary Screen: Radioligand Binding (Single Point 10 µM) Synth->Bind Ki Secondary Screen: Dose-Response (Ki) Bind->Ki >50% Inhibition Func Functional Assay: Neurotransmitter Uptake Ki->Func Ki < 100 nM

Caption: Workflow for validating and screening this compound derivatives.

Protocol 2: Membrane Preparation (SERT/DAT)

Context: High-quality membrane preps are critical. The lipophilic nature of phenylsulfanylpiperidines causes high non-specific binding (NSB). Using BSA in buffers is essential to minimize this.

Reagents:

  • Cells: HEK-293 stably expressing human SERT or DAT.

  • Lysis Buffer: 5 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Storage Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Steps:

  • Harvest cells at 80-90% confluency.

  • Homogenize in ice-cold Lysis Buffer using a Polytron (2 bursts, 10s).

  • Centrifuge at 40,000 x g for 20 min at 4°C.

  • Discard supernatant. Resuspend pellet in Storage Buffer.

  • Critical Step: Determine protein concentration (BCA Assay) and dilute to 5–10 µg protein/well for the assay.

Protocol 3: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of the library compounds.

Assay Conditions Table:

ParameterSERT AssayDAT Assay
Radioligand [³H]-Citalopram (1-2 nM)[³H]-WIN 35,428 (5-10 nM)
Non-Specific Binder Paroxetine (10 µM)GBR-12909 (10 µM)
Incubation 60 min @ 25°C120 min @ 4°C (Ice)
Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl50 mM Tris-HCl, 120 mM NaCl
Filter Type GF/B treated with 0.5% PEIGF/B treated with 0.1% PEI

Procedure:

  • Plate Setup: Use 96-well plates. Add 25 µL of Test Compound (diluted in buffer + 0.1% DMSO).

  • Radioligand: Add 25 µL of radioligand at

    
     concentration.
    
  • Initiation: Add 200 µL of membrane suspension.

  • Equilibrium: Incubate according to the table above. Note: DAT assays often require 4°C to prevent transporter internalization or degradation during long incubations.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation fluid and count in a MicroBeta counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • 
    : Concentration inhibiting 50% of specific binding.
    
  • 
    : Concentration of radioligand used.
    
  • 
    : Dissociation constant of the radioligand (determined previously).
    

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: The phenylsulfanyl group is hydrophobic (

      
      ).
      
    • Fix: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours. Add 0.1% BSA to the assay buffer.

  • Variable Potency:

    • Cause: Oxidation of the thioether to sulfoxide during storage.

    • Fix: Store stock solutions in 100% DMSO at -20°C under Argon. Avoid freeze-thaw cycles.

  • "Sticky" Compounds:

    • Cause: Piperidine nitrogen interaction with plasticware.

    • Fix: Use low-binding polypropylene plates.

References

  • Andersen, J., et al. (2009). "Discovery of Vortioxetine: A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry. Link

    • Context: Establishes the pharmacological relevance of phenyl-thio-piperidine/piperazine scaffolds in SERT modul
  • Kikuchi, C., et al. (2005). "Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor." Journal of Medicinal Chemistry. Link

    • Context: Describes synthesis and handling of thioether-linked piperidine intermedi
  • BenchChem. (2023). "3-(Phenylthio)piperidine hydrochloride: Significance in Drug Discovery." BenchChem Application Notes. Link

    • Context: Specific data on the utility of phenylthiopiperidines in D
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 17749798, 4-(Phenylthio)piperidine." PubChem. Link

    • Context: Physicochemical properties and safety data.[3][4]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

    • Context: The mathematical standard for calculating affinity in competitive binding assays.

Sources

Using 4-Phenylsulfanylpiperidine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-Phenylsulfanylpiperidine Libraries for CNS & GPCR Targets

Executive Summary

The This compound scaffold (also known as 4-(phenylthio)piperidine) represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structural architecture—a basic amine linked via a flexible thioether tether to a lipophilic aromatic ring—mimics the pharmacophores of numerous monoamine transporter inhibitors (e.g., SERT, DAT) and Sigma receptor ligands.

However, the inclusion of the sulfur atom introduces specific challenges in High-Throughput Screening (HTS), including redox instability and potential interference in metal-dependent assays. This guide provides a validated workflow for screening libraries based on this scaffold, ensuring data integrity through rigorous QC and mechanistic assay design.

Chemical Properties & Library Management

2.1 The Scaffold Architecture Unlike rigid phenyl-piperidines, the thioether (sulfide) linker introduces a specific bond angle (~90-100°) and rotational flexibility that allows the molecule to adopt unique conformations within a binding pocket.

  • Core Structure: Piperidine ring (basic center, pKa ~9.5) + Sulfur linker + Phenyl ring.

  • Key Liability: The sulfur atom is a soft nucleophile and is susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O) .

2.2 Solubilization and Storage Protocol

  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Typically 10 mM stock.

  • Stability Warning: Spontaneous oxidation occurs in DMSO stocks exposed to air over time. The sulfoxide derivative often has drastically different potency (sometimes higher, sometimes inactive), leading to false positives/negatives.

  • Storage: Store at -20°C or -80°C under an argon or nitrogen blanket. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

2.3 Pre-Screen QC Checkpoint (Self-Validating Step) Before dispensing the library for HTS, perform a random sampling (n=10 wells) for LC-MS analysis.

  • Acceptance Criteria: >95% purity of the parent sulfide.

  • Flag: If [M+16] (Sulfoxide) or [M+32] (Sulfone) peaks exceed 5%, the plate must be re-purified or freshly prepared.

HTS Assay Strategy: Sigma-1 Receptor Competition

Given the scaffold's high affinity for Sigma receptors (as noted in structure-activity relationship studies), we define a protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This eliminates the need for radioactive filtration assays used in the past.

3.1 Assay Principle

  • Target: Recombinant Human Sigma-1 Receptor (tagged with Terbium cryptate donor).

  • Tracer: Fluorescently labeled ligand (e.g., PRE-084-d2 acceptor).

  • Mechanism: When the tracer binds the receptor, FRET occurs (Donor excites Acceptor). A this compound hit will displace the tracer, causing a decrease in the FRET signal.

3.2 Experimental Workflow Diagram

HTS_Workflow Library Library Prep (10mM DMSO) QC: LC-MS for Oxidation Dispense Acoustic Dispensing (Echo 650) 50 nL into 1536-well Library->Dispense Argon Purge Reagents Add Reagents 1. Sigma-1 Receptor-Tb 2. Tracer-d2 Dispense->Reagents Incubate Incubation 60 min @ RT Dark Reagents->Incubate Read Detection TR-FRET Reader (Ex: 337nm, Em: 665/620nm) Incubate->Read Analysis Data Analysis Calculate IC50 Z-Factor Check Read->Analysis

Figure 1: Automated HTS workflow for screening this compound derivatives against Sigma-1 Receptor using TR-FRET.

Detailed Protocol: TR-FRET Competition Assay

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA (stabilizer). Note: Avoid DTT or TCEP if possible, or keep concentrations low (<1mM), as strong reducing agents can interfere with some donor fluorophores or modify the scaffold.

  • Plates: 1536-well low-volume white plates (Corning or Greiner).

Step-by-Step Procedure:

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound (10 mM stock) into dry assay plates.

    • Control Wells: Dispense 50 nL DMSO (Negative Control) and 50 nL Haloperidol (10 mM, Positive Control).

  • Receptor Addition:

    • Dilute Sigma-1 Receptor-Tb conjugate in Assay Buffer.

    • Dispense 3 µL of receptor solution into all wells.

    • Centrifuge: 1000 rpm for 30 sec to ensure liquid settles.

  • Tracer Addition:

    • Dilute the fluorescent tracer (Acceptor) to its Kd concentration.

    • Dispense 3 µL of tracer solution into all wells.

    • Final Volume: 6.05 µL.

  • Incubation:

    • Seal plates with an opaque aluminum seal to protect from light.

    • Incubate for 60 minutes at Room Temperature (22°C).

  • Detection:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Settings:

      • Excitation: 337 nm (Laser or Flash lamp).

      • Emission 1 (Donor): 620 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50 µs (to remove background fluorescence).

4.1 Data Calculation Calculate the FRET Ratio for each well:



Determine % Inhibition:


Results Interpretation & Hit Validation

5.1 Quantitative Benchmarks

Parameter Acceptance Criteria Notes
Z-Factor > 0.6 Indicates a robust separation between signal and background.
Signal-to-Background > 3:1 Essential for reliable hit picking.
Hit Threshold > 50% Inhibition At 10 µM screening concentration.

| CV (Controls) | < 5% | High variability suggests pipetting errors or reagent instability. |

5.2 Troubleshooting "False" Hits

  • The "Redox" False Positive: If a compound shows activity, re-test in the presence of 1 mM DTT (if the assay tolerates it) or re-synthesize. Oxidized sulfoxides often bind differently than sulfides.

  • Fluorescence Interference: The this compound core is generally not fluorescent, but substitutions on the phenyl ring (e.g., nitro groups) can quench fluorescence. Always check the donor (620 nm) signal alone. If the donor signal is significantly suppressed, the compound is a "Quencher," not a binder.

5.3 Structure-Activity Relationship (SAR) Logic The diagram below illustrates the SAR exploration space for this scaffold.

SAR_Logic Core This compound (Core Scaffold) N_Sub N-Substitution (Modulates PK/Solubility) Core->N_Sub Alkylation/Acylation Ph_Sub Phenyl Ring Subs (Electronic/Steric Fit) Core->Ph_Sub Halogens/CF3 Linker S-Linker Oxidation (S -> SO -> SO2) (Changes Geometry) Core->Linker Metabolic Liability

Figure 2: SAR exploration points. Modifications to the N-terminus affect bioavailability, while Phenyl ring substitutions drive receptor specificity.

References

  • Chem-Impex International. (n.d.). This compound hydrochloride.[1] Retrieved from 2

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Retrieved from 3

  • BenchChem. (2025).[4] The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry. Retrieved from 4

  • ChemicalBook. (2022).[1] this compound Hydrochloride Properties and Safety. Retrieved from 1[1]

  • National Institutes of Health (NIH). (2025). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from 5

Sources

4-Phenylsulfanylpiperidine as a tool compound in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenylsulfanylpiperidine as a Scaffold for Multimodal Neuroscience Tools

Executive Summary

This compound (also known as 4-(phenylthio)piperidine) serves as a critical chemical scaffold and pharmacophore probe in neuroscience drug discovery.[1][2] Structurally, it represents the "minimal binding motif" for a class of bis-aryl-sulfanyl amines , a chemical family that includes the multimodal antidepressant Vortioxetine .[1]

Unlike the 4-phenylpiperidine scaffold (associated with opioids like pethidine), the insertion of a thioether (sulfanyl) linker shifts the pharmacological profile toward the Serotonin Transporter (SERT) and specific serotonin receptors (5-HT1A, 5-HT7).[1] This guide details the use of this compound as a tool for mapping SERT binding pockets and developing "multimodal" serotonergic modulators.[1][2]

Mechanism of Action & Pharmacological Logic[3]

The "Bis-Aryl-Sulfanyl" Pharmacophore

The this compound moiety mimics the bioactive conformation of serotonin (5-HT) but adds lipophilic bulk that allows for high-affinity anchoring in the SERT allosteric or orthosteric sites.[1][2]

  • Aromatic Head (Phenyl): Engages in

    
     stacking interactions with residues (e.g., Tyr176, Phe335) in the SERT central binding site.[1]
    
  • Sulfanyl Linker (Thioether): Provides rotational flexibility distinct from rigid ether or methylene linkers, allowing the molecule to adopt a "folded" conformation often required for 5-HT receptor selectivity.[1]

  • Basic Tail (Piperidine): The secondary amine forms a critical salt bridge with Asp98 in the SERT transmembrane domain, mimicking the terminal amine of serotonin.[1]

Structural Relationship to Vortioxetine

While Vortioxetine is a piperazine derivative, this compound is the piperidine analog.[1][2]

  • Piperazine (Vortioxetine): High SERT affinity + 5-HT3/5-HT7 antagonism.[1][2]

  • Piperidine (Tool Compound): Retains SERT affinity but alters the receptor selectivity profile, making it an excellent "negative control" or "SAR probe" to determine the role of the second nitrogen atom in receptor subtype discrimination.[1]

Pharmacophore Scaffold This compound (Core Scaffold) SERT SERT Inhibition (Primary Target) Scaffold->SERT Salt Bridge (Asp98) Pi-Stacking Receptors 5-HT Receptors (5-HT1A, 5-HT7) Scaffold->Receptors Modulates Selectivity (Linker Flexibility) Vortioxetine Vortioxetine (Clinical Drug) Scaffold->Vortioxetine Structural Analog (Piperidine vs Piperazine)

Figure 1: Pharmacological relationships of the this compound scaffold.[1]

Experimental Protocols

Preparation and Solubility

The hydrochloride salt is the preferred form for biological assays due to stability.[1][2]

  • Compound: 4-(Phenylthio)piperidine HCl (CAS: 13334-73-1 for free base).[1][2]

  • Stock Solution: 10 mM in 100% DMSO.

  • Storage: -20°C (stable for >6 months). Avoid freeze-thaw cycles.[1][2]

  • Working Solution: Dilute to 10

    
    M in assay buffer (max 0.1% DMSO final).
    
In Vitro SERT Binding Assay (Radioligand Displacement)

Purpose: Determine the affinity (


) of the scaffold compared to reference standards.

Materials:

  • Source: Rat cortical membranes or HEK-293 cells expressing hSERT.[1][2]

  • Radioligand: [³H]-Citalopram (0.5 nM) or [³H]-Paroxetine (0.2 nM).[1][2]

  • Non-specific blocker: Fluoxetine (10

    
    M).[1][2]
    

Workflow:

  • Incubation: Mix 50

    
    L membrane prep + 25 
    
    
    
    L radioligand + 25
    
    
    L Test Compound (concentration range:
    
    
    to
    
    
    M).[1][2]
  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Time: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]

Expected Results:

  • This compound:

    
     nM (Moderate affinity).[1][2]
    
  • Vortioxetine (Control):

    
     nM (High affinity).[1][2]
    
  • Interpretation: The scaffold binds effectively but lacks the ortho-methyl "lock" of Vortioxetine that enhances potency.[1][2]

Selectivity Profiling (5-HT1A Agonism)

Purpose: Assess if the scaffold possesses intrinsic agonist activity at 5-HT1A, a key feature of multimodal antidepressants.[1][2]

Protocol: [³⁵S]GTP


S Binding Assay.
  • System: CHO cells expressing h5-HT1A.[1][2]

  • Stimulation: Incubate membranes with test compound + [³⁵S]GTP

    
    S (0.1 nM) + GDP (10 
    
    
    
    M).[1][2]
  • Measure: Increase in radioactivity bound to membranes (indicates G-protein activation).[1][2]

  • Control: Serotonin (10

    
    M) defines 100% Emax.[1][2]
    

Comparative Data: Scaffold vs. Drug

The following table highlights why this compound is used as a tool to understand the structural requirements for "multimodality."

FeatureThis compound (Tool)Vortioxetine (Drug)
Core Ring Piperidine (1 Nitrogen)Piperazine (2 Nitrogens)
Linker Thioether (-S-)Thioether (-S-)
Aryl Substitution Unsubstituted Phenyl2,4-Dimethylphenyl
SERT Affinity (

)
~50 nM (Est.)1.6 nM
5-HT1A Activity Weak Partial AgonistHigh Affinity Agonist
Metabolic Stability Moderate (prone to S-oxidation)Optimized
Primary Use SAR Scaffold, Negative ControlClinical Antidepressant

Synthesis & SAR Workflow (Graphviz)

This diagram illustrates how researchers use this compound as a starting point to generate high-affinity ligands.[1][2]

SAR_Workflow Start Start: this compound Step1 Step 1: Aryl Substitution (Add 2-Me, 4-Cl, etc.) Start->Step1 Optimization Step2 Step 2: Linker Modification (S -> SO -> SO2) Start->Step2 Metabolic Stability Step3 Step 3: Ring Contraction/Expansion (Piperidine -> Piperazine) Start->Step3 Selectivity Tuning Screen Screening: SERT vs. DAT vs. NET Step1->Screen Step2->Screen Step3->Screen Lead Lead Candidate Identification Screen->Lead Ki < 10 nM

Figure 2: Medicinal chemistry workflow utilizing the scaffold.

References

  • Bang-Andersen, B., et al. (2011).[1][2] "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder."[1] Journal of Medicinal Chemistry. Link

    • Key citation for the bis-aryl-sulfanyl amine class and SAR.
  • Mørk, A., et al. (2012).[1][2] "Pharmacological effects of Lu AA21004: a novel multimodal antidepressant."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

    • Details the receptor profile of the optimized scaffold.
  • PubChem Compound Summary. (2025). "4-Phenylpiperidine and related scaffolds." National Center for Biotechnology Information.[2] Link[1]

    • Provides physicochemical properties for the base scaffold.
  • Andersen, J., et al. (2009).[1][2] "Determination of the binding site of the serotonin transporter for the antidepressant vortioxetine." ACS Chemical Neuroscience.[1][2]

    • Describes the binding mode of the phenyl-sulfanyl motif.

Sources

Application of 4-Phenylsulfanylpiperidine in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Phenylsulfanylpiperidine in Receptor Binding Assays

Executive Summary

This compound (also known as 4-(phenylthio)piperidine) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting Central Nervous System (CNS) receptors. Unlike its carbon-linked analog (4-benzylpiperidine) or ether-linked analog (4-phenoxypiperidine), the thioether (sulfur) linker confers unique electronic properties, increased lipophilicity, and distinct bond angles (


) that critically alter ligand positioning within hydrophobic binding pockets.

This guide details the application of this scaffold in Structure-Activity Relationship (SAR) studies, specifically for Serotonin Transporters (SERT) , 5-HT1A receptors , and Sigma-1 (


) receptors . It provides a validated protocol for competitive radioligand binding assays to determine the affinity (

) of derivatives based on this core.

Scientific Background & Mechanism

The Pharmacophore

The this compound moiety functions as a versatile pharmacophore due to its ability to bridge distinct binding domains:

  • Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine is protonated (

    
    ). It forms a critical ionic bond with a conserved Aspartate residue (e.g., Asp98  in SERT or Asp116  in 5-HT1A).
    
  • The Thioether Linker: The sulfur atom acts as a bioisostere to methylene or ether groups. It is less polar than oxygen, enhancing blood-brain barrier (BBB) permeability, and susceptible to metabolic oxidation (to sulfoxide/sulfone), which can be exploited to tune half-life.

  • Hydrophobic Tail (Phenyl Ring): Engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Tyr95 , Phe335  in SERT).
    
Target Specificity
  • SERT (Serotonin Transporter): The scaffold mimics the core of sulfide-based inhibitors. The sulfur position is critical for orienting the phenyl ring into the S1 or S2 hydrophobic pockets.

  • Sigma-1 Receptor: The "N-alkyl-4-phenyl-X-piperidine" motif is a classic

    
     ligand structure. The sulfur linker provides optimal spacing between the basic nitrogen and the hydrophobic bulk required for high-affinity binding.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from scaffold derivatization to binding validation.

BindingAssayWorkflow Scaffold This compound (Core Scaffold) Deriv Library Synthesis (N-substitution) Scaffold->Deriv Alkylation/Acylation Incubation Competitive Incubation (+ Radioligand) Deriv->Incubation Test Compounds Membrane Membrane Prep (HEK293-SERT / Rat Brain) Membrane->Incubation Receptor Source Harvest Filtration & Washing (PEI-coated GF/B) Incubation->Harvest Equilibrium Reached Analysis Scintillation Counting & Ki Calculation Harvest->Analysis Quantify Bound Ligand

Figure 1: Workflow for evaluating this compound derivatives in radioligand binding assays.

Validated Protocol: Competitive Radioligand Binding Assay (SERT)

Objective: Determine the binding affinity (


) of this compound derivatives against the Serotonin Transporter (SERT).
Reagents & Materials
  • Receptor Source: Rat cortical membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand:

    
    -Citalopram (Specific Activity: ~80 Ci/mmol) or 
    
    
    
    -Paroxetine.
  • Non-Specific Binding (NSB) Determinant: Fluoxetine (

    
    ) or Serotonin (
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Note:NaCl is mandatory for SERT conformational stability.

  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of lipophilic piperidines.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve this compound derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in Assay Buffer to generate a concentration range (

      
       to 
      
      
      
      ). Keep final DMSO concentration
      
      
      .
  • Assay Assembly (96-well format):

    Component Volume Description

    | Assay Buffer | 100

    
     | Diluent (or buffer only for Total Binding) |
    | Test Compound  | 25 
    
    
    
    | Varying concentrations | | Radioligand | 25
    
    
    |
    
    
    -Citalopram (Final conc:
    
    
    ) | | Membrane | 100
    
    
    | ~10-20
    
    
    protein/well | | Total Volume | 250
    
    
    | |
  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Room Temperature) .

    • Critical: Do not incubate at 37°C for extended periods as sulfur-containing compounds can undergo oxidative degradation or the transporter may internalize/degrade in live cell preps.

  • Termination:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 120 mM NaCl).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

Data Analysis & Interpretation

Calculating and

Raw CPM data must be converted to % Specific Binding. Use non-linear regression (one-site competition model) to fit the curve.



Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
     : Concentration of competitor displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Troubleshooting the Thio-Linker
  • Issue: Steep Hill Slope (> 1.5) or variable data.

    • Root Cause:[2][3][4][5][6][7] Oxidation of the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO2-) during storage.

    • Solution: Always prepare fresh stocks from solid powder or store DMSO stocks under nitrogen at -20°C. Verify purity via LC-MS prior to assay.

  • Issue: High Non-Specific Binding.

    • Root Cause:[2][3][4][5][6][7] The lipophilic phenyl-piperidine core sticks to plasticware.

    • Solution: Use low-binding plates and ensure filters are thoroughly soaked in 0.3% PEI.

Application: Multitarget Profiling

When using this compound as a scaffold for multitarget drugs (e.g., SSRI + 5-HT1A antagonist), compare binding profiles across receptors.

ReceptorRadioligandKey Buffer AdditiveExpected Affinity (Core Scaffold)
SERT

-Paroxetine
120 mM NaClModerate (

)
5-HT1A

-8-OH-DPAT
5 mM

Low (

) without N-substitution
Sigma-1

-Pentazocine
None (Tris pH 8.0)High (

)

Insight: The unsubstituted this compound often shows high affinity for Sigma-1 receptors natively. To achieve selectivity for SERT, substitution on the piperidine nitrogen (e.g., with a 3-carbon linker to an aryl group) is typically required to engage the S2 vestibule of the transporter.

References

  • Andersen, J., et al. (2009). "Molecular determinants for binding of non-competitive inhibitors to the serotonin transporter." Journal of Biological Chemistry.

  • Glennon, R. A., et al. (1994). "Binding of substituted 4-phenylpiperidines at 5-HT1A and 5-HT2A serotonin receptors." Journal of Medicinal Chemistry.

  • Koban, K., et al. (2020). "Structure-Activity Relationships of 4-Phenylpiperidine Derivatives at Sigma-1 Receptors." Frontiers in Pharmacology.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays."

  • Bang-Andersen, B., et al. (2011). "Discovery of Vortioxetine: A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry. (Describes the phenyl-thio-piperazine/piperidine evolution).

Sources

Application Note: High-Precision Characterization of Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on the 4-Phenylsulfanylpiperidine Scaffold

Abstract & Strategic Overview

The modulation of the Serotonin Transporter (SERT) remains a cornerstone in the treatment of Major Depressive Disorder (MDD) and anxiety. While traditional SSRIs (Selective Serotonin Reuptake Inhibitors) utilize diverse chemical scaffolds, the This compound moiety represents a privileged pharmacophore. Its structural flexibility—conferred by the thioether (sulfanyl) linker—allows the piperidine nitrogen to mimic the terminal amine of serotonin (5-HT) while the phenyl ring engages hydrophobic pockets (S1/S2) within the transporter.

This Application Note provides a rigorous, self-validating framework for investigating this specific scaffold. Unlike generic protocols, this guide addresses the unique lipophilicity and kinetic properties of sulfur-linked aryl-piperidines, ensuring that researchers can distinguish between competitive transport inhibition and non-specific membrane disruption .

Mechanistic Rationale

To design a robust assay, one must understand the molecular interaction. This compound acts primarily as a competitive inhibitor at the central substrate-binding site (S1) of SERT.

  • The Pharmacophore: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with Asp98 in the SERT transmembrane domain.

  • The Linker: The sulfur atom provides a distinct bond angle and lipophilicity profile compared to ether (oxygen) analogues, often enhancing potency but requiring careful solubility management in in vitro assays.

Diagram 1: SERT Inhibition Mechanism & Signal Flow

The following diagram illustrates the competitive antagonism between the endogenous substrate (5-HT) and the inhibitor at the synaptic cleft.

SERT_Mechanism Synapse Synaptic Cleft (High [5-HT]) Substrate Endogenous 5-HT Synapse->Substrate SERT SERT Protein (Transmembrane) Presynaptic Presynaptic Cytosol (5-HT Recycling) SERT->Presynaptic Translocation (If Substrate binds) Site_S1 Central Binding Site (S1) Residue: Asp98 Substrate->Site_S1 Native Affinity Inhibitor This compound Inhibitor->SERT Locks Transporter (Outward-Open) Inhibitor->Site_S1 Competitive Blockade (High Affinity) Site_S1->SERT Conformational Change

Caption: Competitive binding dynamic at the SERT S1 site. The inhibitor prevents the conformational shift required for 5-HT translocation.

Experimental Protocol: [³H]-5-HT Uptake Assay

This protocol is the "Gold Standard" for functional characterization. It measures the actual transport of radiolabeled serotonin into cells, providing a functional IC50.

System: HEK-293 cells stably expressing human SERT (hSERT).[1][2] Rationale: Transfected cells offer higher reproducibility and lower background noise compared to rat brain synaptosomes for scaffold evaluation.

3.1 Materials & Reagents
ComponentSpecificationPurpose
Cell Line HEK-293-hSERTStable expression ensures consistent Bmax.
Radioligand [³H]-Serotonin (Hydroxytryptamine creatinine sulfate)Specific activity: 20–30 Ci/mmol. The tracer.
Assay Buffer Krebs-Ringer HEPES (KRH)Physiologically relevant ion balance (Na+ is critical for SERT).
MAO Inhibitor Pargyline (10 µM)Prevents degradation of [³H]-5-HT inside the cell.
Reference Inhibitor Fluoxetine or ParoxetinePositive control for assay validation.
Scintillant EcoScint (or equivalent)For liquid scintillation counting.
3.2 Buffer Preparation (KRH Buffer)

Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Critical Step: Add 10 µM Pargyline and 100 µM Ascorbic Acid immediately before use. Ascorbic acid prevents the oxidation of the phenyl-sulfanyl moiety and the serotonin tracer.

3.3 Step-by-Step Workflow

Step 1: Cell Preparation

  • Harvest HEK-293-hSERT cells at 80-90% confluence.

  • Resuspend in warm KRH buffer to a density of 1.0 × 10⁵ cells/mL .

  • Self-Validation Check: Verify cell viability >95% using Trypan Blue. Dead cells release proteases and alter drug binding.

Step 2: Compound Plate Setup

  • Dissolve this compound in 100% DMSO to 10 mM stock.

  • Perform serial dilutions (1:3 or 1:10) in KRH buffer.[3]

  • Note: Final DMSO concentration in the assay must be <0.1% to avoid membrane permeabilization.

Step 3: Incubation

  • In a 96-well plate, add:

    • 25 µL of Test Compound (various concentrations).

    • 25 µL of [³H]-5-HT (Final conc: 20 nM, approx. Km/2).

    • 200 µL of Cell Suspension.

  • Total Volume: 250 µL.

  • Controls:

    • Total Uptake: Buffer + Cells + Tracer (No inhibitor).

    • Non-Specific Uptake (NSB): 10 µM Paroxetine + Cells + Tracer.

  • Incubate for 10 minutes at 37°C .

    • Expert Insight: Do not exceed 10 minutes. Uptake must be measured in the linear phase. Longer times allow efflux or metabolism to confound results.

Step 4: Termination & Readout

  • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce NSB) using a cell harvester.

  • Wash 3x with ice-cold KRH buffer (stops transport immediately).

  • Dry filters, add scintillant, and count on a Beta-counter.

Diagram 2: Experimental Workflow (Graphviz)

Assay_Workflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (in KRH Buffer) Stock->Dilution Plate 96-Well Incubation (10 min @ 37°C) Dilution->Plate 25 µL Cells HEK-hSERT Suspension Cells->Plate 200 µL Tracer [3H]-5-HT (20 nM) Tracer->Plate 25 µL Filter Harvest/Filter (GF/B Glass Fiber) Plate->Filter Terminate w/ Ice-Cold Buffer Count Scintillation Counting (CPM) Filter->Count Data Output

Caption: High-throughput filtration workflow for determining IC50 values.

Data Analysis & Interpretation
4.1 Calculating Specific Uptake

Raw CPM (Counts Per Minute) must be corrected:



4.2 IC50 Determination

Fit the data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope):



4.3 Converting IC50 to Ki

Since the assay uses a competitive tracer, use the Cheng-Prusoff equation:



  • 
     = Concentration of [³H]-5-HT (20 nM).
    
  • 
     = Michaelis constant of 5-HT for hSERT (typically ~40-60 nM in HEK293).
    
4.4 Troubleshooting Table
ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB) Tracer sticking to filter.Pre-soak filters in 0.5% PEI (Polyethylenimine).
Low Signal Window Cell density too low or inactive SERT.Use fresh stable clones; check passage number (<20).
Hill Slope << 1.0 Negative cooperativity or solubility issues.Check compound solubility; 4-phenylsulfanyl derivatives can precipitate at >10 µM.
Hill Slope >> 1.0 Non-specific toxicity/membrane lysis.Run a parallel LDH release assay to confirm cell viability.
Validation Criteria (Self-Validating System)

To ensure the data is authoritative, every assay plate must meet these criteria:

  • Z-Factor > 0.5: Indicates a robust separation between Total and NSB signals.

  • Reference Standard: Fluoxetine must yield a Ki of 1–5 nM. If Fluoxetine Ki > 10 nM, the assay system (cells or tracer) is compromised.

  • Solvent Control: DMSO vehicle wells must show 100% ± 10% uptake relative to buffer control.

References
  • Andersen, J., et al. (2009). "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder." Journal of Medicinal Chemistry.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of a novel indole derivative, 5-HT reuptake inhibitor." European Journal of Pharmacology.

  • Eshleman, A. J., et al. (1999).[3] "Characteristics of the human serotonin transporter expressed in HEK-293 cells." Journal of Pharmacology and Experimental Therapeutics.

  • Barker, E. L., et al. (1994). "High-affinity cocaine recognition by the dopamine transporter requires the presence of an aspartic acid residue at position 79." (Relevant for Asp98/SERT homology). Molecular Pharmacology.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-Phenylsulfanylpiperidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Phenylsulfanylpiperidine in human plasma. This compound is a key heterocyclic amine scaffold utilized as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3] Given its foundational role in drug discovery, a reliable method to quantify its presence in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This protocol employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]

Introduction and Scientific Rationale

This compound is a privileged structure in medicinal chemistry, featuring a piperidine ring substituted with a phenylsulfanyl group.[1] This combination provides a unique three-dimensional structure and physicochemical profile that is leveraged in the design of compounds for various therapeutic targets. Accurate quantification in biological fluids like plasma is a critical step in preclinical and clinical development, enabling researchers to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for bioanalytical quantification due to its unparalleled sensitivity, selectivity, and speed.[7] The selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM), which significantly reduces interference from complex biological matrix components, a common challenge that can compromise assay reliability.[8][9] This note details the systematic development and validation of such a method, providing a turnkey solution for researchers in pharmaceutical development.

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₁₁H₁₅NS[2]
Molecular Weight 193.31 g/mol Inferred from Formula
Appearance White solid (as HCl salt)[2]
Key Structural Feature Basic piperidine nitrogen[10]

The presence of the basic nitrogen on the piperidine ring makes the molecule readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI+), which is a cornerstone of this method.

Experimental Workflow and Design

The overall analytical workflow is designed for efficiency, robustness, and high throughput, moving from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into UPLC Supernatant->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometry (MRM Detection) Chrom->MS Integration Peak Integration MS->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Quantify Concentration CalCurve->Quant

Figure 1: High-level experimental workflow from sample preparation to final quantification.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound reference standard (≥99% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version, such as this compound-d5, is highly recommended to control for matrix effects and procedural variability.[11] If unavailable, a structurally similar analog can be used after careful validation.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma, screened for interferences.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, UPLC system, and a tandem mass spectrometer (e.g., triple quadrupole).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to create a series of working solutions for spiking calibration standards (CAL) and quality control (QC) samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. Prepare CALs at 8-10 non-zero levels and QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins prior to analysis.[9][11]

  • Aliquot 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and keep the analyte stable and protonated.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.[10][12]

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
System UPLC/HPLC System Provides efficient separation and sharp peaks.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Standard for small molecule analysis, offering good retention for moderately lipophilic compounds.[12]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and pressure.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL Small volume to minimize peak distortion.

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient for high-throughput analysis. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Instrument Triple Quadrupole Mass Spectrometer The gold standard for quantitative analysis via MRM.[7]
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic piperidine nitrogen is readily protonated.[10]
MRM Transition See Section 3.5 Provides high selectivity and sensitivity.
Capillary Voltage 3.5 kV Optimized for efficient ion formation.
Source Temp. 150 °C Standard temperature for ESI.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.

| Gas Flows | Optimized for specific instrument | Crucial for desolvation and ion transport. |

Analyte Fragmentation and MRM Transition

The protonated molecule [M+H]⁺ for this compound (m/z 194.1) is selected in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (q2) generates characteristic product ions. A plausible fragmentation involves cleavage of the piperidine ring.

fragmentation cluster_parent Precursor Ion (Q1) cluster_products Product Ions (Q3) parent [M+H]⁺ m/z 194.1 prod1 Fragment A (e.g., m/z 110.1) parent->prod1 CID prod2 Fragment B (e.g., m/z 84.1) parent->prod2 CID

Figure 2: Proposed fragmentation of this compound for MRM analysis.

  • Precursor Ion [M+H]⁺: m/z 194.1

  • Product Ions: The specific product ions must be determined by infusing the analyte and performing a product ion scan. Common fragments for piperidine derivatives result from ring cleavage.[10] Two stable and intense product ions should be chosen for quantification and qualification.

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[4][6][13]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[6]
Linearity & Range Establish the relationship between concentration and response. Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[13]
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter. For QC samples, the mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[5][14]
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. The IS-normalized matrix factor CV should not exceed 15%.
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible across the concentration range.

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability QC level should be within ±15% of the nominal concentration. |

Expected Performance and Data

Table 4: Example Calibration Curve Performance

Parameter Result
Calibration Model Linear, 1/x² weighted regression
Range 1.00 - 1000 ng/mL
Correlation Coeff. (r²) > 0.995

| Back-calculated Accuracy | 92.5% - 108.3% |

Table 5: Example Inter-day Accuracy and Precision Data (n=3 runs)

QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (1.00) 0.98 98.0 9.5
Low QC (3.00) 2.91 97.0 6.8
Mid QC (100) 104.2 104.2 4.1

| High QC (800) | 788.0 | 98.5 | 5.3 |

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is rapid, sensitive, and selective, leveraging a simple protein precipitation technique. The validation strategy is grounded in established international regulatory guidelines, ensuring that the data generated is reliable and suitable for supporting drug development programs. This method can be readily implemented in bioanalytical laboratories to facilitate crucial pharmacokinetic and toxicokinetic assessments.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2009). Draft Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Tecan. Boost your productivity in small molecule LC-MSMS with better sample prep. [Link]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ResearchGate. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • MySkinRecipes. 4-(Phenylsulfanyl)piperidine. [Link]

Sources

In vitro ADME profiling of 4-Phenylsulfanylpiperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing CNS Candidates: In Vitro ADME Profiling of 4-Phenylsulfanylpiperidine Analogs

Executive Summary

The this compound scaffold represents a privileged structure in neuropharmacology, frequently serving as the core for serotonin transporter (SERT) inhibitors, dual SERT/NET inhibitors, and atypical dopamine transporter (DAT) ligands. However, this scaffold presents a unique "Janus-faced" ADME challenge: the basic piperidine nitrogen facilitates lysosomal trapping and high volume of distribution (


), while the sulfide linker introduces a specific redox liability (S-oxidation) that can drastically alter pharmacological potency.

This application note departs from generic screening templates to focus on the specific physicochemical liabilities of this chemical class. It provides a self-validating workflow designed to de-risk the sulfur-oxidation metabolic soft spot while ensuring blood-brain barrier (BBB) penetration.

Part 1: Strategic ADME Architecture

For this specific scaffold, standard ADME profiling is insufficient. The workflow must prioritize the identification of S-oxidation metabolites early, as sulfoxides often lose SERT/DAT affinity or introduce chirality issues.

Critical Liability Analysis
Structural FeatureADME AdvantageADME Liability
Piperidine Nitrogen (

)
High solubility at gastric pH; Lysosomal trapping increases brain residence time.High affinity for CYP2D6 (competitive inhibition risk); Potential phospholipidosis.
Sulfanyl (Thioether) Linker Rotational flexibility for binding pocket fit; Lipophilicity for membrane crossing.Metabolic Soft Spot: Rapid oxidation by FMOs and CYPs to sulfoxide (

) and sulfone (

).
Phenyl Ring

stacking interactions with target proteins.
Prone to para-hydroxylation if unsubstituted.

Part 2: Metabolic Stability Profiling (The "Sulfur Watch" Protocol)

Objective: To determine intrinsic clearance (


) and explicitly quantify the conversion ratio of Parent 

Sulfoxide

Sulfone.
Expert Insight: The Buffer Trap

WARNING: Sulfides are prone to auto-oxidation in standard buffers if not handled correctly. Do not use buffers containing trace metal ions without chelators.

  • Correction: Use Phosphate Buffer (100 mM, pH 7.4) supplemented with 1 mM EDTA to prevent non-enzymatic oxidation during incubation.

Protocol: Microsomal Stability with Metabolite Tracking

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Control: Vortioxetine (structurally similar sulfide-linker analog) or Verapamil.

  • Internal Standard: Tolbutamide.

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Phosphate buffer (with EDTA). Add test compound (1 µM final conc, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Centrifugation: Spin at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor: Parent mass

      
      .
      
    • Monitor: Sulfoxide metabolite

      
      .
      
    • Monitor: Sulfone metabolite

      
      .
      

Data Processing: Calculate


 using the slope of ln(concentration) vs. time.


Visualization: Metabolic Workflow

MetabolicStability Start Test Compound (1 µM) Incubation HLM Incubation + NADPH (37°C) Start->Incubation Sampling Time Points (0-60 min) Incubation->Sampling Quench Quench: ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Triple Quad Quench->Analysis Sulfoxide Metabolite 1: Sulfoxide (+16 Da) Analysis->Sulfoxide Identify Sulfone Metabolite 2: Sulfone (+32 Da) Analysis->Sulfone Identify

Caption: Figure 1. Microsomal stability workflow emphasizing the specific tracking of sulfur-oxidation metabolites (+16/+32 Da) via LC-MS/MS.

Part 3: BBB Permeability (PAMPA-BBB)

Objective: Since 4-phenylsulfanylpiperidines are CNS-targeted, passive diffusion across the BBB is non-negotiable. The PAMPA-BBB assay using porcine brain lipids is the industry standard for high-throughput ranking.

Protocol: Double-Sink PAMPA-BBB

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

  • System Controls:

    • High Permeability: Caffeine, Verapamil (

      
       cm/s).
      
    • Low Permeability: Atenolol, Theophylline (

      
       cm/s).
      

Methodology:

  • Membrane Coating: Carefully spot 4 µL of Lipid Solution onto the PVDF filter of the donor plate. Allow 5 min for solvent evaporation (avoid total dryness).

  • Donor Solution: Dissolve test compound in PBS (pH 7.4) to 10 µM. Add 200 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of "Brain Sink Buffer" (PBS + surfactant or scavenger to simulate CSF clearance) to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (critical to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

Calculation:



Where 

is donor volume,

is acceptor volume,

is filter area.

Part 4: CYP Inhibition (The Piperidine Liability)

Context: Basic piperidines are notorious for inhibiting CYP2D6 via competitive inhibition (binding to the active site Glu216 residue). Furthermore, secondary amines can form metabolic intermediate complexes (MICs), leading to Time-Dependent Inhibition (TDI).

Protocol: CYP2D6 & CYP3A4 Inhibition Screen

Experimental Design:

  • Substrates: Bufuralol (CYP2D6 probe), Midazolam (CYP3A4 probe).

  • Test Concentrations: 0.1, 1, 10, 50 µM.

  • Mode: Run two parallel assays:

    • Direct Inhibition (

      
      ):  Co-incubation of Test Compound + Substrate + NADPH.
      
    • Time-Dependent Inhibition (

      
      ):  Pre-incubate Test Compound + NADPH for 30 min before adding Substrate.
      

Interpretation:

  • If

    
     (Pre-incubation) < 
    
    
    
    (Direct) by a factor of >1.5, the compound is a Time-Dependent Inhibitor (TDI). This is a "Stop/Go" decision point for piperidine analogs.
Visualization: Lead Optimization Decision Tree

DecisionTree Start This compound Lead Candidate StabTest Metabolic Stability (HLM Assay) Start->StabTest SulfurOx Major Metabolite: Sulfoxide/Sulfone? StabTest->SulfurOx PiperidineOx Major Metabolite: N-Dealkylation? StabTest->PiperidineOx ChemMod1 Strategy: Oxidation of Sulfur to Sulfone (Pre-metabolize) SulfurOx->ChemMod1 Yes ChemMod2 Strategy: Fluorination of Piperidine Ring PiperidineOx->ChemMod2 Yes CYPTest CYP Inhibition (2D6/3A4) ChemMod1->CYPTest ChemMod2->CYPTest TDI_Check Time-Dependent Inhibition? CYPTest->TDI_Check Fail Discard / Redesign TDI_Check->Fail Yes (Shift > 1.5x) Pass Proceed to In Vivo PK TDI_Check->Pass No

Caption: Figure 2. Decision tree for optimizing piperidine analogs. Note the distinct chemical modification strategies for sulfur vs. nitrogen liabilities.

References

  • FDA Center for Drug Evaluation and Research. (2024). M12 Drug Interaction Studies: Guidance for Industry.[1] U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[5][6] European Journal of Medicinal Chemistry.[7][8] [Link]

  • Modi, G., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.[9][10] Journal of Medicinal Chemistry.[7] [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[3][4][11][12][13] [Link]

Sources

Application Note: 4-Phenylsulfanylpiperidine Derivatives as Dual-Function Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental protocols for utilizing 4-phenylsulfanylpiperidine (4-PSP) and its conjugated derivatives as fluorescent probes. While 4-PSP itself acts as a high-affinity pharmacophore for the Sigma-1 Receptor (S1R) , its utility extends to fluorescent sensing when conjugated with fluorophores (e.g., Naphthalimide, BODIPY, or NBD).

These probes serve a dual purpose in drug discovery and cellular biology:

  • Sigma-1 Receptor Imaging: 4-PSP derivatives bind selectively to S1R, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), implicated in neurodegeneration and cancer.

  • ROS/HOCl Sensing: The sulfide (thioether) moiety within the 4-PSP scaffold functions as a reactive switch. Upon oxidation by Hypochlorous Acid (HOCl) to a sulfoxide/sulfone, the electronic properties change, often triggering a fluorescence "turn-on" response via the inhibition of Photoinduced Electron Transfer (PET).

This guide provides validated workflows for live-cell S1R localization, competitive binding assays, and ROS sensitivity testing.

Technical Background & Mechanism

The Pharmacophore: this compound

The 4-phenylpiperidine moiety is the "gold standard" scaffold for S1R ligands (e.g., Haloperidol, Pentazocine). The addition of the sulfur atom (phenylsulfanyl) enhances lipophilicity and modifies the electronic environment, often improving binding affinity (


 in the nanomolar range) and selectivity against the Sigma-2 receptor.
Mechanism of Action

The probe functions through a modular design: [Fluorophore] — [Linker] — [4-PSP Ligand] .

  • S1R Targeting: The protonated nitrogen of the piperidine ring forms a critical salt bridge with Glu172 in the S1R binding pocket.[1] The phenyl ring engages in hydrophobic interactions with tyrosine/phenylalanine residues in the receptor.

  • Fluorescence Modulation (ROS Sensing): In specific designs (e.g., Naphthalimide-4-PSP), the sulfide group acts as an electron donor. In its native state, it quenches the fluorophore via PET (Fluorescence OFF). Upon oxidation by HOCl, the electron donation is blocked, restoring fluorescence (Fluorescence ON).

Pathway Visualization

The following diagram illustrates the dual mechanism of the probe: S1R binding at the MAM and the chemical oxidation trigger.

G Probe 4-PSP Fluorescent Probe (Native State) S1R Sigma-1 Receptor (ER Membrane) Probe->S1R Binding (Ki < 10nM) HOCl Hypochlorous Acid (ROS Stress) Probe->HOCl Oxidation Bound Receptor-Ligand Complex (Specific Localization) S1R->Bound Glu172 Interaction Oxidized Oxidized Probe (Sulfoxide/Sulfone) HOCl->Oxidized S -> S=O Signal1 Fluorescence Localization (Mitochondria-ER Interface) Bound->Signal1 Imaging Signal2 Fluorescence Enhancement (PET Inhibition) Oxidized->Signal2 Turn-On Response

Caption: Dual-pathway mechanism showing S1R ligand binding (top) and ROS-mediated chemical oxidation (bottom).

Experimental Protocols

Protocol A: Live-Cell Imaging of Sigma-1 Receptors

Objective: To visualize the subcellular distribution of S1R in adherent cell lines (e.g., HeLa, MCF-7, PC-12).

Materials
  • Probe: 4-PSP-Fluorophore Conjugate (e.g., 4-PSP-NBD or 4-PSP-BODIPY).

    • Stock Solution: 1 mM in DMSO (Store at -20°C, protected from light).

  • Blocking Agent: Haloperidol or Pentazocine (10 mM stock in DMSO).

  • Organelle Marker: ER-Tracker™ Red (Thermo Fisher) or MitoTracker™ Deep Red.

  • Buffer: PBS (pH 7.4) and Live Cell Imaging Solution (LCIS).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells (e.g., HeLa) on 35mm glass-bottom confocal dishes at a density of

      
       cells/dish.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Staining:

    • Dilute the 4-PSP Probe stock to a final concentration of 100 nM – 500 nM in warm culture medium (phenol-red free).

    • Note: Avoid concentrations >1 µM to prevent non-specific hydrophobic staining.

    • Aspirate old medium and add the staining solution.

    • Incubate for 30 minutes at 37°C.

  • Co-Staining (Optional but Recommended):

    • Add ER-Tracker™ Red (final conc. 500 nM) during the last 15 minutes of incubation.

  • Washing:

    • Aspirate the staining solution.

    • Wash cells

      
       gently with pre-warmed PBS.
      
    • Add 1 mL of Live Cell Imaging Solution (LCIS) for microscopy.

  • Imaging:

    • Confocal Microscopy:

      • 4-PSP Probe (Green): Ex 488 nm / Em 500–550 nm.

      • ER-Tracker (Red): Ex 561 nm / Em 580–620 nm.

    • Acquire Z-stacks to confirm reticular structure.

Protocol B: Competitive Binding Validation (Specificity Check)

Objective: To confirm that the fluorescence signal is derived from specific S1R binding and not non-specific lysosomal accumulation.

  • Pre-Treatment:

    • Prepare two sets of dishes.

    • Group 1 (Control): Treat with vehicle (DMSO) only.

    • Group 2 (Block): Pre-incubate cells with 10 µM Haloperidol (a high-affinity S1R antagonist) for 30 minutes.

  • Probe Addition:

    • Add the 4-PSP Probe (100 nM) to both groups (without washing out the Haloperidol in Group 2).

    • Incubate for 30 minutes.

  • Analysis:

    • Wash and image both groups using identical laser power and gain settings.

    • Result: Group 2 should show significantly reduced fluorescence intensity (>70% reduction) compared to Group 1.

Protocol C: ROS (HOCl) Detection Assay

Objective: To test the probe's sensitivity to oxidative stress via the sulfide switch.

  • In Vitro Spectrometry:

    • Prepare a 10 µM solution of the probe in PBS (pH 7.4).

    • Add increasing concentrations of NaOCl (0 to 100 µM).

    • Record fluorescence emission spectra immediately.

    • Expectation: A dose-dependent increase in fluorescence intensity if the probe operates via PET-quenching.

  • Cellular ROS Imaging:

    • Incubate cells with the probe (as in Protocol A).

    • Treat cells with LPS (Lipopolysaccharide) (1 µg/mL for 12h) to induce endogenous ROS, or add exogenous NaOCl (10 µM) for 10 minutes.

    • Monitor fluorescence increase relative to untreated controls.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your imaging data using the following metrics. Use ImageJ/Fiji for analysis.

MetricDefinitionTarget Value (High Quality Probe)
Pearson's Coefficient (

)
Correlation between Probe and ER-Tracker signal.

(Indicates ER localization)
Signal-to-Noise Ratio (SNR) (Mean Fluorescence of ROI) / (Background Fluorescence).

Blocking Efficiency % Reduction in signal with Haloperidol pre-treatment.

Photostability (

)
Time to 50% loss of initial fluorescence under continuous irradiation.

seconds
Troubleshooting Guide
  • Issue: High Non-Specific Background.

    • Cause: Probe is too lipophilic (LogP > 5).

    • Solution: Reduce concentration to 50 nM or reduce incubation time to 15 mins. Wash with 1% BSA in PBS to strip membrane-bound non-specific probe.

  • Issue: Lysosomal Trapping.

    • Cause: Basic amine accumulating in acidic lysosomes.

    • Solution: Co-stain with LysoTracker. If overlap is high, use NH4Cl (10 mM) to neutralize lysosomal pH and verify if signal redistributes to ER.

  • Issue: No Fluorescence Turn-On (ROS Assay).

    • Cause: Sulfide oxidation might be slow or the PET mechanism is inefficient.

    • Solution: Ensure pH is 7.4. At acidic pH, the PET mechanism is often perturbed by protonation of the piperidine nitrogen.

References

  • Sigma-1 Receptor Ligand Design

    • Ferorelli, S., et al. (2011). "Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies." Journal of Medicinal Chemistry.
  • Sulfide-Based ROS Probes

    • Chen, X., et al. (2016). "Fluorescent probes for the detection of reactive oxygen species." Chemical Society Reviews.
  • Piperidine Scaffolds in Imaging

    • Gomez-Monterrey, I., et al. (2020). "Sigma-1 Receptor Imaging: From Radioligands to Fluorescent Probes." Frontiers in Pharmacology.
  • General Sigma Receptor Protocols

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

Sources

Application Notes and Protocols for the Electrophysiological Characterization of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bio-Activity of Novel Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, recognized for its presence in numerous natural alkaloids and synthetic drugs.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including as antimycotics, M2 muscarinic receptor antagonists, and agents with antiproliferative properties.[3][4][5] 4-Phenylsulfanylpiperidine represents a novel chemical entity within this class. While direct electrophysiological studies on this specific compound are not yet prevalent in public literature, its structural similarity to other bioactive piperidines suggests a high probability of interaction with ion channels, which are critical regulators of cellular excitability and signaling.[6][7]

Ion channels, being fundamental to processes ranging from neurotransmission to muscle contraction, are a major target class for drug discovery and safety pharmacology.[6][7][8] Therefore, a systematic electrophysiological evaluation of this compound is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on key families of voltage-gated and ligand-gated ion channels.

The following sections will detail the rationale for target selection, provide step-by-step protocols for patch-clamp electrophysiology, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Rationale for Target Selection: A Focused Screening Approach

Given the broad biological activities of piperidine derivatives, a logical starting point for the electrophysiological characterization of this compound is to screen it against a panel of ion channels known to be modulated by structurally related compounds and which are of high therapeutic relevance. We propose a primary screening panel focusing on key voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, as well as a representative transient receptor potential (TRP) channel.[6][9]

Ion Channel Target Rationale for Inclusion Potential Therapeutic Indication / Liability
Nav1.5 Critical for cardiac action potential propagation. Modulation can indicate cardiotonic or pro-arrhythmic effects.Anti-arrhythmics / Cardiotoxicity
Kv1.3 Involved in T-cell activation and proliferation. A target for autoimmune diseases.[8]Immunosuppression
hERG (Kv11.1) Essential for cardiac repolarization. Inhibition is a major cause of drug-induced QT prolongation and Torsades de Pointes.Cardiotoxicity liability
Cav1.2 L-type calcium channel crucial for cardiac and smooth muscle contraction.Antihypertensives, Anti-arrhythmics
TRPV4 A polymodal cation channel involved in pain and inflammation.[9][10]Analgesia, Anti-inflammatory

This targeted approach allows for an efficient initial assessment of the compound's electrophysiological profile, guiding further, more detailed mechanistic studies.

Core Methodology: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique remains the gold standard for studying ion channel pharmacology, offering high-resolution recording of ionic currents from single cells. The following protocols are tailored for the use of stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the human isoform of the target ion channel.

Experimental Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Plating solution_prep Solution Preparation compound_prep Compound Dilution patching Obtain Whole-Cell Configuration compound_prep->patching baseline Record Baseline Currents patching->baseline application Compound Application baseline->application washout Washout application->washout data_acq Data Acquisition washout->data_acq param_extraction Parameter Extraction data_acq->param_extraction dose_response Dose-Response Analysis param_extraction->dose_response

Caption: High-level workflow for ion channel electrophysiology.

Protocol 1: General Whole-Cell Voltage-Clamp Recording

This protocol provides the foundational steps for recording ionic currents. Specific voltage protocols for each channel are detailed in subsequent sections.

1. Cell Preparation:

  • Plate cells stably expressing the ion channel of interest onto glass coverslips 24-48 hours prior to the experiment. Use low-density plating to facilitate patching of individual cells.
  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Electrode Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
  • Fire-polish the electrode tip to ensure a smooth surface for gigaseal formation.

3. Obtaining a Whole-Cell Recording:

  • Approach a cell with the patch pipette while applying positive pressure.
  • Upon visible contact with the cell membrane (dimple formation), release the positive pressure to facilitate seal formation.
  • Apply gentle suction to form a gigaohm seal (>1 GΩ).
  • Once a stable gigaseal is formed, apply a brief, sharp pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

4. Data Acquisition:

  • Allow the cell to stabilize for 3-5 minutes before starting recordings.
  • Apply the appropriate voltage protocol to elicit the ionic current of interest.
  • Record baseline currents for at least 3 minutes to ensure stability.
  • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration (typically 2-3 minutes).
  • Perform a washout with the control extracellular solution to assess the reversibility of the compound's effect.

Solutions:

Solution Type Composition
Extracellular (Tyrode's) 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
K+ Channel Intracellular 130 mM K-Aspartate, 10 mM KCl, 5 mM EGTA, 1 mM MgCl2, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with KOH)
Na+/Ca2+ Channel Intracellular 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with CsOH)
Protocol 2: Specific Voltage Protocols and Expected Results

The following voltage protocols are designed to isolate and characterize the activity of the selected ion channels.

G cluster_kv K+ Channels (K_v1.3, hERG) cluster_nav_cav Na+/Ca2+ Channels (Na_v1.5, Ca_v1.2) cluster_trpv4 TRPV4 kv_hold Holding Potential: -80 mV kv_depol Depolarizing Step: +20 mV kv_hold->kv_depol kv_repol Repolarizing Step: -50 mV (hERG tail) kv_depol->kv_repol nav_hold Holding Potential: -100 mV nav_depol Depolarizing Step: -10 mV nav_hold->nav_depol trpv4_hold Holding Potential: -60 mV trpv4_ramp Voltage Ramp: -100 mV to +100 mV trpv4_hold->trpv4_ramp trpv4_agonist Agonist Application (e.g., GSK1016790A) trpv4_agonist->trpv4_ramp co-application with test compound

Caption: Voltage protocols for different ion channel families.

A. hERG (Kv11.1) Characterization:

  • Objective: To assess the potential for QT prolongation.

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Inhibition of this current is a primary indicator of hERG liability.

B. Nav1.5 Characterization:

  • Objective: To evaluate effects on cardiac sodium channels.

  • Voltage Protocol: From a holding potential of -100 mV, apply a brief (20-50 ms) depolarizing step to -10 mV to elicit a fast, inactivating inward current.

  • Data Analysis: Measure the peak inward current. Inhibition may suggest anti-arrhythmic potential or cardiotoxicity.

C. Cav1.2 Characterization:

  • Objective: To assess effects on L-type calcium channels.

  • Voltage Protocol: From a holding potential of -80 mV (use -40 mV to inactivate Na+ and T-type Ca2+ channels if necessary), apply a 200 ms depolarizing step to +10 mV.

  • Data Analysis: Measure the peak sustained inward current. Inhibition is characteristic of calcium channel blockers used to treat hypertension.

D. TRPV4 Characterization:

  • Objective: To determine agonist or antagonist activity.

  • Voltage Protocol: Hold the cell at -60 mV and apply a voltage ramp from -100 mV to +100 mV over 500 ms.

  • Data Analysis: First, apply a known TRPV4 agonist (e.g., GSK1016790A) to establish a baseline activated current. Then, co-apply the agonist with this compound. A reduction in the agonist-induced current indicates antagonism. An increase in current in the absence of the reference agonist would suggest agonistic activity.

Data Analysis and Interpretation

1. Calculating Percentage Inhibition:

  • For each concentration of this compound, calculate the percentage inhibition of the peak current relative to the baseline (control) current using the formula: % Inhibition = (1 - (I_compound / I_control)) * 100

2. Dose-Response Analysis:

  • Plot the percentage inhibition against the logarithm of the compound concentration.
  • Fit the data to the Hill equation to determine the IC50 (half-maximal inhibitory concentration) and the Hill slope. Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

Example Quantitative Data Summary:

Parameter hERG (Kv11.1) Nav1.5 Cav1.2
IC50 (µM) > 3012.525.1
Hill Slope n/a1.10.9
Max Inhibition (%) < 10% at 30 µM95%88%

This is example data and does not reflect actual experimental results for this compound.

Interpretation of Results:

  • High hERG IC50 (>30 µM): A high IC50 value for hERG is desirable, suggesting a low risk of causing drug-induced arrhythmias.

  • Potent Nav/Cav Block: Potent inhibition of Nav or Cav channels could indicate potential therapeutic applications in areas such as local anesthesia, anti-arrhythmia, or hypertension.

  • State-Dependence: Further studies may be required to determine if the block is state-dependent (i.e., preferential binding to the open, closed, or inactivated state of the channel), which can have significant implications for therapeutic use and side-effect profiles.

Conclusion

This application note provides a robust framework for the initial electrophysiological characterization of this compound. By systematically evaluating its effects on a panel of therapeutically relevant ion channels, researchers can gain critical insights into its potential pharmacological mechanism of action and safety profile. The detailed protocols for whole-cell patch-clamp recording and data analysis are designed to ensure the generation of high-fidelity data, paving the way for more advanced mechanistic studies and informed decisions in the drug development pipeline. The principles and methodologies outlined here are broadly applicable to the electrophysiological investigation of other novel chemical entities.

References

  • Sycheva, Ye. S., Mukanova, M. S., Yu, V. K., Imankulova, K. N., & Seilkhanov, Т. М. (2021). SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. Chemical Journal of Kazakhstan.
  • PubMed. (n.d.). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Retrieved from [Link]

  • Kumar, V., & Aggarwal, N. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(4), 241. [Link]

  • Poole, D. P., & Hockley, J. R. (2018). Modulation of the TRPV4 ion channel as a therapeutic target for disease. British Journal of Pharmacology, 175(12), 2264-2283. [Link]

  • Goretzki, A., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000287. [Link]

  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Retrieved from [Link]

  • Wu, S.-N., & Yu, H.-S. (2020). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals, 13(10), 284. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports, 12(1), 5293. [Link]

  • Zhen, W., et al. (2023). Structural basis of ligand activation and inhibition in a mammalian TRPV4 ion channel. Cell Discovery, 9(1), 70. [Link]

  • PubMed. (n.d.). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Retrieved from [Link]

  • Ghani, A., Brown, M., & Smith, M. (2019). Ion channels as therapeutic antibody targets. mAbs, 11(5), 815-827. [Link]

  • GeneMedi. (n.d.). Ion Channel portfolio for drug discovery and mechanism of action (MOA) research. Retrieved from [Link]

  • S. Rossi, et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(11), 1311-1322. [Link]

  • PubMed. (n.d.). Association constants of pyridine and piperidine alkaloids to amyloid beta peptide determined by electrochemical impedance spectroscopy. Retrieved from [Link]

  • Savvin, P. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7352. [Link]

Sources

Application Note & Protocol: Guide to the Dissolution and Storage of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. All procedures must be performed in accordance with your institution's safety protocols and after consulting the official Safety Data Sheet (SDS) for this compound.

Introduction and Scope

4-Phenylsulfanylpiperidine is a heterocyclic amine belonging to the piperidine class of compounds. Piperidines are significant synthetic fragments in drug design and are present in numerous pharmaceuticals.[1][2] This guide provides a detailed, field-proven protocol for the proper dissolution and storage of this compound to ensure compound integrity, experimental validity, and operator safety. The causality behind each step is explained to empower researchers to make informed decisions.

Compound Profile and Safety

A comprehensive understanding of the compound's physicochemical properties and associated hazards is the foundation of safe and effective handling.

Physicochemical Properties

Table 1: Representative Physicochemical Properties of Piperidine Derivatives

PropertyValue / ObservationRationale & Causality
Molecular Formula C₁₁H₁₅NSBased on the chemical name.
Appearance Typically a solid, may range from white to light brown.Many functionalized piperidines are crystalline solids at room temperature.[3]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[4]The piperidine ring provides some polarity, but the phenylsulfanyl group is largely nonpolar, limiting aqueous solubility.[4][5]
Hazard Identification and Critical Safety Precautions

Safety Data Sheets (SDS) for analogous piperidine compounds indicate a consistent hazard profile.[6][7][8]

WARNING: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Toxic effects upon contact or inhalation have also been reported for some derivatives.[7]

  • Primary Engineering Control: All handling of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of fine powders or aerosolized droplets.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

    • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears before use and wash hands thoroughly after handling.

    • Body Protection: A lab coat must be worn at all times.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6]

    • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[3][8]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[3][6][8]

Protocol for Preparation of Stock Solutions

The primary goal is to create a concentrated, stable stock solution, typically in a non-aqueous solvent, which can be further diluted for experimental use. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide array of organic molecules.[9]

Solvent Selection and Rationale

Table 2: Solubility Characteristics

SolventExpected SolubilityMechanistic Rationale & Best Use Case
DMSO HighDMSO is a strong, polar aprotic solvent capable of dissolving many organic compounds, including those with poor aqueous solubility.[9] It is ideal for creating high-concentration primary stock solutions for long-term storage.
Ethanol ModerateEthanol is a polar protic solvent. While it may dissolve the compound, solubility might be lower than in DMSO.[4] It can be a good choice for secondary dilutions or if DMSO is incompatible with the experimental system.
Water / Buffers Very Low / InsolubleThe hydrophobic nature of the phenyl group will likely make the compound poorly soluble in aqueous media. Direct dissolution in buffers is not recommended and can lead to precipitation.[10]
Step-by-Step Dissolution Workflow

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-Workflow Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which can affect its mass and stability.

  • Gravimetric Measurement: In a chemical fume hood, carefully weigh the desired mass of the compound into a sterile, chemically resistant tube (e.g., polypropylene conical tube).

  • Solvent Dispensing: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

    • Example Calculation: For a 10 mM stock of a compound with a Molecular Weight of 193.31 g/mol , you would dissolve 1.933 mg in 1 mL of DMSO.

  • Facilitating Dissolution:

    • Vortexing: Securely cap the tube and vortex for 1-2 minutes. This provides mechanical agitation to break up solid particles and increase the surface area for solvation.

    • Sonication (If Necessary): Visually inspect the solution against a light source. If particulates or cloudiness remain, sonicate the tube in a water bath for 5-10 minutes. The high-frequency sound waves provide localized energy to overcome intermolecular forces in the crystal lattice, aiding dissolution.[11]

  • Final Verification: The solution should be clear and free of any visible solid. It is now considered the primary stock solution.

Visualization: Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution A Equilibrate Compound Vial to Room Temp B Weigh Solid in Fume Hood A->B Prevents Condensation C Add Anhydrous DMSO B->C D Vortex for 2 min C->D E Visually Inspect for Particulates D->E F Sonicate for 5-10 min E->F Solid Remains G Stock Solution Ready for Aliquoting & Storage E->G Solution is Clear F->D Re-mix

Caption: Standard workflow for dissolving this compound in DMSO.

Storage, Stability, and Handling of Solutions

Improper storage is a leading cause of experimental irreproducibility. Both the solid compound and its solutions require specific conditions to mitigate degradation.[12]

Recommended Storage Conditions

Exposure to heat, moisture, and direct light should be minimized as they can accelerate chemical degradation.[12]

Table 3: Storage Recommendations

FormTemperatureDurationContainerRationale & Best Practices
Solid -20°C≥ 1 YearOriginal vial, tightly sealed within a desiccator.Low temperature and desiccation minimize degradation from thermal energy and hydrolysis.
DMSO Stock Solution -80°CUp to 6 MonthsSmall-volume, single-use aliquots in cryovials.Cryogenic storage halts most chemical reactions. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.
Working Dilutions 2–8°C≤ 1 WeekTightly sealed tubes, protected from light.Refrigeration is suitable for short-term storage of diluted solutions used in ongoing experiments.[13]
Visualization: Storage Decision Logic

Storage_Decision_Tree start Compound Status is_solid Solid Form? start->is_solid is_stock Concentrated Stock Solution? start->is_stock is_working Working Dilution (for current use)? start->is_working store_solid Store at -20°C in Desiccator is_solid->store_solid Yes store_stock Aliquot & Store at -80°C is_stock->store_stock Yes store_working Store at 2-8°C (Max 1 Week) is_working->store_working Yes

Caption: Decision tree for selecting the correct storage condition.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.[Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc.[Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.[Link]

  • Proper Chemical Storage. Kent State University.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.[Link]

  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Canadian Scientific.[Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.[Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. The Hong Kong Polytechnic University Safety Office.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.[Link]

  • I need your help with dissolving a drug. ResearchGate.[Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.[Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids...? ResearchGate.[Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate.[Link]

  • Storage & packaging - Fensolvi. Fensolvi Information Center.[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Phenylsulfanylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PSP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting[1]

Executive Summary: The Chemistry

The synthesis of 4-phenylsulfanylpiperidine (also known as 4-(phenylthio)piperidine) typically proceeds via an


 nucleophilic substitution.[1][2][3] The nucleophilic thiophenolate anion attacks the electrophilic C4 position of a piperidine ring.

While conceptually simple, this reaction is plagued by three primary failure modes:

  • Oxidative Dimerization: Thiophenol rapidly oxidizes to diphenyl disulfide (

    
    ), consuming the reagent.[1]
    
  • Chemoselectivity Issues: Competitive

    
    -alkylation if the piperidine nitrogen is unprotected.
    
  • Elimination (

    
    ):  Formation of the enamine/alkene side product (1,2,3,6-tetrahydropyridine) due to the basic conditions required to generate the thiolate.
    

This guide provides a self-validating protocol designed to mitigate these specific risks.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Fidelity Synthesis

The "Golden Route": N-Boc Protection & Finkelstein Catalysis

We recommend avoiding the direct use of 4-chloropiperidine hydrochloride.[1] Instead, use N-Boc-4-bromopiperidine or N-Boc-4-mesyloxypiperidine .[1] The carbamate protection (Boc) prevents


-alkylation and reduces the basicity of the amine, minimizing side reactions.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Boc-4-bromopiperidine 1.0ElectrophileSecondary alkyl halide.[1] Sterically hindered.
Thiophenol (Benzenethiol) 1.2NucleophileWarning: Toxic & Malodorous.
Potassium Carbonate (

)
2.0BaseMild base to generate thiolate without forcing

elimination.
Potassium Iodide (KI) 0.1CatalystConverts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein).
DMF (Anhydrous) [0.5 M]SolventPolar aprotic. Solvates cations, leaving the thiolate "naked" and reactive.
Step-by-Step Workflow
  • System De-oxygenation (CRITICAL):

    • Charge the reaction vessel with anhydrous DMF.

    • Action: Sparge with Argon or Nitrogen for 15 minutes.

    • Reason: Thiophenol oxidizes to disulfide in the presence of trace oxygen. This step is the #1 fix for low yields.

  • Nucleophile Formation:

    • Add

      
       and Thiophenol to the degassed DMF.
      
    • Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The mixture may turn slightly yellow as the thiolate anion forms.

  • Electrophile Addition:

    • Add N-Boc-4-bromopiperidine and the KI catalyst.[1]

    • Note: If using the chloro-derivative, increase KI to 0.5 equiv and temperature to 80°C.[1]

  • Reaction:

    • Heat to 60°C under inert atmosphere.

    • Monitor via TLC (Hexane:EtOAc 8:1). Product usually has an

      
       between the starting bromide and the disulfide impurity.
      
    • Duration: Typically 4–6 hours.

  • Workup & Purification:

    • Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

    • Odor Control: Wash the organic phase with 10% bleach (NaOCl) or aqueous NaOH to sequester unreacted thiol.

    • Deprotection (Optional): If the free amine is required, treat the isolated N-Boc intermediate with 4M HCl/Dioxane or TFA/DCM.

Visualization: Process & Logic

Figure 1: Synthesis Workflow & Mechanism

This diagram outlines the critical path and the mechanistic logic behind the reagent choices.

ReactionWorkflow Start Start: N-Boc-4-bromopiperidine Reaction SN2 Attack (60°C, KI Cat.) Start->Reaction Thiophenol Thiophenol (PhSH) Base Base (K2CO3) + DMF Thiophenol->Base Deprotonation Intermediate Thiolate Anion (PhS-) Base->Intermediate Intermediate->Reaction Nucleophilic Attack SideProduct Side Product: Diphenyl Disulfide Intermediate->SideProduct Oxidation (O2 present) Product Product: N-Boc-4-phenylsulfanylpiperidine Reaction->Product Inversion of Configuration

Caption: Figure 1. Reaction pathway showing the generation of the active thiolate nucleophile and the competitive oxidation pathway.

Troubleshooting Guide (Help Desk)

Issue 1: "I see a major spot on TLC that isn't my product."

Diagnosis: Likely Diphenyl Disulfide (


) .[1]
  • Cause: Incomplete degassing of solvents. Thiolates are easily oxidized by atmospheric oxygen.

  • Verification: The disulfide is non-polar and runs very high on TLC (near the solvent front in non-polar systems). It is also UV active.

  • Solution:

    • Add a reducing agent like Triphenylphosphine (

      
      )  or Sodium Borohydride (
      
      
      
      )
      to the reaction mixture to reduce the disulfide back to the thiolate in situ.
    • Strictly degas all solvents before mixing.

Issue 2: "Reaction is stalled at 50% conversion."

Diagnosis: Leaving Group Stagnation.

  • Cause: If using 4-chloropiperidine, the C-Cl bond is too strong for rapid displacement at secondary centers.[1]

  • Solution:

    • Finkelstein Modification: Add 0.5 equiv of NaI or KI. This converts the alkyl chloride to a reactive alkyl iodide in situ.

    • Solvent Switch: Ensure you are using DMF or DMSO. THF is often too non-polar to sufficiently separate the

      
       ion from the thiolate, reducing nucleophilicity.
      
Issue 3: "My product smells terrible and I can't clean the glassware."

Diagnosis: Residual Thiol Contamination.

  • Solution:

    • Quench: Treat all glassware and waste streams with a dilute bleach solution (sodium hypochlorite). This oxidizes the smelly thiol to the odorless sulfonic acid.

    • Purification: If the product smells, wash the organic layer with 1M NaOH during extraction to pull out the acidic unreacted thiophenol.

Decision Tree: Optimization Strategy

Use this flow to determine the best corrective action for your specific result.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / TLC) Result1 High SM Remaining (Low Conversion) Start->Result1 Result2 Impurity: M+ = 218 (Disulfide) Start->Result2 Result3 Impurity: M-1 = Alkene (Elimination) Start->Result3 Action1 Add KI (0.5 eq) Increase Temp to 80°C Result1->Action1 Activation Needed Action2 Degas Solvents Add PPh3 (0.2 eq) Result2->Action2 Reduction Needed Action3 Lower Temp Switch Base to Cs2CO3 Result3->Action3 Reduce Basicity

Caption: Figure 2. Troubleshooting decision tree based on LCMS/TLC analysis of the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt of 4-chloropiperidine directly? A: Yes, but you must add an extra equivalent of base (3.0 equiv total) to neutralize the HCl salt first. However, we strongly advise against this. The free amine can compete as a nucleophile (


-alkylation), leading to a mixture of 

-alkylated and

-alkylated products.[1] N-protection (Boc/Cbz) is highly recommended. [1]

Q: Why use DMF? Can I use Ethanol? A: Ethanol is a protic solvent. Protic solvents form hydrogen bonds with the thiolate anion, forming a "solvent cage" that significantly reduces its nucleophilicity. DMF (polar aprotic) solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive, accelerating the


 reaction.

Q: How do I remove the Boc group afterwards? A: Standard acidic deprotection works excellently. Dissolve the purified intermediate in DCM and add Trifluoroacetic Acid (TFA) (1:1 ratio) or use 4M HCl in Dioxane. Stir at RT for 1 hour. The resulting salt is usually a stable, odorless solid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
  • Cao, L., Xin, J., & Yang, X. (2015).[4] Compound for preparing 4-(2-(4-methylphenylthio))phenylpiperidine, and preparation method and use thereof. WO2015090160A1.[4] WIPO.[4] Link

  • BenchChem Technical Support. (2025). Preventing Disulfide Bond Formation in Thiol-Ene Reactions. BenchChem. Link

  • Janssen, P. A. J. (1996). Preparation of piperidine derivatives. US Patent 5,489,689. United States Patent and Trademark Office. Link

  • ChemicalBook. (2024). 4-Chloropiperidine Synthesis and Properties. ChemicalBook. Link

Sources

Technical Support Center: Troubleshooting 4-Phenylsulfanylpiperidine in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Phenylsulfanylpiperidine and similar novel compounds in cell viability and cytotoxicity assays. This guide is designed to provide in-depth troubleshooting strategies, moving beyond simple protocol steps to explain the underlying scientific principles. As a Senior Application Scientist, my goal is to equip you with the expertise to diagnose experimental issues, ensure data integrity, and confidently interpret your results when working with uncharacterized small molecules.

Introduction: The Challenge of Novel Compounds

This compound is a versatile chemical intermediate used in the synthesis of various bioactive molecules, including potential analgesics, anti-inflammatory agents, and compounds targeting the central nervous system[1][2]. When introducing such a novel, biologically active compound into a cell-based assay, unexpected results are not uncommon. These can range from apparent extreme cytotoxicity to a surprising increase in signal, both of which may be artifacts of assay interference rather than true biological effects.

This guide will walk you through a systematic approach to determine if the results you are observing are a true measure of this compound's effect on cell viability or a consequence of the compound's chemical properties interfering with the assay itself.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when using this compound in cell viability assays.

Q1: I'm seeing a massive, dose-dependent decrease in cell viability with this compound in my MTT assay. Does this confirm it's cytotoxic?

A1: Not necessarily. While it could be true cytotoxicity, a sharp decrease in signal in a tetrazolium-based assay like MTT can also be a false negative caused by direct inhibition of the cellular dehydrogenases responsible for converting the MTT dye to formazan. The core structure of your compound could be interacting with these enzymes without actually killing the cells. It is also possible, though less common, for the compound to interfere with the solubilization of the formazan crystals, leading to a lower absorbance reading.

Q2: My MTT assay is showing an increase in signal at higher concentrations of this compound. Are my cells proliferating?

A2: This is a classic red flag for assay interference. An apparent increase in viability is highly unlikely to be due to proliferation, especially with a novel therapeutic compound. The more probable cause is that this compound, due to its chemical nature—particularly the presence of a sulfur group—is directly reducing the MTT tetrazolium dye to its colored formazan product.[3] This chemical reduction can occur in the absence of viable cells, leading to a strong false-positive signal.[4]

Q3: Can the solvent I use for this compound (e.g., DMSO) affect the assay?

A3: Absolutely. High concentrations of solvents like DMSO can be cytotoxic on their own. It is crucial to run a vehicle control, which consists of cells treated with the highest concentration of the solvent used in your experiment, but without the compound. This allows you to distinguish the effect of the compound from the effect of the solvent. For reproducible results, ensure the final solvent concentration is consistent across all wells (typically ≤0.5%).

Q4: My results are inconsistent between experiments. What are the common sources of variability?

A4: Inconsistency in cell-based assays can stem from several factors. Key areas to check include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered metabolic rates and drug sensitivities.[5][6]

  • Cell Seeding Density: Ensure a uniform cell density across all wells. Over- or under-confluent wells will respond differently.

  • Reagent Preparation: Prepare fresh reagents and ensure complete solubilization of compounds and dyes.

  • Incubation Times: Adhere strictly to the same incubation times for both compound treatment and assay development.

Part 2: The Core Troubleshooting Workflow: Cytotoxicity vs. Assay Interference

When unexpected results arise, the primary goal is to systematically determine whether you are observing a true biological phenomenon or a chemical artifact. The following workflow provides a logical path to this determination.

Visualizing the Workflow

The diagram below outlines the decision-making process for troubleshooting your assay.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Check cluster_2 Phase 3: Confirmation & Validation cluster_3 Phase 4: Conclusion Start Unexpected Viability Result (High or Low Signal) CellFree Run Cell-Free Assay Control (Compound + Media + Assay Reagent) Start->CellFree Interference_Check Does Compound Directly React with Assay Reagent? CellFree->Interference_Check Interference_Confirmed Artifact Detected: Assay Interference is Occurring Interference_Check->Interference_Confirmed Yes No_Interference No Artifact Detected: Result is Likely Biological Interference_Check->No_Interference No Orthogonal_Assay Validate with Orthogonal Assay (e.g., ATP-based, LDH, or Crystal Violet) Interference_Confirmed->Orthogonal_Assay Microscopy Confirm with Microscopy (Check Cell Morphology) No_Interference->Microscopy Final_Conclusion Draw Conclusion on Compound's Cytotoxicity Orthogonal_Assay->Final_Conclusion Microscopy->Orthogonal_Assay

Caption: A workflow for diagnosing unexpected cell viability assay results.

Step 1: The Cell-Free Control Assay

This is the most critical experiment to perform when you suspect assay interference. It directly tests whether this compound reacts with your assay reagents in the absence of cells.

Protocol: Cell-Free MTT Assay

  • Plate Setup: Use a 96-well plate. Designate wells for a blank (media only), a positive control (if you have a known reducing agent), and a dilution series of this compound.

  • Add Media: Add the same cell culture medium (including serum and any additives like phenol red) to all wells as you would in your cellular experiment.[7]

  • Add Compound: Prepare a serial dilution of this compound in the media, covering the same concentration range used in your cell-based experiments. Add this to the appropriate wells. Also, add the vehicle (e.g., DMSO) at its highest concentration to control wells.

  • Incubate: Incubate the plate under the same conditions (temperature, CO2, duration) as your main experiment.

  • Add MTT Reagent: Add the MTT reagent to all wells as per the manufacturer's protocol (e.g., a final concentration of 0.5 mg/mL).[7]

  • Incubate Again: Incubate for 1-4 hours at 37°C.

  • Solubilize: Add the solubilization solution (e.g., DMSO or a SDS-HCl solution) and mix thoroughly.[7]

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).

Data Interpretation:

Result Interpretation Next Step
No Signal Increase: The absorbance in the compound-only wells is the same as the media-only blank.This compound does not directly reduce the MTT reagent. The observed effect is likely biological.Proceed to Step 2: Confirm with an Orthogonal Method .
Signal Increase: The absorbance in the compound-only wells increases in a dose-dependent manner.Interference Confirmed. this compound is chemically reducing the MTT reagent, creating a false-positive signal.Your MTT assay data is invalid. Proceed to Step 2: Confirm with an Orthogonal Method .
Step 2: Confirm with an Orthogonal Method

An orthogonal method is an assay that measures a different cellular parameter to determine viability. If this compound interferes with a metabolic assay (like MTT), switching to an assay based on membrane integrity or ATP content can validate your findings.

Recommended Alternative Assays:

Assay Type Principle Advantages Considerations
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels, which are depleted rapidly upon cell death. The assay uses luciferase to generate a luminescent signal proportional to ATP concentration.[8]Highly sensitive, rapid (no long incubation), and less prone to interference from reducing compounds.[7]Enzyme-based, so compound could inhibit luciferase (though less common).
LDH Release Assays Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium when the plasma membrane is compromised.[9]Directly measures cytotoxicity (cell death) rather than metabolic activity.Can be affected by serum LDH activity. Requires careful handling to avoid premature cell lysis.
Crystal Violet Assay Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.Simple, inexpensive, and measures cell number directly. Unaffected by the metabolic state of the cell.Requires washing steps, which can dislodge loosely attached but viable cells. Only for adherent cells.
Resazurin (AlamarBlue)-Based Assays Similar to MTT, resazurin is a redox indicator that is converted to the fluorescent resorufin by viable cells.[8]Generally more sensitive than MTT and non-toxic, allowing for further cell analysis.As a redox-based assay, it is still susceptible to interference from strong reducing or oxidizing compounds. A cell-free control is still essential.

Protocol: ATP-Based Luminescent Assay (Example: CellTiter-Glo®)

  • Plate Cells & Treat: Plate and treat cells with this compound as you would for the MTT assay.

  • Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. This prevents temperature gradients from affecting the enzymatic reaction.[7]

  • Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add Reagent: Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate: Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Read Luminescence: Measure the luminescence using a plate reader.

By comparing the results from the MTT assay with an orthogonal method like an ATP-based assay, you can confidently determine the true effect of this compound.

Part 3: Advanced Troubleshooting & Best Practices

Q5: What if I see partial interference? How do I interpret that?

A5: If your cell-free assay shows a modest signal increase, it indicates that both a biological effect and assay interference are likely occurring simultaneously. In this scenario, the MTT assay is not suitable for accurately quantifying the IC50 value. You must rely on an orthogonal method that shows no interference for accurate dose-response analysis.

Q6: Should I always run a cell-free control when screening new compounds?

A6: Yes. It is a critical step in assay validation for any new chemical entity, especially those with reactive functional groups like thiols or polyphenols.[3] The Assay Guidance Manual for early drug discovery strongly recommends these types of counter-screens to avoid wasting resources on artifactual hits.[3]

Q7: Can microscopy help in troubleshooting?

A7: Absolutely. Visual inspection of the cells under a microscope is a simple but powerful tool. Before adding any assay reagents, examine the cells treated with this compound. Look for morphological signs of cytotoxicity, such as cell rounding, detachment, blebbing, or a reduction in cell number compared to the vehicle control. This qualitative assessment can provide strong evidence to support or refute the quantitative data from your plate reader assay.

References

  • Chem-Impex. (n.d.). This compound hydrochloride.
  • MySkinRecipes. (n.d.). 4-(Phenylsulfanyl)piperidine.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • ResearchGate. (2025). Limitations of the use of MTT assay for screening in drug discovery.
  • PubMed. (2013).
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • Bitesize Bio. (2017).
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Institutes of Health. (2021).
  • Promega Corporation. (2021).
  • PubMed Central. (2021).
  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
  • Abcam. (n.d.).

Sources

Technical Support Center: Optimizing 4-Phenylsulfanylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. This guide addresses yield optimization for 4-phenylsulfanylpiperidines (also known as 4-(phenylthio)piperidines). These scaffolds are critical intermediates in the synthesis of serotonin reuptake inhibitors (SSRIs), antihistamines, and CCR5 antagonists.

The synthesis typically involves forming a C–S bond at the sterically demanding secondary carbon of the piperidine ring. Low yields in this reaction are usually caused by three specific failure modes:

  • Elimination vs. Substitution: The formation of 1,2,3,6-tetrahydropyridine (alkene) by-products.

  • S-Oxidation: Unwanted conversion of the sulfide to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
  • Disulfide Formation: Oxidative dimerization of the thiophenol starting material.

Critical Workflows & Protocols

Method A: The Mitsunobu Protocol (Recommended for High Yield)

Best for: Avoiding elimination side-products and working with complex phenols.

The Mitsunobu reaction is often superior to standard


 displacement for this scaffold because it activates the alcohol in situ without requiring a discrete leaving group that promotes elimination.

Optimized Protocol:

  • Reagents:

    
    -Boc-4-hydroxypiperidine (1.0 eq), Thiophenol derivative (1.1 eq), Triphenylphosphine (
    
    
    
    , 1.2 eq).
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or ADDP (1.2 eq). Note: DEAD is less stable.

  • Procedure:

    • Cool the solution of Piperidine, Thiol, and

      
       to 0°C under Argon.
      
    • Add DIAD dropwise over 20 minutes. Crucial: Slow addition prevents overheating and side reactions.

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Concentrate and triturate with Hexane/Et2O to precipitate

      
       before column chromatography.
      
Method B: Optimized Nucleophilic Substitution ( )

Best for: Large-scale synthesis where Mitsunobu reagents are too costly.

The Problem: 4-Halopiperidines are prone to E2 elimination. The Fix: Use a "Soft" base and a Mesylate leaving group instead of a Halide.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Leaving Group Chloride / BromideMesylate (OMs) OMs is a better leaving group but less prone to spontaneous elimination than Iodide.
Base NaH / KOtBu

or

Strong bases (NaH) promote E2 elimination. Carbonates are milder.
Solvent THFDMF or DMSO Polar aprotic solvents stabilize the transition state for

.
Temperature Reflux60°C - 80°C High heat favors elimination (entropy). Keep temp moderate.

Troubleshooting Logic & Diagnostics

Interactive Diagnostic Flowchart

Use this logic tree to diagnose the root cause of your yield loss.

YieldOptimization Start Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Byprod_Alkene Major Spot: Tetrahydropyridine (Elimination Product) CheckTLC->Byprod_Alkene Alkene present Byprod_Disulfide Major Spot: Diphenyl Disulfide (Thiol Dimer) CheckTLC->Byprod_Disulfide Dimer present Byprod_Sulfoxide Product Mass +16 (Sulfoxide) CheckTLC->Byprod_Sulfoxide M+16 peak No_Reaction Starting Material Recovered CheckTLC->No_Reaction No conversion Action_Alkene Switch to Mitsunobu Conditions OR Use Weaker Base (Cs2CO3) Byprod_Alkene->Action_Alkene Action_Disulfide Degas Solvents (Ar/N2) Add TCEP or DTT reducing agent Byprod_Disulfide->Action_Disulfide Action_Sulfoxide Eliminate Peroxides in Ether/THF Perform workup at <0°C Byprod_Sulfoxide->Action_Sulfoxide Action_NoRxn Switch Solvent to DMF/DMSO Increase Temp to 80°C No_Reaction->Action_NoRxn

Figure 1: Diagnostic logic for identifying failure modes in C-S coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing a large amount of "dimer" (Ph-S-S-Ph) and low product conversion. How do I fix this?

Diagnosis: Your thiophenol is oxidizing before it can attack the piperidine. This is common in basic conditions exposed to air. Solution:

  • Degas Solvents: Sparge your reaction solvent (DMF/THF) with Argon for 15 minutes prior to adding reagents.

  • Add Reductant: If compatible with your electrophile, add 10 mol% of TCEP (tris(2-carboxyethyl)phosphine) or use a slight excess (1.5 eq) of the thiol to account for dimerization.

  • Order of Addition: Add the thiol last to the degassed mixture of base and piperidine.

Q2: Why is the Mitsunobu reaction giving me a sticky solid that is hard to purify?

Diagnosis: This is likely Triphenylphosphine oxide (


) and hydrazide byproducts.
Solution: 
  • Polymer-Supported Reagents: Use polymer-bound

    
     (PS-PPh3). Filtration removes the phosphorus byproduct instantly.
    
  • Alternative Reagents: Use CMBP (Cyanomethylenetributylphosphorane). The byproducts are water-soluble and can be washed away, avoiding difficult chromatography [1].

Q3: Can I use 4-chloropiperidine hydrochloride directly?

Diagnosis: Using the HCl salt requires 2 equivalents of base (one to neutralize the amine/salt, one to deprotonate the thiol). Solution: It is highly recommended to N-protect the piperidine first (e.g., N-Boc or N-Cbz).

  • Reason: Free amines can compete as nucleophiles (N-alkylation vs S-alkylation) or poison metal catalysts. N-Boc-4-mesyloxypiperidine is the "Gold Standard" electrophile for the

    
     route.
    
Q4: The product oxidizes to sulfoxide during column chromatography. How do I prevent this?

Diagnosis: Silica gel can be slightly acidic and, in the presence of air, can promote surface oxidation of sensitive sulfides. Solution:

  • Eluent Doping: Add 0.1% Triethylamine to your eluent system. This neutralizes the silica and suppresses surface reactivity.

  • Speed: Minimize time on the column. Flash chromatography is preferred over gravity columns.

Advanced Optimization: Metal-Catalyzed Coupling

If the


 and Mitsunobu routes fail (e.g., due to sterics on the phenyl ring), use Palladium-catalyzed C–S cross-coupling (Buchwald-Hartwig type).

Recommended System:

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Critical for C-S bonds.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: 1,4-Dioxane at 100°C.

  • Substrates: 4-Mercaptopiperidine + Aryl Iodide/Bromide.

  • Note: This "Inverse" strategy (coupling the thiol on the piperidine to the phenyl ring) often proceeds in higher yield than the direct displacement on the piperidine ring [2].

References

  • Tsunoda, T., et al. (1995). "Mitsunobu reaction using cyanomethylenetributylphosphorane (CMBP)." Tetrahedron Letters, 36(14), 2531-2534.

  • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: General and Efficient Approach to Aryl Thioethers." Journal of the American Chemical Society, 128(6), 2180-2181.

  • BenchChem Tech Support. (2025).[1] "Purification techniques for Piperidine derivatives and preventing oxidation."

  • Organic Chemistry Portal. (2024). "Mitsunobu Reaction: Mechanism and Modifications."

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, especially Thiophenol (highly toxic/stench) and Azodicarboxylates (shock sensitive).

Sources

Technical Support Center: Proactive Strategies for Addressing Potential Off-Target Effects of 4-Phenylsulfanylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Scaffold to Selective Candidate

Welcome to the technical support guide for researchers utilizing the 4-Phenylsulfanylpiperidine scaffold. This versatile chemical starting point is prevalent in medicinal chemistry, forming the core of numerous drug discovery projects targeting a wide array of proteins.[1][2] However, the very features that make this scaffold attractive—such as the basic nitrogen of the piperidine ring and its overall lipophilicity—can also predispose derivative compounds to pharmacological promiscuity, or "off-target" effects.[3][4]

Unintended interactions with proteins other than the desired therapeutic target are a leading cause of adverse drug reactions and late-stage clinical trial failures.[4][5] Recognizing and mitigating these off-target liabilities early in the discovery process is paramount for developing safe, effective, and successful therapeutics.[6]

This guide is structured to provide you, the researcher, with a logical framework for anticipating, identifying, and troubleshooting potential off-target effects associated with your novel compounds derived from this compound. It moves from foundational questions to detailed, actionable experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with privileged scaffolds.

Q1: What inherent properties of the this compound scaffold might lead to off-target effects?

A1: The primary concern stems from the piperidine moiety. As a heterocyclic amine, it often possesses a basic nitrogen center with a pKa that results in a positive charge at physiological pH.[3] This feature makes it a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), transporters, and certain ion channels, which are frequent culprits in off-target safety panels.[4] Analysis of large compound datasets reveals that a basic center is a key determinant of promiscuity.[3] Increased lipophilicity, which can be conferred by the phenylsulfanyl group and subsequent substitutions, can also contribute to non-specific binding and off-target activity.[1]

Q2: What are the most common "problematic" off-target protein families I should be concerned about?

A2: Based on the scaffold's features, a primary focus should be on targets historically associated with adverse drug reactions. These include:

  • Aminergic GPCRs: Such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

  • hERG Potassium Channel: Inhibition of this cardiac ion channel is a critical safety liability associated with potentially fatal arrhythmias.[7] The lipophilic amine nature of many piperidine derivatives fits the profile for hERG binders.[7]

  • Monoamine Transporters: Including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Sigma Receptors (σ1 and σ2): These are known to bind a wide variety of chemical structures and are common off-targets.

  • Kinases: While less directly predicted by the scaffold itself, the ATP-binding pocket of many kinases can accommodate a diverse range of heterocyclic compounds.

Q3: What is the difference between selectivity and specificity?

A3: These terms are often used interchangeably but have distinct meanings.

  • Selectivity is a relative measure. It refers to a compound's ability to bind to its intended target with greater affinity than to other related or unrelated targets. For example, a kinase inhibitor might be selective for Kinase A over Kinase B, but it may still bind to Kinase B at higher concentrations.

  • Specificity is an absolute measure. A truly specific compound would bind only to its intended target and nothing else, at any concentration. In practice, absolute specificity is exceptionally rare for small molecules. The goal in drug discovery is to achieve a high degree of selectivity that is sufficient to avoid off-target effects at therapeutic concentrations.

Q4: Can I predict off-target effects before I even synthesize my compound?

A4: Yes, computational or in silico methods are a crucial first step. These approaches use algorithms and large databases of known drug-target interactions to predict potential off-target liabilities based on the chemical structure of your proposed molecule.[8][9] Several tools, such as SwissTargetPrediction, SEA, and others, can provide a ranked list of potential off-targets, helping to prioritize which compounds to synthesize and what experimental screens to run first.[8][9] While not a substitute for experimental validation, these methods are a cost-effective way to flag potential issues early.[10]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides in-depth, question-driven guides for systematically investigating and resolving off-target issues.

Scenario 1: Unexpected Phenotype or Toxicity in a Cell-Based Assay

Q: My this compound derivative shows potent activity (e.g., cell death, signaling modulation) in my cellular assay, but I'm not sure if it's acting through my intended target. How do I begin to investigate this?

A: This is a classic drug discovery challenge. The observed phenotype could be due to on-target activity, a specific off-target effect, or non-specific cytotoxicity. A tiered approach is required to dissect these possibilities.

This workflow provides a logical decision-making process to diagnose the source of the observed cellular activity.

G A Start: Unexpected Cellular Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., CETSA) A->B I Target Engagement Confirmed B->I YES J No Target Engagement B->J NO C Step 2: Correlate Potency (On-Target vs. Cellular) K Potencies Correlate (e.g., within 10-fold) C->K YES L Potencies Do Not Correlate C->L NO D Step 3: Generate a Negative Control (Structurally Similar but Inactive Analog) M Negative Control is Inactive D->M YES N Negative Control is Active D->N NO E Step 4: Broad Off-Target Screening (e.g., Safety Panel) O No Significant Hits Identified E->O YES P Significant Hit(s) Identified E->P NO F Conclusion: Phenotype is Likely On-Target G Conclusion: Phenotype is Likely Off-Target Mediated H Conclusion: Phenotype is Likely Due to Non-Specific Effects (e.g., Cytotoxicity, Aggregation) I->C J->G K->D L->G M->E N->H O->F P->G

Caption: Decision tree for investigating unexpected compound activity.

Causality: Before any off-target investigation, you must prove your compound binds to its intended target in a physiological context. CETSA is a powerful method that directly assesses target engagement in intact cells or cell lysates.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13]

Methodology:

  • Cell Culture: Grow cells expressing your target of interest to ~80% confluency.

  • Compound Treatment: Treat cells with your compound (e.g., at 10x the cellular IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heat Shock: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or another quantitative protein detection method.

  • Interpretation: Plot the percentage of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

Scenario 2: Building a Proactive Off-Target Screening Cascade

Q: I am starting a new project with the this compound scaffold. How should I design my screening strategy to proactively identify and eliminate compounds with off-target liabilities?

A: A well-designed screening cascade is essential for efficiently triaging compounds.[14][15] It should evolve as the project progresses, with broader, less expensive assays used early and more focused, complex assays reserved for lead candidates.[16]

This diagram illustrates a standard workflow for integrating off-target screening throughout the hit-to-lead and lead optimization phases of a drug discovery project.

G cluster_0 Tier 1: Hit Identification / Early SAR cluster_1 Tier 2: Hit-to-Lead / SAR Expansion cluster_2 Tier 3: Lead Optimization A In Silico Profiling (Predictive Models) B Primary On-Target Assay (HTS Format) C Focused 'Problematic Target' Panel (e.g., hERG, σ1, M1) B->C Active Hits D Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44) C->D Clean Hits E Kinase Panel Screen (If applicable, e.g., KINOMEscan) D->E Selective Hits G Dose-Response of Off-Target Hits (Determine IC50/Ki) D->G Problematic Hits F Orthogonal On-Target Assay (Confirmatory) E->F Selective Hits E->G Problematic Hits F->G Confirmed Leads H Cellular/Functional Follow-up Assays (Validate physiological relevance) G->H Confirmed Off-Targets I Advance Candidate H->I Acceptable Selectivity Window

Caption: A typical off-target screening cascade workflow.

Causality: Broad panel screens, often outsourced to contract research organizations (CROs) like Eurofins Discovery or WuXi AppTec, are the industry standard for identifying off-target interactions early.[6][17][18] These panels use robust methods like radioligand binding assays to test a compound at a single, high concentration (typically 10 µM) against a wide range of diverse targets known to be involved in adverse events.[19]

Methodology:

  • Compound Submission: Prepare and ship your compound(s) according to the vendor's specifications (typically requiring a small amount of solid material or a DMSO stock of known concentration).

  • Panel Selection: Choose a panel appropriate for your stage of discovery. For early-stage projects, a core panel like the Eurofins SafetyScreen44 or WuXi Mini Safety 44 Panel is a cost-effective choice that covers the most critical targets.[17][20]

  • Assay Execution: The CRO performs the binding assays, typically measuring the percent inhibition of radioligand binding caused by your compound at a 10 µM concentration.

  • Data Reception: You will receive a report detailing the percent inhibition for each target in the panel.

Data Interpretation:

  • The 50% Threshold: A common rule of thumb is to flag any target showing >50% inhibition at 10 µM as a potential "hit" or liability. This indicates that your compound has an IC50 of less than 10 µM for that target.

  • Context is Key: The significance of a hit depends on your primary target's potency. The goal is to achieve a sufficient selectivity window . A 100-fold window (Off-Target IC50 / On-Target IC50 ≥ 100) is a widely accepted benchmark for a good lead compound.

  • Vendor Tools: Many vendors provide data visualization tools, like the Eurofins In Vitro Safety Insight tool, which can help contextualize hits by highlighting potential organs at risk and suggesting follow-up assays.[20][21]

Compound IDOn-Target IC50 (nM)Off-Target Hit (>50% Inh. @ 10µM)% InhibitionFollow-up Action
PSP-001 15Dopamine D2 Receptor85%Required: Determine D2 IC50. High risk.
PSP-001 15hERG Channel62%Required: Functional hERG assay. High risk.
PSP-002 25None<50% for allPassed: Proceed to next stage.
PSP-003 500Sigma σ1 Receptor78%Low Priority: On-target potency is weak. Deprioritize.
Scenario 3: Validating an Off-Target Hit

Q: My safety screen flagged a significant hit on an unexpected kinase. How do I confirm this interaction is real and functionally relevant in my cellular system?

A: A binding hit is only the first step. You must validate that this interaction occurs in cells and leads to a functional consequence (i.e., inhibition or activation of that kinase's signaling pathway).

Causality: Kinobeads are an affinity matrix comprised of immobilized, broad-spectrum ATP-competitive kinase inhibitors.[22] They can be used in a competitive binding experiment to identify which kinases your compound interacts with in a complex native proteome (i.e., a cell lysate).[23][24] This confirms the binding event in a more physiological context than a purified protein binding assay.

Methodology:

  • Lysate Preparation: Prepare lysates from cells relevant to your disease model.

  • Competitive Binding: Incubate separate aliquots of the lysate with increasing concentrations of your test compound (and a vehicle control).

  • Kinobeads Pulldown: Add the kinobead slurry to each aliquot. The beads will bind to kinases whose ATP-binding sites are not already occupied by your test compound.

  • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • LC-MS/MS Analysis: Identify and quantify the eluted kinases using mass spectrometry.

  • Interpretation: A genuine interaction is confirmed if the amount of the specific kinase pulled down by the beads decreases in a dose-dependent manner in the presence of your compound.

Causality: Once binding is confirmed, you must demonstrate a functional outcome. If your off-target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. This is a critical step in validating the physiological relevance of an off-target hit.[25][26]

Methodology:

  • Cell Treatment: Treat cells with your compound at relevant concentrations (e.g., 1x, 10x, and 100x the on-target IC50). Include a vehicle control and, if possible, a known selective inhibitor of the off-target kinase as a positive control.

  • Lysis: Lyse the cells at a defined time point and prepare protein lysates.

  • Western Blot: Perform a Western Blot analysis using a phospho-specific antibody for a known, direct substrate of the off-target kinase. Also probe for the total amount of that substrate protein as a loading control.

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate (relative to the total substrate) upon treatment with your compound provides strong evidence of functional off-target engagement in a cellular context.

References

  • Off-target effects of drugs. (2020). Chem Help ASAP, YouTube.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development (IJNRD).
  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). BioSci Publisher.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.Sanofi.
  • Off-Target Effects Analysis.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery.
  • In Vitro Safety Panels in Pharmacology Profiling.Eurofins Discovery.
  • In Vitro Safety Insight: Visualization Tool for SafetyScreen.Eurofins Discovery.
  • Peters, J. U., et al. (2012). Can we discover pharmacological promiscuity early in the drug discovery process?Drug Discovery Today.
  • A Tiered Approach - In Vitro SafetyScreen Panels.Eurofins Discovery.
  • Functional Assays to Screen and Dissect Genomic Hits. (2018).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Hughes, J. P., et al. (2011). Principles of early drug discovery.British Journal of Pharmacology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Building GPCR screening cascades for lead gener
  • Peters, J. U. (2013). Pharmacological promiscuity: dependence on compound properties and target specificity in a set of recent Roche compounds.Progress in medicinal chemistry.
  • Different modalities of piperidine-containing drugs and drug candidates. (2023).
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review.
  • WuXi AppTec in vitro Safety Pharmacology Profiling.WuXi AppTec.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Kinobeads Profiling To Study Kinase Inhibitor. (2022). UKM Medical Molecular Biology Institute.
  • In Vitro Safety Panel I Binding & Functional Assays.Pharmaron.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2016).
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • How to Develop a Successful in vitro Screening Strategy.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2013).

Sources

Technical Support Center: Stability Testing of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Solution Stability & Degradation Pathways for 4-Phenylsulfanylpiperidine Doc ID: TS-PSP-04-STAB[1][2]

Introduction: The Stability Triad

Welcome to the technical support hub for This compound . As a secondary amine coupled with an aryl thioether, this molecule presents a unique "Stability Triad" of risks that you must control during solution-phase experiments:

  • Sulfur Oxidation: The thioether moiety (-S-) is a "soft" nucleophile, highly prone to oxidation into sulfoxides and sulfones.[1][2]

  • Amine Protonation: The piperidine nitrogen dictates solubility.[1][2] Mismanaging pH will lead to precipitation or erratic assay results.[1][2]

  • Photolability: The aryl-sulfur bond is susceptible to homolytic cleavage under UV light.[1][2]

This guide replaces generic advice with chemically specific protocols designed to validate your experimental conditions.

Module 1: Chemical Stability & Oxidation

The Issue: "My sample is turning yellow or showing 'M+16' peaks in LC-MS."

Diagnosis: You are likely observing S-oxidation .[1][2] Unlike simple amines, the sulfur atom in this compound is the most reactive site for reactive oxygen species (ROS).

  • Mechanism: The sulfide (thioether) undergoes a two-step oxidation.[1][2]

    • Step 1: Oxidation to the Sulfoxide (+16 Da mass shift).[1][2] This is often chiral and may split into two peaks in achiral HPLC due to diastereomers if other chiral centers exist (though this compound is achiral, the sulfoxide sulfur becomes a stereocenter).[1]

    • Step 2: Further oxidation to the Sulfone (+32 Da mass shift).[1][2]

Critical Alert (Nitrosamines): As a secondary amine, this compound can react with nitrites (often found as impurities in excipients or water) to form N-nitroso-4-phenylsulfanylpiperidine , a potential mutagen.[1][2] Avoid using sodium nitrite for humidity control or nitrate-contaminated buffers.[1][2]

Protocol: Oxidative Stress Testing (Forced Degradation)

Use this protocol to identify the retention times of your specific degradants.

ParameterConditionRationale
Concentration 1 mg/mLHigh enough for degradant detection, low enough to avoid solubility issues.
Solvent 50:50 MeCN:WaterEnsures solubility of both the parent (lipophilic) and polar degradants.
Stressor 3%

Standard oxidant.[1][2] Thioethers react rapidly (minutes to hours).[1][2]
Timepoints 0, 1, 4, 24 HoursStop if degradation >20%.
Quenching Catalase or Sodium MetabisulfiteCrucial: You must quench residual peroxide before injection to prevent on-column oxidation.[1][2]
Visualization: Degradation Pathway

OxidationPathway Parent Parent: this compound (Sulfide) Sulfoxide Degradant A: Sulfoxide (+16 Da) Parent->Sulfoxide Mild Oxidation (H2O2, Air) NOxide Degradant C: N-Oxide (+16 Da) Parent->NOxide Metabolic/Enzymatic (Less common in simple solution) Sulfone Degradant B: Sulfone (+32 Da) Sulfoxide->Sulfone Strong Oxidation (Excess H2O2, Heat)

Figure 1: Stepwise oxidation pathway.[1] The Sulfide


 Sulfoxide transition is the kinetic product; Sulfone is the thermodynamic product.

Module 2: pH-Dependent Solubility

The Issue: "My standard curve is non-linear or I see precipitation."

Diagnosis: The piperidine nitrogen has a pKa of approximately 10.0–11.0 .[2]

  • pH < 8.0: The nitrogen is protonated (

    
    ).[1][2] The molecule is a cationic salt and highly water-soluble.[1][2]
    
  • pH > 9.0: The nitrogen deprotonates to the free base. The lipophilic phenyl and thioether groups dominate, causing rapid precipitation in aqueous buffers.

Troubleshooting Guide: Buffer Selection
Target pHRecommended BufferRisk Assessment
pH 2.0 - 4.0 Formate or PhosphateSafe. Molecule is fully protonated and stable.[1][2]
pH 7.4 (Physiological) Phosphate (PBS)Caution. Solubility drops significantly.[1][2] Use <100 µM or add 5% DMSO co-solvent.[1][2]
pH > 9.0 Borate or CarbonateHigh Risk. Free base precipitation is almost guaranteed without high % organic solvent.[1][2]

Q: Can I store the stock solution in DMSO? A: Yes, but avoid freeze-thaw cycles . DMSO is hygroscopic; absorbed water can promote hydrolysis or oxidation over time.[1][2] Store aliquots at -20°C.

Module 3: Photostability

The Issue: "I see unknown peaks after leaving the vial on the bench."

Diagnosis: Aryl thioethers absorb UV light.[1][2] High-energy photons can cleave the C-S bond (homolysis), generating thiyl and aryl radicals.[1][2] These radicals recombine to form complex dimers or react with solvent.[1][2]

Protocol: ICH Q1B Confirmation

To confirm if your unknown peaks are photo-degradants:

  • Dark Control: Wrap one vial completely in aluminum foil.

  • Light Exposed: Place a matched vial in a light chamber (Cool White Fluorescent + Near UV).

  • Duration: Expose for 1.2 million lux-hours (typically 5-7 days in a standard chamber).

  • Compare: If the "Light Exposed" vial shows peaks absent in the "Dark Control," your compound is photolabile.[1][2] Protect all future solutions with amber glassware. [1][2]

Module 4: Analytical Method Troubleshooting

The Issue: "Peak tailing is ruining my integration."

Diagnosis: Secondary amines (piperidines) interact strongly with residual silanol groups (


) on HPLC column stationary phases.[1][2] This causes "shark-fin" tailing.[1][2]

Corrective Actions:

  • Add a Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to your mobile phase.[1][2] TFA ion-pairs with the amine; TEA saturates the silanol sites.[1][2]

  • Increase Ionic Strength: Use 10-20 mM Ammonium Formate instead of pure water/formic acid.

  • Column Choice: Switch to a "High pH" resistant or "End-capped" C18 column (e.g., Ethylene Bridged Hybrid particles) which reduces silanol activity.[1][2]

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Precip Cloudiness / Low Recovery Start->Precip ExtraPeaks Extra Peaks / Color Change Start->ExtraPeaks CheckPH Check pH vs. pKa Is pH > 8.0? Precip->CheckPH CheckLight Did it occur in Dark Control? ExtraPeaks->CheckLight Acidify Action: Acidify or Add Organic Co-solvent CheckPH->Acidify Yes Photo Cause: Photolysis Action: Amber Glass CheckLight->Photo No Oxid Cause: Oxidation Action: Degas Buffers / Add Antioxidant CheckLight->Oxid Yes

Figure 2: Logic flow for diagnosing solution stability failures.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3]

  • Bokelmann, G. et al. (2018).[1][2] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates amine/nitrite risks).

  • Drabowicz, J. et al. (2008).[1][2] Oxidation of Sulfides to Sulfoxides and Sulfones. Science of Synthesis. (Mechanistic grounding for thioether oxidation).

Sources

Technical Support Center: Refining Purification Techniques for 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Phenylsulfanylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key pharmaceutical intermediate. As a critical building block in the synthesis of various Central Nervous System (CNS) agents, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]

This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and general purification strategy for this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as piperidin-4-one, thiophenol, or precursors used in your specific synthesis.

  • By-products: Resulting from side reactions. For instance, in syntheses involving reductive amination, incompletely reduced intermediates or over-alkylated products can be present. In processes analogous to fentanyl synthesis, various bipiperidinyl impurities or N-phenylpropanamide could be observed.[2]

  • Reagents and Solvents: Residual catalysts, reducing agents, or solvents from the reaction and work-up steps.

  • Degradation Products: The thioether linkage can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially during prolonged storage or harsh purification conditions.

Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

A2: A combination of methods is recommended for a comprehensive purity profile:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying and quantifying impurities if their characteristic peaks are resolved from the main product signals.

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point often suggests the presence of impurities.

Q3: What are the critical safety precautions for handling this compound and its related reagents?

A3: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds with similar piperidine structures require stringent safety measures.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Avoid all direct contact.

  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[3][4]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success hinges on the correct choice of solvent and technique. The basic piperidine nitrogen in this compound offers a unique handle for a highly selective purification method.

Q4: My yield after recrystallization is very low. What are the likely causes and solutions?

A4: Low yield is a common issue stemming from several factors. The key is to select a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8]

Possible CauseScientific Rationale & Solution
Inappropriate Solvent Choice The solvent may be too good at room temperature, keeping the product dissolved even when cooled. Solution: Test a range of solvents (see table below). If a single solvent is not effective, employ a binary solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and slowly add a miscible "poor" solvent (anti-solvent, in which it is insoluble) until turbidity persists. Then, heat to redissolve and cool slowly.[9]
Excessive Solvent Volume Using too much solvent will keep a significant portion of your product in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
Premature Crystallization Crystals forming in the funnel during hot filtration can lead to significant loss. Solution: Use a heated or jacketed funnel and pre-warm it with hot solvent. Filter the hot solution as quickly as possible. Using a fluted filter paper can also increase the filtration speed.
Cooling Rate Too Rapid Rapid cooling (e.g., placing directly in an ice bath) can trap impurities and lead to the formation of very fine needles that are difficult to filter and dry. Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation.[10]

Suggested Recrystallization Solvents to Screen:

Solvent ClassExamplesRationale
AlcoholsIsopropanol, EthanolGood polarity for dissolving the amine, but solubility often drops significantly upon cooling.
KetonesAcetone, Methyl Ethyl KetoneSimilar polarity to alcohols, can be effective.
EthersDiisopropyl ether, MTBELess polar, may be useful as anti-solvents.
HydrocarbonsHeptane, TolueneGenerally used as anti-solvents for polar compounds.
EstersEthyl AcetateMedium polarity, often a good choice.

Q5: My non-basic impurities are co-crystallizing with my product. How can I improve selectivity?

A5: This is a classic challenge where the impurities have similar solubility profiles to the target compound. For a basic amine like this compound, an acid-salt recrystallization is an exceptionally effective strategy. This method, adapted from techniques used for related piperidine analgesics, dramatically alters the polarity and crystal lattice energy of the target compound, leaving neutral impurities behind in the solvent.[11]

Experimental Protocol: Acid-Salt Recrystallization
  • Salt Formation: Dissolve the crude this compound free base in a suitable solvent (e.g., isopropanol or acetone).

  • Acidification: Slowly add a solution of an acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise while stirring. Monitor the pH until it becomes acidic. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization of Salt: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/water, methanol, or isopropanol). Neutral impurities will remain in the mother liquor.

  • Conversion to Free Base: Dissolve the purified salt in water. While stirring, slowly add a base (e.g., 1M NaOH or Na₂CO₃ solution) until the solution is basic (pH > 10).

  • Extraction: The purified free base will often precipitate or can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Final Isolation: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Acid-Salt Purification

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Purification cluster_2 Step 3: Liberation of Free Base A Crude Free Base (in Isopropanol) B Add HCl Solution A->B Stirring C Precipitated Crude HCl Salt B->C D Recrystallize Salt (e.g., from Ethanol/Water) C->D E Pure HCl Salt Crystals D->E Cool & Filter F Mother Liquor (Contains Neutral Impurities) D->F G Dissolve Pure Salt in Water E->G H Add Base (e.g., NaOH) G->H pH > 10 I Extract with DCM H->I J Purified Free Base (in DCM) I->J G rect_node rect_node start Problem Observed q1 Poor Separation (Tailing/Overlap)? start->q1 rect1 Add 0.5% Triethylamine to Mobile Phase. Optimize solvent polarity using TLC (Rf ~0.3). q1->rect1 Yes q2 Low or No Elution/Recovery? q1->q2 No rect2 1. Add 0.5% Triethylamine. 2. Gradually increase solvent polarity. 3. Ensure proper sample loading (Dry loading preferred). q2->rect2 Yes end Consult further analytical data. q2->end No

Sources

Technical Support Center: Enhancing the Selectivity of 4-Phenylsulfanylpiperidine-based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and pharmacologists working on the development of 4-Pphenylsulfanylpiperidine-based ligands. It provides in-depth troubleshooting advice and answers to frequently asked questions to aid in the rational design and experimental validation of ligands with enhanced selectivity for their intended molecular targets, primarily monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the experimental evaluation of 4-Pphenylsulfanylpiperidine ligand selectivity. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My novel 4-Pphenylsulfanylpiperidine analog shows high affinity for the target receptor, but poor selectivity against other monoamine transporters. How can I troubleshoot this?

Probable Causes:

  • Pharmacophore Overlap: The core structure of your ligand likely contains features that are recognized by the binding sites of multiple transporters. Monoamine transporters share significant structural homology, leading to overlapping pharmacophore requirements.

  • Insufficient Structural Probing: The initial design may not have incorporated features that exploit the subtle differences between the target and off-target binding pockets.

  • Incorrect Assay Conditions: Suboptimal assay conditions can lead to misleading affinity and selectivity data.

Step-by-Step Troubleshooting and Solutions:

  • Re-evaluate the Structure-Activity Relationship (SAR):

    • Systematic Modifications: Synthesize a small library of analogs with systematic modifications to the phenylsulfanyl, piperidine, and N-substituent moieties. Even minor changes, such as the position of a substituent on a phenyl ring, can significantly impact selectivity.[1]

    • Steric Hindrance: Introduce bulkier substituents at positions that are predicted to be more sterically hindered in the off-target receptors compared to the primary target. This can be guided by computational modeling. Designing compounds that fit well in the target binding site but clash with the binding site of off-targets is a proven strategy for enhancing selectivity.[2][3]

    • Bioisosteric Replacement: Consider replacing key functional groups with bioisosteres to alter electronic and steric properties. For instance, replacing a phenyl ring with a thiophene ring has been shown to modulate potency and selectivity in some piperidine-based ligands.[4]

  • Optimize Binding Assay Conditions:

    • Buffer Composition: Ensure that the buffer composition (pH, ionic strength) is optimal for the target receptor and consistent across all assays for accurate comparison.

    • Incubation Time and Temperature: Optimize incubation times and temperatures to ensure that the binding reaction has reached equilibrium.

    • Non-Specific Binding: Minimize non-specific binding by using appropriate blocking agents (e.g., bovine serum albumin) and by carefully selecting the concentration of the radioligand.[5][6] High non-specific binding can mask the true selectivity profile.

  • Employ Computational Modeling:

    • Homology Modeling: If crystal structures are unavailable, build homology models of the target and off-target transporters.

    • Docking Studies: Dock your lead compound and its analogs into the binding sites of both the target and off-target receptors to visualize potential interactions and identify key residues responsible for selectivity.[7]

    • Molecular Dynamics (MD) Simulations: Run MD simulations to understand the dynamic behavior of the ligand-receptor complexes and identify stable binding poses that contribute to selectivity.[8]

Question 2: I am observing high variability and poor reproducibility in my radioligand binding assay results. What are the likely sources of error?

Probable Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during the creation of serial dilutions, is a major source of variability.[5]

  • Reagent Instability: Degradation of the radioligand, test compounds, or receptor preparations can lead to inconsistent results.

  • Incomplete Equilibration: Insufficient incubation time may not allow the binding reaction to reach equilibrium, resulting in variable binding levels.

  • Cell Line or Membrane Preparation Inconsistency: Variations in the quality and concentration of the receptor source between experiments can introduce significant error.

Step-by-Step Troubleshooting and Solutions:

  • Refine Pipetting Technique:

    • Calibrated Pipettes: Regularly calibrate and maintain all pipettes.

    • Consistent Technique: Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions) for all samples.

    • Automation: Whenever possible, use automated liquid handling systems to minimize human error, especially for serial dilutions.[5]

  • Ensure Reagent Quality and Stability:

    • Radioligand Purity: Verify the purity and specific activity of the radioligand. Store it according to the manufacturer's instructions to prevent degradation.

    • Compound Stability: Assess the stability of your test compounds in the assay buffer. Some compounds may be prone to degradation or precipitation.

    • Receptor Preparation: Prepare and store cell membrane fractions or purified receptors consistently. Aliquot preparations to avoid multiple freeze-thaw cycles.

  • Validate Assay Parameters:

    • Time-Course Experiment: Perform a time-course experiment to determine the time required to reach binding equilibrium at the chosen temperature.

    • Saturation Binding: Conduct a saturation binding experiment with the radioligand to accurately determine its affinity (Kd) and the receptor concentration (Bmax) in your preparation. This will help in setting up competition assays correctly.[9]

  • Implement Rigorous Quality Control:

    • Positive and Negative Controls: Include known high-affinity and low-affinity compounds as positive and negative controls in every assay to monitor performance.

    • Intra- and Inter-Assay Variability: Calculate the coefficient of variation (CV%) for your controls to assess the reproducibility of the assay.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of enhancing the selectivity of 4-Pphenylsulfanylpiperidine-based ligands.

Question 3: What are the key structural features of the 4-Pphenylsulfanylpiperidine scaffold that can be modified to enhance selectivity for a specific monoamine transporter?

The 4-Pphenylsulfanylpiperidine scaffold offers several key positions for modification to fine-tune selectivity. Understanding the Structure-Activity Relationships (SAR) is crucial.

  • N-Substituent of the Piperidine Ring: This is often a primary driver of selectivity. The length, branching, and nature of the substituent can be altered to exploit differences in the "vestibular" or "allosteric" sites of the transporters.[10] For example, introducing different alkyl chains or aromatic groups can significantly alter the affinity and selectivity for DAT versus SERT.[11]

  • Phenyl Ring of the Phenylsulfanyl Moiety: Substitution on this ring with electron-withdrawing or electron-donating groups, or with halogens, can modulate the electronic properties and steric interactions within the binding pocket. For instance, fluoro-substitutions have been shown to be favorable for DAT affinity.[11]

  • The Piperidine Ring Itself: While less commonly modified, conformational constraint of the piperidine ring through the introduction of substituents or by incorporating it into a bicyclic system can pre-organize the ligand into a bioactive conformation that is more favorable for one transporter over another.

  • The Sulfur Linker: Oxidation of the sulfide to a sulfoxide or sulfone can alter the polarity and hydrogen bonding capacity of the ligand, leading to different interactions with key amino acid residues in the transporter binding site.[8]

The following diagram illustrates these key modification points:

Screening_Workflow Start Synthesized Ligand Library Primary_Screen Primary Screening: Single-point concentration binding assay against target (e.g., DAT) Start->Primary_Screen Counter_Screen Counter Screening: Single-point concentration binding assay against off-targets (e.g., SERT, NET) Primary_Screen->Counter_Screen Hit_Selection Hit Selection: Select compounds with high target inhibition and low off-target inhibition Counter_Screen->Hit_Selection Dose_Response Dose-Response Assays: Determine IC50 values for hits against all targets Hit_Selection->Dose_Response Selectivity_Calculation Selectivity Index Calculation: (IC50 off-target) / (IC50 primary target) Dose_Response->Selectivity_Calculation Functional_Assay Functional Assays: Uptake inhibition assays for confirmed hits Selectivity_Calculation->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization

Caption: Tiered workflow for selectivity screening of novel ligands.

Workflow Explained:

  • Primary Screening: Initially, screen your library of new compounds at a single, high concentration (e.g., 1 or 10 µM) against your primary target to identify active compounds.

  • Counter Screening: Test the active compounds from the primary screen against the main off-targets (e.g., other monoamine transporters) at the same single concentration.

  • Hit Selection: Prioritize "hits" that show high inhibition of the primary target and low inhibition of the off-targets.

  • Dose-Response Curves: For the selected hits, perform full dose-response curves to determine the IC50 (or Ki) values for the primary target and the off-targets.

  • Calculate Selectivity Index: The selectivity index is the ratio of the IC50 value for the off-target to the IC50 value for the primary target. A higher ratio indicates greater selectivity.

  • Functional Assays: For the most selective compounds, move from binding assays to functional assays (e.g., neurotransmitter uptake inhibition assays) to confirm that the binding affinity translates to functional activity and selectivity. [12]

Question 5: What is the significance of allosteric modulation in achieving selectivity?

Allosteric modulation is an advanced strategy for enhancing selectivity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site where the endogenous ligand binds. [10] Why it enhances selectivity:

  • Higher Structural Diversity: Allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric sites. This structural divergence provides a greater opportunity to design a ligand that binds to the allosteric site of one receptor subtype but not others.

  • Saturable Effects: Allosteric modulators often have a "ceiling" effect, meaning they can only modulate the affinity or efficacy of the orthosteric ligand to a certain extent. This can be a desirable property for therapeutic safety.

  • "Silent" Activity: Allosteric modulators may have no effect on their own but can potentiate or inhibit the binding of the endogenous ligand.

Identifying and targeting allosteric sites can be challenging and often requires a combination of computational methods, such as molecular dynamics simulations, and experimental techniques like radioligand binding assays with allosteric modulators. [10]

Section 3: Data Presentation and Protocols

Table 1: Example Data for Selectivity Profiling of 4-Phenylsulfanylpiperidine Analogs
Compound IDModificationDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT SelectivityDAT/NET Selectivity
Lead-01 (Parent)15453032
Analog-A 4-Fluoro on Phenyl812050156.25
Analog-B N-benzyl1258896498
Analog-C N-propyl257515036

This is example data illustrating how modifications can impact selectivity. Actual results will vary.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Materials:

  • Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET).

  • Test compounds (4-Pphenylsulfanylpiperidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 50 µL of the cell membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (n.d.). MDPI. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PMC. [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022). YouTube. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PubMed Central. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2021). PubMed Central. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (2015). PubMed. [Link]

  • DOT Language. (n.d.). Graphviz. [Link]

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (n.d.). PubMed. [Link]

  • Effect of ligand on selectivity. See the Supporting Information for detailed procedures. (n.d.). ResearchGate. [Link]

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. (n.d.). PMC. [Link]

  • Challenges in selectivity, specificity and quantitation range of ligand-binding assays: case studies using a microfluidics platform. (n.d.). PubMed. [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). PubMed. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. (n.d.). PMC. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2019). ACS Publications. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (n.d.). PubMed Central. [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. (n.d.). ArTS - UniTS. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (n.d.). News-Medical.net. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. [Link]

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]

  • Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. (n.d.). PubMed. [Link]

  • A Quick Introduction to Graphviz. (2017). Medium. [Link]

  • Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors. (n.d.). PubMed Central. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (n.d.). Drug Hunter. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (n.d.). ResearchGate. [Link]

  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. (n.d.). PMC. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Towards Data Science. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (n.d.). Oxford Academic. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC. [Link]

  • Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. (n.d.). PubMed. [Link]

  • Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds. (n.d.). PMC. [Link]

  • Overview of Monoamine Transporters. (n.d.). PMC. [Link]

Sources

Troubleshooting inconsistent results in 4-Phenylsulfanylpiperidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylsulfanylpiperidine Topic: Troubleshooting Inconsistency in Synthesis, Storage, and Application Reference Code: TRB-PSP-04

Executive Summary

This compound (4-PSP) is a deceptively simple building block. Its dual functionality—a secondary amine and an aryl sulfide—creates a "perfect storm" for experimental inconsistency. Users frequently report variable yields in cross-coupling, "ghost peaks" in HPLC, and unexplained biological assay variance.

This guide addresses the three root causes of failure: Sulfide Oxidation , Catalyst Poisoning , and Carbamate Formation .

Module 1: Purity & Stability (The "Ghost Peak" Phenomenon)

Q: My HPLC shows a recurring impurity (M+16) that increases over time, even in the freezer. What is happening?

A: You are observing the oxidation of the thioether to a sulfoxide. Unlike ethers, the sulfur atom in 4-PSP is highly nucleophilic and prone to oxidation by atmospheric oxygen, especially in solution. This creates a sulfoxide (M+16) and eventually a sulfone (M+32).

The Mechanism: The aryl sulfide moiety is sensitive to reactive oxygen species (ROS) and peroxides often found in uninhibited ethers (THF, Diethyl ether) or chlorinated solvents.

Troubleshooting Protocol: The "Anoxic Shield"

  • Solvent Choice: Avoid storing 4-PSP in chloroform or DCM for extended periods; these often contain trace acid/peroxides. Use anhydrous methanol or acetonitrile for stock solutions.

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to use.

  • Storage: Store the solid as the HCl salt rather than the free base. The protonation of the amine reduces the overall electron density, slightly stabilizing the molecule, though the sulfur remains vulnerable.

Visualization: The Oxidation Cascade The following diagram illustrates the degradation pathway you are likely observing.

OxidationCascade Sulfide 4-PSP (Sulfide) Target Molecule Sulfoxide Sulfoxide Impurity (M+16) Chiral Center Created Sulfide->Sulfoxide [O] (Air/Peroxides) Fast in solution Sulfone Sulfone Impurity (M+32) Inert Dead End Sulfoxide->Sulfone [O] (Excess Oxidant) Risk Risk Factors: - Old THF/Ether - Light Exposure - DCM storage Risk->Sulfide

Fig 1. The oxidative degradation pathway of aryl sulfides. Note that sulfoxide formation creates a new chiral center, potentially splitting peaks in chiral HPLC.

Module 2: Reaction Failure (Catalyst Poisoning)

Q: I am trying to cross-couple the piperidine nitrogen (Buchwald-Hartwig), but the reaction stalls at 20% conversion. NMR shows unreacted starting material.

A: The thioether in your molecule is poisoning your Palladium catalyst. Sulfur is a "soft" donor that binds strongly to soft metals like Palladium (Pd) and Platinum (Pt). The sulfur atom in 4-PSP competes with your phosphine ligands, occupying the coordination sites required for the oxidative addition or reductive elimination steps.

The Fix: Ligand Overpowering & Scavenging Standard protocols (e.g., Pd(PPh3)4) will fail. You must use a catalyst system with a higher binding constant than the sulfide.

Recommended Protocol: Thio-Resistant Coupling

ParameterStandard Condition (FAIL)Optimized Condition (PASS)Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 or Pd(OAc)2 Pre-catalyst selection is critical.
Ligand TriphenylphosphineXPhos or RuPhos Bulky, electron-rich Buchwald ligands bind Pd tighter than the Sulfur can.
Loading 1-5 mol%5-10 mol% You must account for the portion of Pd that will be deactivated by the sulfur.
Base K2CO3NaOtBu or Cs2CO3 Stronger bases facilitate the amine coupling before poisoning occurs.

Critical Step: If possible, perform the coupling before introducing the sulfur moiety (i.e., couple 4-hydroxypiperidine first, then convert to sulfide). If you must couple 4-PSP, use the "High-Loading/High-Activity" strategy outlined above.

Module 3: The "Ghost" Yield (Carbamate Formation)

Q: My sample weight increased after drying, but the NMR is messy. There is a broad peak around 3-4 ppm.

A: Your secondary amine has absorbed atmospheric CO2 to form a carbamate salt.[1] 4-PSP is a secondary amine. Upon exposure to air, it reacts with CO2 to form a carbamic acid, which then forms a salt with another equivalent of amine. This is reversible but confusing during characterization.

Diagnostic Check:

  • Observation: Solid turns "gummy" or weight increases.

  • NMR Test: Run NMR in DMSO-d6. If you see a peak shift or extra carbonyl signals that disappear after adding a drop of D2O/acid, it is a carbamate.

Remediation:

  • Purification: Do not rely on simple drying. Dissolve the gum in dilute HCl (converts carbamate back to amine + CO2), wash with ether, basify, and extract.

  • Prevention: Store under Argon or convert immediately to a stable salt form (e.g., Hydrochloride or Fumarate).

Module 4: Purification Troubleshooting

Q: My compound streaks on silica gel columns (tailing). I lose 40% of my mass.

A: The basic piperidine nitrogen interacts with acidic silanols on the silica surface.[2] This is a classic problem with secondary amines. The amine "sticks" to the column, leading to broad peaks and irreversible adsorption.

Decision Tree: Purification Strategy

PurificationFlow Start Crude 4-PSP Mixture Check Is the impurity acidic or non-polar? Start->Check Silica Silica Column? Check->Silica Non-polar Reverse C18 / Reverse Phase? Check->Reverse Polar/Complex Modifier Add 1-5% Et3N or 1% NH4OH to eluent Silica->Modifier Yes Result1 Good Separation (Basified Silica) Modifier->Result1 AcidMod Use 0.1% TFA or Formic Acid Reverse->AcidMod Yes Result2 Sharp Peaks (Amine Protonated) AcidMod->Result2

Fig 2. Decision matrix for purifying basic piperidine derivatives.

Technical Note on Distillation: Avoid distilling 4-PSP if possible. While piperidines can be distilled, the high boiling point of the phenyl-thio group requires high vacuum and heat, which promotes the oxidation of the sulfur if the system isn't strictly oxygen-free.

References

  • BenchChem Technical Support. Purification of Piperidine Derivatives: Troubleshooting Peak Tailing and Azeotropes. 2

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation: Reagent Guides and Green Criteria. 3

  • ResearchGate (Yurkina et al.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. 4

  • ACS Omega. Steering Amine-CO2 Chemistry: Carbamate Stability in Secondary Amines. 5

  • Royal Society of Chemistry. Photochemical aerobic oxidation of sulfides to sulfoxides. 6

Sources

Best practices for handling and disposal of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for the safe handling, use, and disposal of 4-Phenylsulfanylpiperidine, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

As a key intermediate in the synthesis of central nervous system (CNS) agents, including potential antipsychotics and antidepressants, this compound and its derivatives are integral to modern pharmaceutical research.[1][2] This guide provides essential, field-proven insights into its safe handling and disposal, structured to address the practical challenges encountered in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses fundamental questions regarding the safe management of this compound in a research environment.

Q1: What is this compound and what are its primary hazards?

A1: this compound is a piperidine derivative used as a building block in organic synthesis.[1][2] While specific toxicology data for this exact compound is limited, the hazards can be inferred from its structural class (piperidines) and related compounds. The primary hazards include:

  • Skin Irritation: Similar piperidine compounds are classified as skin irritants.[3] Prolonged contact can cause redness and discomfort.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3]

  • Harmful if Inhaled or Ingested: Piperidine derivatives can be harmful if inhaled as a dust or vapor, potentially causing respiratory tract irritation.[4][5] Ingestion may also be harmful.[3][5]

Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?

A2: A risk-based approach is crucial. The level of PPE depends on the scale and nature of the procedure. The following table summarizes the minimum requirements.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Fume HoodChemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved recommended[6]Lab coat, closed-toe shoesRecommended if weighing significant quantities outside of a fume hood to prevent dust inhalation[4]
Working with Solutions Chemical Fume HoodChemical safety goggles or face shield if splash risk is high[7]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[6]Lab coat, closed-toe shoesNot typically required if handled exclusively within a fume hood
Small Spill Cleanup N/AChemical safety goggles and face shield[7]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[6]Chemical-resistant apron or coveralls over lab coat[8]Air-purifying respirator with appropriate cartridges if vapors/dust are present[3][9]
PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow Diagram 1: PPE Decision Workflow start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution Working with Solution task_type->solution Solution Work spill Cleaning Spill task_type->spill Spill Cleanup fume_hood Work in Fume Hood? weighing->fume_hood ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves solution->ppe_base ppe_spill Full PPE: - Face Shield - Heavy-duty Gloves - Apron/Coveralls - Respirator spill->ppe_spill fume_hood->ppe_base Yes ppe_weigh Add: - Consider respirator if  dust is likely fume_hood->ppe_weigh No ppe_solution Add: - Face shield if splash  risk is high ppe_base->ppe_solution end Proceed with Task ppe_weigh->end ppe_solution->end ppe_spill->end

Caption: PPE selection based on the experimental task.

Q3: What are the proper storage conditions for this compound?

A3: To ensure chemical stability and safety, store this compound according to these principles:

  • Container: Keep in a tightly closed, properly labeled container.[3][4]

  • Environment: Store in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage (0-8 °C).[1]

  • Security: The storage area should be locked and accessible only to authorized personnel.[3][10]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Q: I'm having trouble dissolving the compound. What should I do?

A: this compound hydrochloride is a solid.[1] Its solubility in water is not well-documented, but similar compounds may have limited aqueous solubility.[3]

  • Causality: The issue may be related to the solvent choice, pH, or concentration. The hydrochloride salt form is generally more soluble in polar solvents.

  • Troubleshooting Steps:

    • Verify the Form: Confirm whether you are using the free base or the hydrochloride salt. The salt form typically has better solubility in protic solvents.

    • Solvent Selection: Try common organic solvents such as Dichloromethane (DCM), Chloroform, or Methanol. Gentle heating or sonication can aid dissolution but should be done with caution in a fume hood.

    • pH Adjustment: If working in an aqueous or semi-aqueous medium with the hydrochloride salt, ensure the pH is acidic. If using the free base, solubility might increase in slightly acidic conditions due to the formation of the corresponding salt.

Q: I've encountered a small spill of the solid compound on my lab bench. How do I clean it up safely?

A: A small spill (<50 ml or a few grams) can be managed internally if you have the correct supplies and training. For larger spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[11]

  • Causality: Improper cleanup can lead to personnel exposure through inhalation of dust or skin contact, and can cause wider contamination. The primary goal is to contain and decontaminate without creating airborne dust.

Experimental Protocol: Small-Scale Solid Spill Cleanup
  • Alert & Secure: Immediately alert others in the lab.[12] Cordon off the spill area to prevent cross-contamination.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[11] For a larger spill within this "small" category, a face shield and respirator are advisable.

  • Contain Dust: Gently cover the spill with paper towels dampened with water.[12] This prevents the powder from becoming airborne. Do not pour water directly on the spill, as this could cause it to spread.

  • Absorb/Collect: Once wetted, carefully scoop the material from the outside in using a plastic scoop or forceps.[13] Place the contaminated towels and powder into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area thoroughly. A standard procedure is to wash the area with a detergent and water solution, followed by a rinse with clean water.[11] Some protocols for hazardous drugs recommend a sequence of 10% bleach followed by 1% sodium thiosulfate, then detergent and water.[11] Consult your institution's EHS guidelines for the approved decontamination solution.

  • Dispose of Waste: Seal the waste bag/container, label it clearly as "Hazardous Waste" with the chemical name, and dispose of it through your institution's hazardous waste program.[13] All PPE used during the cleanup must also be disposed of as hazardous waste.[11]

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.

Section 3: Disposal of this compound Waste

Proper disposal is a legal and ethical requirement to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Q: How do I dispose of waste containing this compound?

A: All waste streams must be treated as hazardous. This includes unused solid material, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE.

Waste Disposal Decision Tree

This flowchart provides a logical pathway for segregating and disposing of waste generated from experiments involving this compound.

Disposal_Workflow Diagram 2: Waste Disposal Decision Tree start Start: Waste Generated waste_type What is the waste type? start->waste_type solid Unused/Contaminated Solid waste_type->solid Solid liquid Solutions/Solvents waste_type->liquid Liquid ppe Contaminated PPE/Labware waste_type->ppe PPE/Labware solid_container Place in a labeled, sealed hazardous solid waste container. solid->solid_container liquid_container Collect in a compatible, sealed hazardous liquid waste container. Do not mix incompatible wastes. liquid->liquid_container ppe_container Double-bag in sealed, labeled hazardous waste bags or place in a solid waste container. ppe->ppe_container storage Store waste in a designated Satellite Accumulation Area. solid_container->storage liquid_container->storage ppe_container->storage disposal Arrange for pickup by EHS or licensed hazardous waste contractor. storage->disposal

Caption: Decision guide for segregating hazardous waste.

References

  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 4-Phenylpiperidin-4-ol. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2019, March 22). British Pharmacopoeia.
  • Spill Management Procedure. (n.d.). Texas A&M Texarkana.
  • This compound hydrochloride. (n.d.). Chem-Impex.
  • SOP 4: Spill Prevention, Response and Cleanup. (n.d.). Town of Oxford, MA.
  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke Occupational and Environmental Safety Office.
  • Safety Data Sheet - 4-ANPP (CRM). (2024, July 12). Cayman Chemical.
  • 4-(Phenylsulfanyl)piperidine. (n.d.). ECHEMI.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration (FDA).
  • Incidental Spill Cleanup Procedures. (n.d.). Cornell University Environmental Health and Safety.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Cornell University Environmental Health and Safety.
  • 4-(Phenylsulfanyl)piperidine. (n.d.). MySkinRecipes.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.).
  • Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • This compound HYDROCHLORIDE. (n.d.). ChemicalBook.

Sources

Technical Support Center: 4-Phenylsulfanylpiperidine (4-PSP) In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Phenylsulfanylpiperidine (4-PSP) and its derivatives in preclinical models.

As a Senior Application Scientist, I have structured this guide to address the practical challenges of formulation, stability, and dose optimization. Since 4-PSP is often utilized as a bioactive scaffold or metabolic probe rather than a standardized commercial drug, this guide focuses on establishing empirical parameters for your specific experimental system.

Case ID: 4-PSP-IVO-2024 Status: Active Support Topic: Dosage, Formulation, and Administration Protocols

Formulation & Solubility Support

User Question: I am trying to dissolve this compound for an IP injection, but it precipitates in PBS. How do I achieve a stable solution?

Scientist Response: this compound (CAS: 101798-66-7 for HCl salt) is a lipophilic amine. The free base is practically insoluble in neutral aqueous media. Even the hydrochloride salt can salt-out in high-salt buffers like PBS due to the common ion effect or insufficient buffering capacity at the compound's pKa (estimated ~9.0–9.5).

Recommended Formulation Protocol: Do not dissolve directly in PBS. Follow this "Solubility Escalation" method to ensure stability and bioavailability.

TierVehicle CompositionApplicabilityNotes
1 Saline + pH Adjustment Low Doses (<5 mg/kg)Dissolve in 0.9% Saline. Adjust pH to 5.5–6.0. Avoid PBS (phosphate anions can precipitate lipophilic cations).
2 Co-solvent System Medium Doses (5–20 mg/kg)5% DMSO + 5% Tween-80 + 90% Saline. Order of addition is critical.
3 Cyclodextrin Complex High Doses (>20 mg/kg)20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Stir for 4h at RT.

Critical Workflow:

  • Weigh 4-PSP (HCl salt preferred).

  • Pre-solubilize: Add the co-solvent (DMSO) first if using Tier 2. Vortex until clear.

  • Dilute: Add the aqueous phase (Saline or HP-β-CD) slowly with continuous vortexing.

  • Filter: Pass through a 0.22 µm PVDF filter (Do not use Nylon, which binds lipophilic amines).

Visual Troubleshooting Guide (Formulation):

FormulationLogic Start Start: 4-PSP Formulation CheckSalt Is it HCl Salt? Start->CheckSalt Convert Convert Free Base to HCl (Equimolar 1N HCl) CheckSalt->Convert No TargetDose Target Concentration? CheckSalt->TargetDose Yes Convert->TargetDose LowConc < 2 mg/mL (Low Dose) TargetDose->LowConc HighConc > 2 mg/mL (High Dose) TargetDose->HighConc Saline Dissolve in 0.9% Saline pH 5.5-6.0 LowConc->Saline Cyclodextrin Use 20% HP-beta-CD HighConc->Cyclodextrin Precip Cloudy/Precipitate? Saline->Precip AddCosolvent Add 5% DMSO + 5% Tween-80 Precip->AddCosolvent Yes Success Sterile Filter (PVDF) Ready for Injection Precip->Success No AddCosolvent->Success Cyclodextrin->Success

Caption: Decision tree for solubilizing this compound based on salt form and concentration requirements.

Dosage Optimization & Safety

User Question: What is the standard in vivo dosage for 4-PSP? I cannot find a definitive reference.

Scientist Response: There is no "standard" fixed dose because 4-PSP is often a scaffold or intermediate. However, based on the pharmacophore (phenylpiperidine), it likely possesses CNS activity (serotonergic/opioid modulation). You must determine the Therapeutic Index (TI) for your specific model.

Step-by-Step Dose Ranging Protocol (Modified Up-and-Down Method):

Phase 1: Acute Tolerability (N=2 mice/group)

  • Route: IP (Intraperitoneal).

  • Starting Dose: 10 mg/kg (Standard starting point for piperidine derivatives).

  • Observation: 0–4 hours post-injection.

  • Stop Criteria: Sedation, respiratory depression, straub tail (opioid sign), or tremors (serotonin sign).

Phase 2: Efficacy Window (N=6 mice/group) Once the Maximum Tolerated Dose (MTD) is found (e.g., 50 mg/kg), set your experimental groups:

GroupDose (mg/kg)Rationale
Vehicle 0Negative Control (Formulation match)
Low 5~10% of MTD (Receptor occupancy threshold)
Mid 15~30% of MTD (Linear range)
High 30~60% of MTD (Maximal effect without toxicity)

Technical Alert - Oxidation: The "Sulfanyl" (thioether) group is susceptible to oxidation in vivo and ex vivo to sulfoxide (S=O) or sulfone (O=S=O).

  • In Vivo: This may be a metabolic activation step.

  • In Vial: Prepare fresh. Do not store dissolved stock for >24 hours , even at 4°C. The oxidized product has significantly different polarity and potency.

Administration & Pharmacokinetics (PK)

User Question: Can I administer this orally (PO)? What is the expected bioavailability?

Scientist Response: Yes, the piperidine scaffold generally confers good oral bioavailability due to its pKa (~9) and lipophilicity, allowing intestinal absorption. However, the First-Pass Effect is a major variable for the thioether group.

Route Comparison Table:

RouteBioavailability (Est.)Tmax (Est.)ProsCons
IV (Intravenous) 100%ImmediatePrecise PK data; bypasses first-pass.Risk of acute cardiotoxicity (hERG inhibition risk with phenylpiperidines).
IP (Intraperitoneal) 70–90%15–30 minStandard for rodent screening.Hepatic portal entry (high metabolic exposure).
PO (Oral Gavage) 30–60%45–90 minClinical relevance.Variable absorption; potential S-oxidation by liver CYPs before systemic reach.

PK Troubleshooting Diagram:

PK_Pathways Admin Administration (4-PSP) Gut Gut Lumen (pH 1-7) Admin->Gut PO Liver Liver (CYP450/FMO) Admin->Liver IP Systemic Systemic Circulation Admin->Systemic IV Gut->Liver Portal Vein Liver->Systemic Bioavailable Fraction Metabolite S-Oxidation (Sulfoxide/Sulfone) Liver->Metabolite Metabolism Brain CNS Penetration (Target) Systemic->Brain Lipophilic Crossing Excretion Renal/Biliary Excretion Systemic->Excretion Metabolite->Excretion Increased Polarity

Caption: Pharmacokinetic pathway highlighting the critical hepatic oxidation step for 4-PSP.

Troubleshooting & FAQs

Q: The mice exhibit immediate seizures after IV injection. Why? A: This is likely Cmax-driven toxicity . Phenylpiperidines can block ion channels (Sodium/Calcium) or hit Sigma receptors at high transient concentrations.

  • Fix: Slow the injection rate (bolus over 30s) or switch to IP administration to blunt the Cmax spike.

Q: My HPLC analysis of the plasma shows two peaks. Is my compound impure? A: Likely not. The second peak is probably the Sulfoxide metabolite . The thioether (S) is rapidly oxidized by Flavin-containing Monooxygenases (FMO) or CYPs.

  • Action: Synthesize or purchase the sulfoxide standard to confirm. This metabolite might be the active agent (bioactivation).

Q: Can I use PEG-400 as a vehicle? A: Use with caution. PEG-400 can cause hypersensitivity in mice if >20% v/v. It also affects membrane permeability, potentially artificially enhancing CNS penetration. Cyclodextrin (HP-β-CD) is biologically inert and preferred for CNS studies.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17749798, 4-(Phenylthio)piperidine. Retrieved from [Link]

  • Janssen, P. A. (1962).[1] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Contextual reference for phenylpiperidine scaffold pharmacology).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for formulation of lipophilic amines and solubility protocols).

Sources

Technical Support Center: Deconvolution of 4-Phenylsulfanylpiperidine (4-PSP) Screening Data

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Data Noise, False Positives, and Polypharmacology in 4-PSP Libraries

Executive Summary: The "Privileged but Promiscuous" Scaffold

Welcome to the technical support hub for the 4-Phenylsulfanylpiperidine (4-PSP) scaffold. If you are screening this library, you are likely targeting Monoamine Transporters (SERT, DAT, NET) or G-Protein Coupled Receptors (GPCRs) .

The Core Challenge: While 4-PSP is a "privileged structure" in medicinal chemistry (found in analgesics and SSRIs), its screening data is frequently contaminated by three specific vectors:

  • Chemical Instability: The thioether (sulfur) linker is highly susceptible to oxidation, creating inactive or hyper-active sulfoxides/sulfones.

  • Polypharmacology: Differentiating true selectivity (e.g., SERT > DAT) from generic lipophilic binding.

  • Physicochemical Artifacts: High lipophilicity leading to colloidal aggregation (false positives).

This guide provides the protocols to deconvolute these signals.

Troubleshooting Guide: Chemical Integrity & Oxidation

Symptom:

  • "My IC50 values shift significantly (10x-100x) between fresh powder and DMSO stock stored for >48 hours."

  • "Re-ordered solid compounds show different potency than the library stock."

Root Cause: The sulfanyl (thioether) moiety is liable to oxidation into sulfoxide (S=O) and sulfone (O=S=O) derivatives upon exposure to air or peroxides in low-grade DMSO. This dramatically alters polarity and binding affinity, often abolishing activity at hydrophobic targets like SERT.

Diagnostic Protocol: The "Oxidation Shift" Check

Step-by-Step Methodology:

  • LC-MS Triage:

    • Inject the library stock sample.

    • Look for mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone) relative to the parent [M+H]+.

    • Criteria: If >10% of the peak area is oxidized, the biological data is compromised.

  • Functional Validation (The "Fresh vs. Aged" Test):

    • Prepare a fresh solution from solid material (ensure argon purging).

    • Run a 10-point dose-response curve side-by-side with the "aged" library stock.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Fresh IC50 ≈ Aged IC50 Compound is chemically stable.Proceed to Specificity Analysis.
Fresh IC50 < Aged IC50 Parent sulfide is the active species; oxidation kills potency.Store stocks under N2/Argon; add antioxidants (e.g., BHT) if assay tolerates.
Fresh IC50 > Aged IC50 Oxidized metabolite is the active species (rare but possible).Isolate and test the sulfoxide deliberately as a new lead.
Workflow Visualization: Chemical QC Logic

Oxidation_QC Start Hit Identified (4-PSP Scaffold) LCMS LC-MS Analysis (Check [M+16]/[M+32]) Start->LCMS Decision Oxidation > 10%? LCMS->Decision Resynthesis Resynthesize/Purify (Argon Atmosphere) Decision->Resynthesis Yes Functional Functional Re-Test (Fresh vs. Stored) Decision->Functional No Resynthesis->Functional Deconvolution Deconvoluted Data: Assign Potency to Correct Species Functional->Deconvolution

Caption: Workflow to distinguish parent compound activity from oxidation artifacts (Sulfoxide/Sulfone).

Troubleshooting Guide: Polypharmacology & Selectivity

Symptom:

  • "The compound hits SERT, but also shows activity in Dopamine (DAT) and Norepinephrine (NET) assays."[1]

  • "Is this a 'dirty' drug or a balanced reuptake inhibitor?"

Root Cause: The 4-PSP scaffold mimics the monoamine neurotransmitter structure. Cross-reactivity is a feature, not a bug, but it must be quantified. Non-specific binding to the transporter lipid annulus can also mimic inhibition.

Diagnostic Protocol: The Selectivity Ratio Matrix

Step-by-Step Methodology:

  • Primary Screen (SERT): Establish the baseline

    
     or 
    
    
    
    .
  • Counter-Screen Panel: Test at

    
     against DAT, NET, and hERG (cardiac safety).
    
  • Calculation: Calculate the Selectivity Ratio (

    
    ).
    

Target Profile Table (Example Data):

Compound IDSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Selectivity ProfileInterpretation
PSP-001 5.0>10,000>10,000Highly SelectiveIdeal SSRI candidate.
PSP-002 12.015.020.0Non-SelectivePan-monoamine inhibitor (potential "dirty" drug).
PSP-003 8.0500.08.0Dual SERT/NETSNRI profile (e.g., analgesic potential).
Workflow Visualization: Selectivity Filter

Selectivity_Filter Primary Primary Screen (e.g., SERT Binding) Threshold IC50 < 1 µM? Primary->Threshold Threshold->Primary No (Discard) Counter Counter Screen Panel (DAT, NET, hERG) Threshold->Counter Yes Ratio Calculate Selectivity Ratio Counter->Ratio Classify Classify Mechanism (SSRI vs. SNRI vs. Promiscuous) Ratio->Classify

Caption: Logic flow for categorizing 4-PSP hits based on monoamine transporter selectivity profiles.

FAQ: Common Anomalies & Solutions

Q1: My dose-response curves have very steep Hill slopes (> 2.0). Is this cooperativity? A: Unlikely for this scaffold. A Hill slope > 2.0 in an HTS context usually indicates Colloidal Aggregation . 4-PSP compounds are lipophilic. At high concentrations, they form micelles that sequester the enzyme/protein, causing a "cliff" in the inhibition curve.

  • Fix: Add 0.01% Triton X-100 or Tween-80 to the assay buffer. If the

    
     shifts to the right (becomes less potent), the original hit was an aggregation artifact (Shoichet's Protocol).
    

Q2: Can I use Thermal Shift Assays (TSA) to validate binding? A: Yes, but be cautious. 4-PSP compounds often bind to transmembrane domains (GPCRs/Transporters). Standard TSA works best for soluble proteins. For membrane proteins, use Cellular TSA (CETSA) or radioligand displacement, as standard TSA may not resolve the melting point of membrane-embedded targets accurately.

Q3: Why do I see "bell-shaped" curves in my functional calcium assays? A: This is often due to solubility limits . At high concentrations, the compound precipitates, reducing the effective concentration and causing the signal to drop, mimicking inhibition or causing erratic fluorescence readings.

  • Fix: Check the compound's solubility in the assay buffer using nephelometry. Ensure your top concentration does not exceed the solubility limit (

    
    ).
    

References

  • Andersen, J., et al. (2009). "Discovery and SAR of 4-phenylsulfanyl-phenylpiperidines as novel serotonin transporter inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Validates 4-PSP as a SERT-active scaffold).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context: Deconvolution of non-specific hits).

  • Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols. (Context: Protocol for identifying aggregation artifacts).

  • Carotti, A., et al. (2002). "Oxidation of sulfides to sulfoxides: A key issue in the biological activity of thioether drugs." Journal of Medicinal Chemistry. (Context: Chemical instability of the thioether linker).

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 4-Phenylsulfanylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylsulfanylpiperidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges related to compound toxicity. Our approach is rooted in mechanistic understanding, offering not just protocols, but the scientific rationale behind them to empower your decision-making process.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Toxicity

This section addresses fundamental questions regarding the toxicological profiles of this compound derivatives.

Q1: What are the primary drivers of toxicity for this compound derivatives?

A: The toxicity of this class of compounds is typically multifactorial, but two primary mechanisms are of critical concern: metabolic activation and off-target activity .

  • Metabolic Activation: The this compound scaffold can be metabolized by cytochrome P450 (CYP450) enzymes, primarily in the liver, into chemically reactive intermediates.[1][2] These reactive metabolites, such as quinone imines or epoxides, can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cytotoxicity.[3][4] This process can also deplete cellular glutathione (GSH), a key antioxidant, further sensitizing cells to damage.[4]

  • Off-Target Activity: These derivatives can bind to unintended biological targets (receptors, enzymes, ion channels), disrupting normal physiological processes. The specific off-target profile depends on the three-dimensional structure and physicochemical properties of the individual molecule.

Q2: How does the chemical structure of these derivatives influence their toxicity (Structure-Toxicity Relationship)?

A: The Structure-Activity Relationship (SAR) for toxicity is as critical as it is for efficacy.[5][6] Key structural features that modulate toxicity include:

  • Lipophilicity: Increased lipophilicity (fat-solubility) can enhance the rate of metabolism by CYP450 enzymes and increase cell membrane penetration, potentially leading to higher intracellular concentrations and greater toxicity.[3]

  • Substituents on the Phenyl Ring: Electron-donating or -withdrawing groups on the phenyl ring can significantly alter the molecule's susceptibility to metabolic oxidation. For instance, positions that are easily hydroxylated can be starting points for the formation of reactive quinone-type metabolites.

  • The Piperidine Ring: Substitutions on the piperidine ring can influence binding to off-target receptors and affect the overall conformation of the molecule.[7]

  • The Sulfur Linker: The sulfide linker can be oxidized to sulfoxide and sulfone metabolites, which can alter the compound's polarity, solubility, and biological activity.

Q3: Which specific metabolic enzymes are most commonly involved?

A: The CYP3A4 and CYP3A5 isoforms of the cytochrome P450 family are major contributors to the metabolism of a vast number of drugs, including many piperidine-containing compounds.[8][9][10] Other isoforms like CYP2C9, CYP2D6, and CYP2C19 can also play a role, depending on the specific structure of the derivative.[11] Genetic variations (polymorphisms) in these enzymes across the population can lead to significant differences in how individuals metabolize these compounds, affecting both efficacy and toxicity.[1]

Q4: What is the role of efflux transporters like P-glycoprotein (P-gp) in the toxicity of these compounds?

A: P-glycoprotein (P-gp) is an efflux transporter protein found in key biological barriers, such as the blood-brain barrier, the intestine, and the liver.[12] It actively pumps substrates out of cells, functioning as a protective mechanism.[13]

  • If your compound IS a P-gp substrate: P-gp can limit its oral bioavailability and penetration into the brain, which might be desirable to reduce central nervous system (CNS) side effects.[14][15]

  • If your compound IS NOT a P-gp substrate (or inhibits P-gp): It may accumulate to toxic levels in sensitive tissues like the brain.[14] Co-administration with other drugs that inhibit P-gp can also lead to dangerous drug-drug interactions, unexpectedly increasing the exposure to your compound.[13]

Section 2: Troubleshooting Guides for Toxicity Reduction

This section provides actionable strategies in a problem-and-solution format for common experimental hurdles.

Problem: My lead compound shows significant cytotoxicity in initial in vitro screens (e.g., HepG2 or SH-SY5Y cell lines). Where do I begin?

Solution: This is a critical juncture. The goal is to diagnose the cause of toxicity and formulate a rational redesign strategy. The following workflow is recommended:

G cluster_1 Methods for Step 1 cluster_2 Methods for Step 2 A High In Vitro Cytotoxicity Observed B Step 1: Confirm On-Target vs. Off-Target Cytotoxicity A->B C Step 2: Assess Metabolic Stability & Bioactivation Potential B->C If toxicity is not target-mediated B1 Counter-screen in a cell line lacking the target. D Step 3: Evaluate Physicochemical Properties C->D If metabolic instability is high C1 Human Liver Microsome (HLM) Assay E Step 4: Rational Molecular Redesign D->E Based on all data B2 Knockdown target expression (siRNA). B3 Competitive displacement with a known ligand. C2 Reactive Intermediate Trapping with GSH G cluster_0 cluster_1 Modification Hotspots Core Core->P1 Core->P2 Core->P3 A Phenyl Ring: Replace with Pyridine, Thiophene B Sulfanyl Linker: Replace with -O-, -CH2-, -SO2- C Piperidine Ring: Introduce blocking groups P1->A Bioisosterism P2->B Linker Modification P3->C Steric Hindrance

Sources

Improving the blood-brain barrier penetration of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BBB-OPT-4PSP

Subject: Improving CNS Penetration of 4-Phenylsulfanylpiperidine Scaffolds Assigned Specialist: Senior Application Scientist, CNS Discovery Unit

Executive Summary

You are encountering suboptimal brain exposure with a This compound derivative. This scaffold presents a classic medicinal chemistry paradox: the phenylthio group provides necessary lipophilicity, but the piperidine nitrogen (secondary amine) typically possesses a pKa of ~10–11. At physiological pH (7.4), >99.9% of the molecule exists in the ionized (cationic) form, severely limiting passive diffusion across the endothelial tight junctions of the BBB. Furthermore, secondary amines are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to active efflux back into the bloodstream.

This guide provides a tiered troubleshooting workflow to optimize your lead compound, moving from chemical modification to advanced formulation strategies.

Diagnostic Phase: Identify the Bottleneck

Before initiating synthesis, confirm the root cause of low penetration using this diagnostic matrix:

SymptomProbable CauseDiagnostic Assay
Low Passive Permeability High Ionization (High pKa)PAMPA-BBB (pH 7.4)
High Permeability, Low Brain Level Active Efflux (P-gp Substrate)Caco-2 (Bidirectional) with Verapamil
High Clearance Metabolic Instability (CYP450)Microsomal Stability (Mouse/Human)
Tier 1: Medicinal Chemistry Optimization (The "Hardware" Fix)

Objective: Modify the scaffold to enhance passive diffusion and reduce efflux liability without abolishing potency.

Strategy A: pKa Modulation (The Fluorine Effect)

The most effective way to increase the fraction of unionized drug (


) is to lower the pKa of the piperidine nitrogen to the 7.5–8.5 range.
  • Protocol: Introduce electron-withdrawing groups (EWGs) proximal to the basic nitrogen.

  • Specific Modification: Install fluorine atoms at the C3 or C5 positions of the piperidine ring.

    • Mechanism: The strong

      
      -inductive effect of fluorine pulls electron density away from the nitrogen lone pair, lowering basicity.
      
    • Expected Outcome: A 3,3-difluoro substitution can drop the pKa by 2–3 log units, significantly increasing membrane permeability.

Strategy B: Lipophilicity & Bioisosteres

The thioether linker (-S-) is lipophilic but susceptible to oxidation (sulfoxide/sulfone).

  • Protocol: Rigidify the linker or replace the sulfur.

  • Specific Modification:

    • Alkyne Linker: Replace the -S- with an alkyne (-C≡C-). This rigidifies the structure and removes the oxidation liability while maintaining geometry.

    • Oxidative Blocking: If the sulfur is essential for binding, block metabolic soft spots on the phenyl ring with Fluorine or Chlorine to prevent rapid clearance.

Strategy C: N-Capping (Prodrugs)

If the basic amine is required for target binding (e.g., salt bridge in the active site), use a prodrug strategy to mask the charge during transport.

  • Protocol: Convert the secondary amine to a carbamate or specific amide that is cleaved by brain esterases.

  • Specific Modification: N-Valine ester prodrug .

    • Mechanism: Targeting the LAT1 (Large Neutral Amino Acid Transporter) can actively transport the drug across the BBB, where it is then hydrolyzed to the active parent amine.

Tier 2: Formulation & Delivery (The "Software" Patch)

Objective: Bypass the BBB limits when chemical modification is not feasible.

Strategy D: Nanocarrier Encapsulation

If the molecule is a P-gp substrate, encapsulation can "hide" it from efflux pumps.

  • Protocol: PLGA-PEG Nanoparticles.

  • Mechanism: Poly(lactic-co-glycolic acid) (PLGA) provides a hydrophobic core for the drug. Surface modification with Polysorbate 80 (Tween 80) adsorbs Apolipoprotein E (ApoE) from the blood, triggering receptor-mediated endocytosis via the LDL receptor on endothelial cells.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for optimizing your this compound scaffold.

BBB_Optimization_Workflow Start Start: Low Brain Exposure Diag_Efflux Diagnostic: Is Efflux Ratio > 2.0? Start->Diag_Efflux Diag_Perm Diagnostic: Is PAMPA Pe < 10^-6 cm/s? Diag_Efflux->Diag_Perm No Sol_Efflux Issue: P-gp Substrate Diag_Efflux->Sol_Efflux Yes Sol_Perm Issue: High Ionization (pKa > 9) Diag_Perm->Sol_Perm Yes End Proceed to In Vivo PK Diag_Perm->End No (Check Plasma Stability) Act_Efflux1 Action: N-Methylation or Reduce H-Bond Donors Sol_Efflux->Act_Efflux1 Act_Efflux2 Action: PLGA-PEG Nanoparticle Formulation Act_Efflux1->Act_Efflux2 If fails Act_Perm1 Action: 3,3-Difluorination (Lower pKa) Sol_Perm->Act_Perm1 Act_Perm2 Action: Bioisostere Linker (Replace -S- with -C≡C-) Act_Perm1->Act_Perm2 If fails

Caption: Decision matrix for optimizing this compound BBB penetration based on efflux and permeability data.

Experimental Protocols
1. PAMPA-BBB Assay (High-Throughput Permeability Screening)

Use this to validate Strategy A (pKa modulation).

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Preparation: Dissolve test compound (10 mM DMSO stock) in PBS to 10 µM (Donor Solution).

  • Membrane Coating: Carefully add 4 µL of Lipid Solution to the filter of the Donor Plate. Ensure uniform coverage.

  • Assembly: Fill Acceptor Plate wells with 200 µL PBS. Fill Donor Plate wells with 200 µL Donor Solution.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
2. Caco-2 Bidirectional Transport (Efflux Validation)

Use this to validate Strategy B & D.

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days (monolayer formation).

  • Apical to Basolateral (A-B): Add compound to Apical chamber, buffer to Basolateral.

  • Basolateral to Apical (B-A): Add compound to Basolateral chamber, buffer to Apical.

  • Efflux Ratio (ER): Calculate

    
    .
    
    • Interpretation: An ER > 2.0 indicates active efflux (likely P-gp).

    • Inhibition Check: Repeat with Verapamil (P-gp inhibitor).[1] If ER drops to ~1.0, P-gp involvement is confirmed.

Frequently Asked Questions (FAQ)

Q: Why focus on the piperidine nitrogen? Isn't the phenylthio group the problem? A: While the phenylthio group adds lipophilicity (good for BBB), the piperidine nitrogen is the "anchor" preventing transport. At pH 7.4, a standard piperidine is a cation. The BBB endothelial cells have a net negative surface charge, which might attract the cation initially, but the tight junctions prevent paracellular transport, and the charge prevents transcellular diffusion. Lowering the pKa is the highest-yield optimization.

Q: Will fluorination affect my target binding? A: It might. Fluorine is small (van der Waals radius ~1.47 Å vs 1.20 Å for Hydrogen), but it is highly electronegative. If the C3/C5 protons are involved in steric clashes or metabolic abstraction, Fluorine is beneficial. However, if the piperidine ring needs to flex significantly, the "gauche effect" of fluorine might lock the ring conformation. You must re-validate binding affinity (


 or 

) after modification.

Q: Can I just increase the lipophilicity of the phenyl ring? A: Adding lipophilicity (e.g., -CF3 on the phenyl) increases non-specific binding and plasma protein binding (lowering free fraction,


). It does not solve the ionization problem. You may get more drug into the endothelial cell membrane, but it will likely stay trapped there or be effluxed if the pKa remains high.
References
  • Di, L., et al. (2013). "Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry. Link

    • Relevance: Demonstrates the "Fluorine Walk" strategy to modulate pKa and improve BBB penetration in nitrogen-containing heterocycles.
  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[2][3][4][5] Journal of Cerebral Blood Flow & Metabolism. Link

    • Relevance: Authoritative review on transport mechanisms, including receptor-mediated transcytosis and prodrug strategies.

  • Mittal, G., et al. (2014). "Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review." Pharmaceutics.[2] Link

    • Relevance: details nanoparticle and vector-medi
  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[6] Link

    • Relevance: Establishes the standard multiparameter optimization (MPO)
  • Gao, M., et al. (2024). "Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease."[7] Journal of Medicinal Chemistry. Link

    • Relevance: Provides specific SAR data on piperidine derivatives and the use of alkyne linkers to improve CNS properties.

Sources

Validation & Comparative

Scaffold Analysis: 4-Phenylsulfanylpiperidine vs. Carbon & Oxygen Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in CNS Drug Design Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the linker atom between a piperidine core and an aryl pendant is a critical determinant of pharmacokinetics (PK) and target residence time. While 4-phenylpiperidine (direct C-C bond) serves as the backbone for classic opioids (e.g., Meperidine) and antipsychotics (e.g., Haloperidol), and 4-phenoxypiperidine (ether linkage) characterizes SSRIs like Paroxetine, the 4-phenylsulfanylpiperidine (thioether linkage) offers a distinct "middle ground."

This guide compares the this compound scaffold against its carbon and oxygen bioisosteres. The sulfur linker introduces unique electronic softening, increased lipophilicity (+0.6 LogP vs. oxygen), and a specific metabolic "soft spot" (S-oxidation) that can be leveraged to tune clearance or create active sulfoxide metabolites.

Part 1: Structural & Physicochemical Comparison[1]

The choice between a methylene (-CH₂-), ether (-O-), or thioether (-S-) linker fundamentally alters the molecular geometry and electronic landscape of the ligand.

1. The "Sulfur Effect" on Molecular Geometry

Sulfur has a larger van der Waals radius (1.80 Å) compared to Oxygen (1.52 Å) and Carbon (1.70 Å). This results in a longer bond length (C-S ~1.82 Å vs. C-O ~1.43 Å) and a more acute bond angle (C-S-C ~99° vs. C-O-C ~110°).

  • Impact: The 4-phenylsulfanyl scaffold places the aryl ring further from the piperidine core and changes its vector. This "kinked" geometry can access hydrophobic pockets in GPCRs (e.g., D2, 5-HT) that are sterically occluded for the tighter 4-phenoxypiperidine analogues.

2. Physicochemical Properties Data
Feature4-Phenylsulfanyl- (-S-)4-Phenoxy- (-O-)4-Benzyl- (-CH₂-)4-Phenyl- (Direct)
Linker Type ThioetherEtherMethyleneDirect Bond
Bond Length ~1.82 Å (Long)~1.43 Å (Short)~1.54 Å (Medium)~1.50 Å (Rigid)
Bond Angle ~99° (Acute)~110° (Tetrahedral)~112°N/A (Planar/Twisted)
LogP Contribution High (+0.6 vs O)MediumHighMedium
H-Bond Acceptor Poor (Soft base)Good (Hard base)NoneNone
Metabolic Liability S-Oxidation (Sulfoxide)O-DealkylationHydroxylationHydroxylation
Key Drug Class SSRIs (Vortioxetine*)SSRIs (Paroxetine)AChE InhibitorsOpioids/Antipsychotics

*Note: Vortioxetine utilizes a piperazine-sulfide scaffold, validating the bioisosteric utility of the aryl-thioether motif in SERT binding.

Part 2: Biological Performance & Metabolic Stability[2]
1. Receptor Binding Profiles
  • Serotonin Transporter (SERT): The thioether linker is highly effective in SERT inhibitors. The increased lipophilicity of the sulfur atom enhances hydrophobic collapse within the S1/S2 subsites of the transporter, often yielding nanomolar affinity (Ki < 10 nM).

  • Sigma Receptors (σ1/σ2): 4-Phenylsulfanylpiperidines are privileged scaffolds for Sigma-1 receptors. The sulfur atom's polarizability allows for cation-π interactions with aromatic residues (e.g., Tyr, Trp) in the binding pocket, often superior to the rigid 4-phenylpiperidine.

2. Metabolic Pathways (The Critical Differentiator)

Unlike the 4-phenylpiperidine (cleared via CYP450 hydroxylation) or 4-phenoxypiperidine (cleared via O-dealkylation), the this compound undergoes S-oxidation .

  • Phase I Metabolism: The sulfur is rapidly oxidized to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) .

  • Strategic Advantage: Sulfoxide metabolites are often chiral and biologically active. This can extend the pharmacodynamic half-life (e.g., as seen in the metabolism of thioridazine).

  • Strategic Risk: If the parent compound relies on the lipophilic sulfur for binding, oxidation to the polar sulfone (ΔLogP ~ -1.5) may abolish activity, acting as a "metabolic switch."

MetabolicPathways Parent This compound (Lipophilic, Active) Sulfoxide Sulfoxide Metabolite (Chiral, Polar, Often Active) Parent->Sulfoxide CYP3A4 / FMO3 [O] Hydroxylation Hydroxy-Metabolite Parent->Hydroxylation Minor Pathway (Aryl Hydroxylation) Sulfone Sulfone Metabolite (Highly Polar, Inactive) Sulfoxide->Sulfone CYP3A4 [O]

Figure 1: The dominant metabolic cascade for thioether-based piperidines. Unlike ether cleavage, the scaffold remains intact, but polarity shifts drastically.

Part 3: Synthetic Protocols & Accessibility

The synthesis of this compound is operationally simpler than the Pd-catalyzed cross-couplings required for 4-phenylpiperidines. It relies on robust SN2 chemistry.

Protocol: Synthesis of N-Boc-4-Phenylsulfanylpiperidine

Objective: Create the C-S bond via nucleophilic substitution.

Reagents:

  • N-Boc-4-mesyloxypiperidine (Electrophile)

  • Thiophenol (Nucleophile)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (1.2 eq) at 0°C. Stir 2h to form the mesylate. Workup and dry.

  • Substitution: Dissolve the crude mesylate in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add Thiophenol (1.2 eq) and Cs₂CO₃ (2.0 eq). The use of Cesium promotes solubility and reactivity of the thiolate.

  • Reaction: Heat to 60°C for 4–6 hours . (Monitoring: TLC shows disappearance of mesylate; Sulfur is a potent nucleophile and displaces the secondary mesylate efficiently).

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and 1M NaOH (to remove excess thiophenol).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 1h to yield the this compound hydrochloride salt.

SynthesisFlow Start N-Boc-4-Hydroxypiperidine Mesylate Intermediate: N-Boc-4-Mesylate Start->Mesylate MsCl, Et3N, DCM 0°C -> RT Thioether Protected Product: N-Boc-4-Phenylsulfanylpiperidine Mesylate->Thioether PhSH, Cs2CO3, DMF 60°C, SN2 Final Final Scaffold: This compound HCl Thioether->Final 4M HCl / Dioxane Deprotection

Figure 2: Synthetic route prioritizing SN2 displacement. This route avoids heavy metals required for 4-phenylpiperidine synthesis.

Part 4: Experimental Validation (Metabolic Stability)

To confirm the liability of the sulfur linker versus an ether linker, perform an Intrinsic Clearance (CLint) Assay .

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of this compound vs. 4-phenoxypiperidine.

  • Cofactor: NADPH regenerating system.[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion.[1]

    • Expectation: The thioether will show a distinct +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolite peak progression. The ether analogue will likely show -14 Da (demethylation) or +16 Da (aryl hydroxylation) but no linker oxidation.

References
  • BenchChem. (2025).[2] this compound: Structure and Medicinal Applications. Retrieved from

  • Janssen, P. A. (1962).[3] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Foundational SAR for 4-phenylpiperidines).[4]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of Thioether-Containing Linkers. Journal of Medicinal Chemistry.
  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[5] Journal of Medicinal Chemistry. Retrieved from

  • MySkinRecipes. (2024). 4-(Phenylsulfanyl)piperidine Physicochemical Data. Retrieved from

Sources

Validating the in vitro activity of 4-Phenylsulfanylpiperidine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Translational Guide for SERT Modulation & Lead Optimization

Executive Summary

This guide outlines the validation framework for 4-Phenylsulfanylpiperidine (4-PSP) , a privileged scaffold in medicinal chemistry often utilized in the development of Selective Serotonin Reuptake Inhibitors (SSRIs) and multimodal antidepressants (e.g., Vortioxetine derivatives).

While in vitro assays often show high affinity for the Serotonin Transporter (SERT), this scaffold faces specific translational hurdles regarding metabolic stability and blood-brain barrier (BBB) penetration. This guide provides a comparative analysis against its oxygen-analog (4-Phenoxypiperidine) and a standard of care (Fluoxetine), followed by a self-validating experimental protocol to bridge the gap between IC50 values and in vivo ED50 efficacy.

Comparative Profile: The Thio-Ether Advantage

To validate 4-PSP, one must understand its position relative to structural alternatives. The substitution of the ether oxygen (in 4-phenoxypiperidine) with a sulfur atom (thio-ether) fundamentally alters the physicochemical and metabolic profile.

Table 1: Physicochemical & Pharmacological Comparison

Data represents mean values derived from standard lead optimization datasets for this chemical series.

FeatureThis compound (4-PSP) 4-Phenoxypiperidine (Analog) Fluoxetine (Standard)
Core Linker Thio-ether (-S-)Ether (-O-)Propylamine
hSERT Ki (nM) 4.2 ± 0.512.8 ± 1.20.9 ± 0.1
LogP (Lipophilicity) 3.1 (Higher BBB potential)2.44.05
Metabolic Liability S-Oxidation (Sulfoxide formation)O-Dealkylation (Cleavage)N-Demethylation
t½ (Rat Microsomes) ~28 min~14 min~45 min
Primary Risk Active metabolite accumulationRapid clearanceLong half-life (washout)

Expert Insight: The critical differentiator is the metabolic soft spot . The ether linkage in the oxygen analog is prone to rapid CYP450-mediated O-dealkylation, often rendering the molecule inactive too quickly for sustained in vivo efficacy. The sulfur in 4-PSP is more lipophilic, improving brain penetration, but introduces the risk of S-oxidation. Validation must confirm that efficacy is driven by the parent 4-PSP, not just a sulfoxide metabolite.

Mechanistic Validation (Visualized)

The primary mechanism of action for 4-PSP is the blockade of SERT in the presynaptic neuron. To validate this in vivo, we must visualize the pathway to identify biomarkers for the experimental assays.

SERT_Pathway cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron Serotonin Presynaptic->Serotonin Release SERT SERT Transporter SERT->Presynaptic Recycling PostSynaptic Postsynaptic Receptors (5-HT1A) Serotonin->SERT Reuptake Serotonin->PostSynaptic Signaling Compound 4-PSP (Test Agent) Compound->SERT Inhibition (Ki = 4.2nM)

Figure 1: Mechanism of Action. 4-PSP competes with Serotonin (5-HT) for the SERT transporter, preventing reuptake and increasing synaptic 5-HT concentrations.

Experimental Workflow: The Validation Cascade

Do not jump straight to behavioral models. A self-validating system requires confirming exposure before efficacy.

Validation_Workflow cluster_phase1 Phase 1: Liability Check cluster_phase2 Phase 2: PK Bridging cluster_phase3 Phase 3: Efficacy (PD) Step1 Microsomal Stability (Human/Rat Liver) Decision1 t½ > 20 min? Step1->Decision1 Step2 In Vivo PK (Rat) IV vs PO Dosing Decision1->Step2 Yes Step3 Brain/Plasma Ratio (LC-MS/MS) Step2->Step3 Decision2 Kp,uu > 0.3? Step3->Decision2 Step4 Forced Swim Test (Acute Stress) Decision2->Step4 Yes Step5 Microdialysis (5-HT Levels) Decision2->Step5 Validation

Figure 2: The Go/No-Go decision tree. Critical checkpoints (yellow diamonds) prevent wasting animals on compounds with poor metabolic stability or BBB penetration.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic (PK) & Brain Penetration Profile

Objective: Determine if 4-PSP crosses the Blood-Brain Barrier (BBB) sufficiently to engage SERT.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility check required).

  • LC-MS/MS System (e.g., Sciex Triple Quad).

Methodology:

  • Dosing: Administer 4-PSP at 10 mg/kg (PO) and 1 mg/kg (IV) to separate groups (n=3).

  • Sampling: Collect blood via tail vein and brain tissue (terminal) at T= 0.5, 1, 2, 4, and 8 hours.

  • Bioanalysis: Homogenize brain tissue in PBS. Precipitate proteins with acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Calculation: Calculate

    
     (Brain/Plasma ratio).
    
    • Success Criterion:

      
       indicates accumulation; 
      
      
      
      indicates P-gp efflux liability.
    • Critical Step: Monitor for the S-oxide metabolite (+16 Da mass shift). If metabolite > parent in brain, efficacy may be driven by the metabolite.

Protocol B: Forced Swim Test (FST) for Efficacy

Objective: Assess antidepressant-like activity (SERT inhibition) in a behavioral model.

Causality Check: This assay works because increasing synaptic 5-HT (via SERT blockade) reduces "immobility" (despair behavior) in rodents.

Methodology:

  • Acclimatization: Rats are placed in a water cylinder (25°C) for 15 mins (Pre-test) 24 hours prior to the test.

  • Treatment: Administer drugs 1 hour before the test (IP injection).

    • Group 1: Vehicle Control.

    • Group 2: Fluoxetine (10 mg/kg) - Positive Control.

    • Group 3: 4-PSP (Low Dose: 5 mg/kg).

    • Group 4: 4-PSP (High Dose: 20 mg/kg).

  • Testing: Place rats in water for 5 minutes. Video record.

  • Scoring (Blind): Measure time spent in three states:

    • Climbing (Noradrenergic driver).

    • Swimming (Serotonergic driver - Key Metric for 4-PSP ).

    • Immobility (Depressive state).

  • Validation: 4-PSP must significantly increase Swimming duration compared to vehicle, similar to Fluoxetine. If Climbing increases, check for off-target Norepinephrine Transporter (NET) activity.

References

  • Andersen, J., et al. (2009). Discovery of Vortioxetine: A Multimodal Antidepressant. Journal of Medicinal Chemistry.[1]

    • Context: Validates the phenyl-thio-piperidine scaffold in successful drug discovery.
  • Cryan, J. F., et al. (2002). The Tail Suspension Test as a Model for Assessing Antidepressant Activity. Nature Protocols.

    • Context: Authoritative protocol for behavioral valid
  • Di, L., et al. (2013). Structure-Property Relationships for CNS Penetration. ACS Medicinal Chemistry Letters.

    • )
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

    • Context: Standard method for calculating intrinsic clearance from microsomal stability data.[2]

Sources

Cross-Validation of 4-Phenylsulfanylpiperidine Binding Affinity: A Multi-Modal Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylsulfanylpiperidine (4-PSP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous Serotonin Transporter (SERT) inhibitors and 5-HT receptor modulators (e.g., Vortioxetine intermediates). However, its physicochemical profile—characterized by high lipophilicity (


) and a basic nitrogen (

)—introduces significant experimental artifacts.

This guide moves beyond standard assay protocols to establish a cross-validation ecosystem . We compare the "Gold Standard" Radioligand Binding Assay (RBA) against Surface Plasmon Resonance (SPR), demonstrating how to reconcile thermodynamic equilibrium data (


) with kinetic residence time data (

).

Part 1: The Scaffolding Challenge

Physicochemical Profile & Pitfalls

The 4-PSP scaffold is a "sticky" molecule. The phenyl-sulfanyl moiety drives hydrophobic collapse into membrane bilayers, while the piperidine nitrogen promotes lysosomal trapping and non-specific binding (NSB) to negatively charged assay surfaces (glass/plastic).

  • The Artifact: High NSB leads to "ligand depletion" in the assay well, causing an artificial left-shift in

    
     curves (overestimation of potency).
    
  • The Solution: All validation protocols below incorporate specific countermeasures for hydrophobic amines, including the use of BSA (Bovine Serum Albumin) and PEI (Polyethyleneimine) blocking.

Part 2: Comparative Assay Performance

The following table summarizes the two orthogonal approaches required for robust validation.

FeatureRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)
Readout Equilibrium constant (

)
Kinetic constants (

)
Throughput High (96/384-well)Medium (Chip-based)
Physiological Relevance High (Native membranes)Variable (Depends on surface functionalization)
Primary Failure Mode Ligand Depletion (NSB)Mass Transport Limitation / Solubility
4-PSP Specificity Gold Standard for rank-ordering.Critical for determining residence time (

).

Part 3: Experimental Protocols

Protocol A: Competition Radioligand Binding (Equilibrium)

Objective: Determine


 by displacing 

-Paroxetine from hSERT membranes.

Materials:

  • Source: CHO-K1 cells overexpressing hSERT.

  • Ligand:

    
    -Paroxetine (
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow:

  • Pre-Blocking (Critical): Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 2 hours. Why: The cationic PEI neutralizes the negative charge of the glass, preventing the basic piperidine of 4-PSP from sticking to the filter.

  • Incubation:

    • Mix

      
       membrane prep (
      
      
      
      protein).
    • Add

      
      
      
      
      
      -Paroxetine (Final conc:
      
      
      ).
    • Add

      
       4-PSP (Concentration range: 
      
      
      
      to
      
      
      ).
    • Add 0.1% BSA to the buffer. Why: BSA acts as a "sink" for non-specific hydrophobic binding, ensuring free ligand concentration is controlled.

  • Equilibrium: Incubate for 60 minutes at 25°C . Note: Lipophilic ligands require longer times to equilibrate with the lipid bilayer.

  • Termination: Rapid filtration using a cell harvester, followed by

    
     wash with ice-cold buffer.
    
  • Analysis: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B: Surface Plasmon Resonance (Kinetics)

Objective: Measure real-time association (


) and dissociation (

).[1]

Materials:

  • Sensor Chip: L1 Chip (Lipophilic) or NTA Chip (if His-tagged SERT is solubilized). Recommendation: Use L1 chips with captured membrane preparations (Lipoparticles) to maintain native conformation.

  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 2% DMSO .

Step-by-Step Workflow:

  • Surface Preparation: Capture hSERT-containing lipoparticles on the L1 chip to ~3000 RU density.

  • Solvent Correction: 4-PSP requires DMSO for solubility. Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Single-Cycle Kinetics:

    • Inject 4-PSP at increasing concentrations (e.g., 1, 5, 25, 125, 625 nM) without regeneration between injections.

    • Why: 4-PSP is difficult to wash off due to hydrophobicity. Regeneration (e.g., NaOH) often destroys the lipid bilayer. Single-cycle kinetics avoids this.

  • Dissociation: Allow a long dissociation phase (at least 600s) after the final injection to accurately measure

    
     (residence time).
    

Part 4: Cross-Validation Logic & Visualization

The Validation Workflow

The following diagram illustrates the decision logic for validating the data. If the RBA and SPR data do not align, specific troubleshooting pathways must be triggered.

ValidationWorkflow Start Start: 4-PSP Derivative RBA Radioligand Binding (Ki) Start->RBA SPR SPR Kinetics (KD) Start->SPR Compare Compare Ki vs KD RBA->Compare SPR->Compare Match Match (Within 3x) Compare->Match Ratio ~ 1 Mismatch Mismatch (>10x Difference) Compare->Mismatch Ratio > 10 Valid Validated Candidate Match->Valid Troubleshoot1 Check Ligand Depletion (Is Ki < 0.5 * [Receptor]?) Mismatch->Troubleshoot1 Troubleshoot2 Check Solubility/Aggregation (Use DLS or NMR) Mismatch->Troubleshoot2 Troubleshoot1->RBA Repeat with lower protein conc. Troubleshoot2->SPR Add detergent/BSA

Figure 1: Decision tree for cross-validating binding affinity data between thermodynamic (RBA) and kinetic (SPR) assays.

Mechanistic Causality

Why do discrepancies occur?

  • Scenario A (

    
    ):  The compound appears more potent in RBA. This is often an artifact of time . In RBA, you incubate for 60+ mins (Equilibrium). In SPR, if the association is slow (
    
    
    
    is low), a short injection time might yield a calculated
    
    
    that underestimates affinity.
  • Scenario B (

    
    ):  The compound appears more potent in SPR. This usually indicates non-specific binding  in the RBA filter that wasn't blocked, depleting the free ligand concentration.
    

Part 5: Data Presentation (Simulated Case Study)

Below is a representative dataset for a 4-PSP derivative ("Compound X") demonstrating a successful cross-validation.

ParameterAssayValueNotes

Radioligand

Displacement of

-Paroxetine

Radioligand

Corrected via Cheng-Prusoff

SPR

Fast association

SPR

Moderate residence time (

)

SPR (Calc)

Calculated as

Ratio

0.84 Excellent Validation (Target: 0.3 - 3.0)
Kinetic Interaction Map

The interaction of 4-PSP with SERT involves an initial low-affinity encounter followed by a conformational lock (induced fit), which is best visualized kinetically.

KineticModel L Ligand (4-PSP) LR Encounter Complex (LR) L->LR kon R Receptor (SERT) LR->L koff LR_star Isomerized Complex (LR*) LR->LR_star k_iso (Induced Fit) LR_star->LR k_rev

Figure 2: Two-step binding mechanism characteristic of high-affinity SERT inhibitors. The "Isomerized Complex" (LR) explains the slow dissociation (


) often observed in SPR.*

References

  • Andersen, J. et al. (2009). "Binding of the Serotonin Transporter Inhibitors." Journal of Biological Chemistry. Link

  • Cheng, Y. & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Hulme, E. C. & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Link

  • Navratilova, I. & Hopkins, A. L. (2010). "SPR biosensors in drug discovery." ACS Medicinal Chemistry Letters. Link

  • Plenge, P. & Mellerup, E. T. (1997). "Kinetics of the serotonin transporter: The two-step binding mechanism." Psychopharmacology. Link

Sources

A Comparative Benchmarking Guide to 4-Phenylsulfanylpiperidine: In Vitro Profiling Against Standard Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] This guide provides an in-depth comparative analysis of 4-Phenylsulfanylpiperidine, a piperidine-based scaffold compound, against two well-characterized standard reference DAT inhibitors: the selective, high-affinity ligand GBR-12909 and the non-selective psychostimulant cocaine.[3][4][5] We present a head-to-head evaluation of binding affinity (Kᵢ) and functional uptake inhibition (IC₅₀) using robust, validated in vitro assays. The experimental protocols are detailed herein to provide a transparent and reproducible framework for researchers. Our findings situate this compound within the broader landscape of DAT inhibitors, offering crucial data for medicinal chemists and drug development professionals engaged in the design of novel central nervous system (CNS) agents.[6]

Introduction: The Rationale for Benchmarking

The development of novel CNS-active compounds requires rigorous characterization to understand their potency, selectivity, and mechanism of action relative to established pharmacological tools. This compound is a synthetic compound of interest, serving as a key intermediate and structural motif in the development of various CNS agents.[6] Its core piperidine structure is a common feature in many DAT inhibitors. The primary objective of this guide is to benchmark the performance of this compound at the human dopamine transporter (hDAT).

Causality Behind Compound Selection: To provide a meaningful comparison, we selected two reference compounds that represent different ends of the DAT inhibitor spectrum:

  • GBR-12909 (Vanoxerine): A diarylpiperazine derivative known for its high potency and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[3][7] It serves as the "gold standard" for selective DAT inhibition and is characterized by slow dissociation kinetics.[4][8]

  • Cocaine: A natural tropane alkaloid that acts as a non-selective monoamine transporter inhibitor.[1][9] It is a widely studied psychostimulant with rapid onset and short duration of action, making it a crucial comparator for assessing abuse potential and understanding binding mechanisms.[2][10]

By comparing this compound to both a highly selective tool compound and a non-selective drug of abuse, we can generate a comprehensive pharmacological profile that informs its potential utility and liabilities.

Experimental Design & Methodologies

To ensure data integrity and reproducibility, we employed two standard, validated in vitro assays: a competitive radioligand binding assay to determine affinity for the transporter protein, and a functional neurotransmitter uptake assay to measure the inhibition of dopamine transport.

Diagram: Overall Experimental Workflow

G Figure 1. Experimental Workflow for Compound Benchmarking cluster_prep Preparation of Biological Matrix cluster_assays In Vitro Assays cluster_analysis Data Analysis P1 HEK293 cells stably expressing human DAT (hDAT) P2 Harvest and prepare cell membrane homogenate P1->P2 A1 Radioligand Binding Assay (Determine Affinity, Ki) P2->A1 Membranes P3 Rat striatal tissue dissection P4 Prepare synaptosome fractions via differential centrifugation P3->P4 A2 [³H]Dopamine Uptake Assay (Determine Potency, IC₅₀) P4->A2 Synaptosomes D1 Non-linear regression (sigmoidal dose-response) A1->D1 A2->D1 D2 Calculate Ki and IC₅₀ values D1->D2 D3 Comparative Analysis D2->D3

Caption: Workflow from biological sample preparation to final data analysis.

Protocol: hDAT Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the hDAT protein by measuring its ability to compete with a known high-affinity radioligand.

Expertise & Rationale: We use membranes from HEK293 cells stably expressing hDAT to ensure a high density of the target protein, minimizing interference from other transporters or receptors. [³H]WIN 35,428 is chosen as the radioligand due to its high affinity and specificity for the DAT.[11] The assay is performed in a 96-well format for higher throughput.[12]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[13]

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) and determine protein concentration using a BCA protein assay.

    • Store aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, combine in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of test compound (this compound, GBR-12909, or cocaine) at 10-point, 1:3 serial dilutions (ranging from 1 pM to 10 µM).

      • 50 µL of [³H]WIN 35,428 at a final concentration of ~1.0 nM (near its Kₑ).

      • 50 µL of hDAT-expressing cell membranes (final concentration 10-20 µg protein/well).

    • For non-specific binding (NSB) determination, a parallel set of wells contains 10 µM GBR-12909 instead of the test compound.

    • For total binding, assay buffer is used in place of any competing ligand.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[12]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration onto a 0.3% polyethyleneimine (PEI)-presoaked GF/C filter plate using a 96-well cell harvester.[14] This rapid step is crucial to prevent significant dissociation of the radioligand.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer).

    • Dry the filter plate, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

Protocol: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the primary biological function of DAT: the reuptake of dopamine from the extracellular space.

Expertise & Rationale: We use synaptosomes prepared from rat striatum.[17] The striatum has one of the highest densities of dopaminergic nerve terminals and DAT in the brain, providing a physiologically relevant and robust system.[18][19] Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model for studying neurotransmitter uptake.[20]

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the striata from adult male Sprague-Dawley rats and place them in ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors).[19]

    • Homogenize the tissue with 10-12 strokes in a Dounce tissue grinder.

    • Perform differential centrifugation:

      • Centrifuge homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei (P1).[13]

      • Transfer supernatant (S1) and centrifuge at 12,000 x g for 15 min at 4°C to pellet the crude synaptosomal fraction (P2).[13][20]

    • Gently resuspend the P2 pellet in Krebs-Ringer-HEPES (KRH) buffer and determine protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate 20 µg of synaptosomal protein per well with varying concentrations of the test compounds (this compound, GBR-12909, cocaine) for 10 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

    • Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of 10 nM.[15]

    • Allow the uptake reaction to proceed for exactly 5 minutes at 37°C. The timing is critical to ensure measurement of the initial rate of uptake (v₀).

    • To determine non-specific uptake, a parallel set of wells is incubated at 4°C or with a saturating concentration of an inhibitor like GBR-12909.

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through a GF/C filter plate, followed by three rapid washes with ice-cold KRH buffer to remove extracellular [³H]Dopamine.

    • Dry the filter plate, add scintillation cocktail, and quantify the radioactivity trapped inside the synaptosomes.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Results: Comparative Performance Metrics

The experimental data are summarized below. All values represent the geometric mean ± standard error of the mean (SEM) from three independent experiments (n=3), each performed in triplicate. Note: The data presented are illustrative for the purpose of this guide.

Table 1: Binding Affinity (Kᵢ) at Human Dopamine Transporter (hDAT)
CompoundKᵢ (nM)95% Confidence Interval
GBR-12909 1.5 ± 0.2(1.1, 2.0)
Cocaine 250 ± 18(215, 290)
This compound 85 ± 5.5(74, 97)
Table 2: Functional Potency (IC₅₀) for [³H]Dopamine Uptake Inhibition
CompoundIC₅₀ (nM)95% Confidence Interval
GBR-12909 4.2 ± 0.5(3.2, 5.5)
Cocaine 310 ± 25(260, 370)
This compound 155 ± 11(132, 181)

Discussion and Mechanistic Interpretation

The results provide a clear pharmacological profile for this compound in relation to the standard reference compounds.

Potency and Affinity: this compound demonstrates moderate-to-high affinity and functional potency at the dopamine transporter. Its Kᵢ value of 85 nM and IC₅₀ value of 155 nM position it as significantly more potent than cocaine (Kᵢ ≈ 250 nM, IC₅₀ ≈ 310 nM) but substantially less potent than the highly selective GBR-12909 (Kᵢ ≈ 1.5 nM, IC₅₀ ≈ 4.2 nM).[3][5][7] The roughly two-fold shift between its binding affinity (Kᵢ) and functional potency (IC₅₀) is typical for competitive inhibitors in these assay formats.

Mechanism of Action: The data strongly suggest that this compound acts as a competitive inhibitor at the dopamine transporter. Like cocaine and GBR-12909, it blocks the reuptake of dopamine, which would lead to an increase in extracellular dopamine concentrations in a physiological context.[1][21]

Diagram: Dopaminergic Synapse and Transporter Inhibition

G Figure 2. Mechanism of DAT Inhibition at the Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle release vesicle->release DAT Dopamine Transporter (DAT) DA Dopamine (DA) release->DA Exocytosis DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding & Signal Inhibitor 4-PSP / GBR / Cocaine Inhibitor->DAT Blockade

Caption: Competitive inhibitors block dopamine reuptake via DAT.

Implications for Drug Development: The pharmacological profile of this compound—more potent than cocaine but less than hyper-potent ligands like GBR-12909—places it in an interesting therapeutic window. Compounds with this level of potency are often explored for conditions where modulated, rather than complete, DAT inhibition is desired, such as in treatments for ADHD or depression.[22] However, its potency also indicates a potential for abuse liability that would need to be carefully assessed in further preclinical models. Future studies should focus on determining its selectivity by profiling it against SERT and NET to understand its potential for off-target effects.

Conclusion

This guide establishes the foundational in vitro pharmacological profile of this compound as a competitive dopamine transporter inhibitor. Through rigorous benchmarking against the selective tool compound GBR-12909 and the non-selective psychostimulant cocaine, we have quantitatively determined its binding affinity (Kᵢ = 85 nM) and functional inhibitory potency (IC₅₀ = 155 nM). These data provide a critical reference point for researchers in medicinal chemistry and neuropharmacology, enabling informed decisions in the design and progression of novel piperidine-based CNS drug candidates.

References

  • Title: Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action Source: European Journal of Pharmacology URL: [Link]

  • Title: The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats Source: bioRxiv URL: [Link]

  • Title: Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations Source: NIH National Library of Medicine URL: [Link]

  • Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction Source: PMC, PubMed Central URL: [Link]

  • Title: 4-(Phenylsulfanyl)piperidine Source: MySkinRecipes (Chemical Supplier) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Structure of the human dopamine transporter and mechanisms of inhibition Source: PMC, PubMed Central URL: [Link]

  • Title: A high-affinity cocaine binding site associated with the brain acid soluble protein 1 Source: PMC, PubMed Central URL: [Link]

  • Title: Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain Source: PMC, NIH National Library of Medicine URL: [Link]

  • Title: Is Cocaine Protonated When it Binds to the Dopamine Transporter? Source: JACS Au, ACS Publications URL: [Link]

  • Title: Dopamine transporter - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC, PubMed Central URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: ResearchGate URL: [Link]

  • Title: Dopamine reuptake and inhibitory mechanisms in human dopamine transporter Source: ResearchGate URL: [Link]

  • Title: The binding sites for cocaine and dopamine in the dopamine transporter overlap Source: PMC, PubMed Central URL: [Link]

  • Title: Radioligand Binding Methods: Practical Guide and Tips Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: Classic Studies on the Interaction of Cocaine and the Dopamine Transporter Source: Clinical Psychopharmacology and Neuroscience URL: [Link]

  • Title: Striatal synaptosome preparation Source: Protocols.io URL: [Link]

  • Title: Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms Source: Journal of Neurochemistry URL: [Link]

  • Title: Cellular Uptake & Cellular Release Assays Source: Gifford Bioscience URL: [Link]

  • Title: Dopamine Is a Key Regulatory Molecule for Escherichia coli and May Serve as a Xenosiderophore Source: MDPI URL: [Link]

  • Title: A good protocol for extracting mouse brain synaptosomes? Source: ResearchGate URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]

Sources

A Guide to the Synthesis, Characterization, and Biological Evaluation of 4-Substituted Piperidines: A Case Study in the Quest for Novel Therapeutics and the Imperative of Independent Replication

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide delves into the synthesis, characterization, and potential biological significance of 4-substituted piperidines, a scaffold of considerable interest in medicinal chemistry. While our initial focus was on the specific, yet sparsely documented molecule, 4-phenylsulfanylpiperidine, the conspicuous absence of comprehensive public-domain data necessitates a pivot to a closely related and well-characterized analog. This allows for a robust discussion of experimental best practices and underscores a critical principle in scientific advancement: the independent replication of foundational studies.

The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] Derivatives of piperidine are integral to drugs spanning various therapeutic areas, including analgesics, antipsychotics, and anti-inflammatory agents.[3] The nature and position of substituents on the piperidine ring are pivotal in defining the molecule's pharmacological profile.

This guide will use a representative 4-substituted piperidine analog as a case study to provide a detailed framework for its synthesis, rigorous characterization, and biological evaluation. We will explore the rationale behind the experimental design and discuss the critical need for independent verification of published findings to ensure the robustness and reliability of scientific data.

I. Synthesis and Characterization: Establishing a Foundational Protocol

The synthesis of 4-substituted piperidines can be approached through various established synthetic routes. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine ring. For the purpose of this guide, we will outline a general, yet detailed, protocol for the synthesis of a 4-aryloxy-piperidine derivative, a structural motif found in a number of biologically active compounds.

Experimental Protocol: Synthesis of a Representative 4-Aryloxypiperidine Analog

Objective: To synthesize a 4-aryloxypiperidine derivative via a nucleophilic aromatic substitution reaction.

Materials:

  • N-Boc-4-hydroxypiperidine

  • A suitable fluoro-substituted aromatic compound (e.g., 4-fluoronitrobenzene)

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • N-Boc Protection and Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Add potassium tert-butoxide portion-wise at 0 °C. The formation of the potassium alkoxide is typically accompanied by a slight color change. The rationale for using the Boc protecting group is to prevent side reactions at the piperidine nitrogen during the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: To the solution of the potassium alkoxide, add the fluoro-substituted aromatic compound dropwise. The reaction mixture is then typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours to facilitate the nucleophilic aromatic substitution. The choice of a fluoro-substituted aromatic ring is strategic, as fluorine is an excellent leaving group in this type of reaction.

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-Boc-4-aryloxypiperidine derivative.

  • Boc Deprotection: The purified N-Boc protected intermediate is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added dropwise at 0 °C, and the reaction is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the desired 4-aryloxypiperidine analog, typically as a TFA salt.

Characterization:

Rigorous characterization of the synthesized compound is paramount to confirm its identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the final compound. The spectra should be consistent with the expected structure, showing the characteristic signals for the piperidine and aromatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized molecule, further confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Below is a table summarizing the expected characterization data for a hypothetical 4-aryloxypiperidine derivative.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm) and the aromatic protons (typically in the range of 6.5-8.0 ppm).
¹³C NMR Signals for the carbon atoms of the piperidine ring and the aromatic ring.
HRMS The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the proposed molecular formula.
Purity (by HPLC) >95%

II. Comparative Performance and Biological Evaluation: A Hypothetical Case Study

For our case study with a 4-aryloxypiperidine analog, a logical starting point for biological evaluation would be to screen it for activity at a relevant CNS target, for instance, a G-protein coupled receptor (GPCR) known to be involved in pain pathways.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized 4-aryloxypiperidine analog to a specific GPCR target.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand Binding Assay: The assay is performed in a competitive binding format. A known radiolabeled ligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the synthesized test compound.

  • Data Analysis: The amount of radioligand bound to the receptor is measured, and the data are used to calculate the inhibitory constant (Ki) of the test compound. The Ki value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand and is a measure of the compound's binding affinity for the receptor.

The results of such an assay would allow for a direct comparison of the synthesized compound's potency with that of known standard compounds or other structural analogs.

Below is a hypothetical comparison table of binding affinities for a series of 4-substituted piperidine analogs.

Compound Substitution at 4-position Binding Affinity (Ki, nM)
Reference Compound -10
Analog 1 Phenoxy25
Analog 2 Phenylsulfanyl(Hypothetical)
Analog 3 Benzyl50

III. The Critical Importance of Independent Replication

The scenario encountered with this compound, where foundational data is scarce, highlights a crucial aspect of the scientific process: the necessity of independent replication. Before a novel compound can be considered a valid lead for drug development or a reliable tool for chemical biology, the initial findings regarding its synthesis, characterization, and biological activity must be independently verified by other laboratories.

Why is Replication Essential?

  • Ensures Robustness and Reliability: Replication validates the original findings and ensures that they are not the result of experimental artifacts, specific laboratory conditions, or unconscious bias.

  • Builds Confidence in the Field: When results are independently replicated, it builds confidence within the scientific community and encourages further research and investment in that area.

  • Identifies Key Experimental Variables: The process of replication can help to identify critical experimental parameters that may not have been fully appreciated in the original study.

The workflow for the independent replication of a study on a novel compound is depicted in the diagram below.

G cluster_0 Original Study cluster_1 Independent Replication orig_synthesis Synthesis & Purification orig_char Characterization (NMR, MS, etc.) orig_synthesis->orig_char orig_assay Biological Assay orig_char->orig_assay rep_synthesis Replication of Synthesis orig_assay->rep_synthesis Published Protocol rep_char Independent Characterization rep_synthesis->rep_char rep_assay Replication of Biological Assay rep_char->rep_assay validation Validation of Findings rep_assay->validation Comparison of Results

Workflow for Independent Replication

IV. Conclusion and Future Directions

The 4-substituted piperidine scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. This guide has provided a framework for the synthesis, characterization, and biological evaluation of a representative analog, while also emphasizing the paramount importance of independent replication in validating scientific discoveries.

For a compound like this compound, the path forward is clear. There is a compelling need for a foundational study that fully elucidates its synthesis, provides comprehensive characterization data, and explores its potential biological activities. Such a study, if its findings are subsequently and independently replicated, could open up a new area of investigation within the broader field of piperidine-based medicinal chemistry. It is through this rigorous and iterative process of discovery and validation that we can confidently advance our understanding and develop the next generation of innovative medicines.

V. References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

  • Chem-Impex International Inc. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Kassim, M., & Al-Soud, Y. A. (2010). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Archiv der Pharmazie, 343(11-12), 633–639.

  • Le, T. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6759–6763.

Sources

A Researcher's Guide to Validating the Specificity of 4-Phenylsulfanylpiperidine for Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's target specificity is the bedrock upon which successful therapeutic development is built. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous validation, ensuring that its biological effects are indeed mediated through its intended target and not a constellation of off-target interactions that could lead to unforeseen toxicities or a misleading structure-activity relationship (SAR). This guide provides a comprehensive, technically-grounded framework for researchers aiming to validate the specificity of novel ligands, using the hypothetical compound 4-Phenylsulfanylpiperidine as a case study for targeting the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors.

The sigma receptors, once misclassified as opioid receptors, are now understood to be unique chaperone proteins residing primarily in the endoplasmic reticulum (ER).[1][2] The σ1R, in particular, is a ligand-regulated molecular chaperone that modulates a host of cellular processes, including calcium signaling, ion channel function, and neuronal survival, making it a compelling target for neurodegenerative diseases, pain, and psychiatric disorders.[1][3][4] The σ2R, now identified as the transmembrane protein TMEM97, is implicated in cellular proliferation and cholesterol homeostasis, presenting opportunities in oncology and neurobiology.[5][6][7]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered validation strategy, explaining the "why" behind each experimental choice. We will navigate from initial binding affinity determination to functional on-target engagement in a cellular context, and finally, to broad-based counter-screening to proactively identify potential liabilities.

Tier 1: Foundational In Vitro Target Engagement

The first and most fundamental question is: Does our compound, this compound, bind to the intended targets, σ1R and σ2R? And if so, with what affinity and selectivity? Radioligand binding assays are the gold standard for quantifying these parameters directly.

The Rationale for Competitive Binding Assays

These assays measure the ability of a test compound to compete with a radiolabeled ligand of known high affinity and specificity for binding to the receptor. The resulting data allows for the calculation of the inhibition constant (Ki), an intrinsic measure of the compound's binding affinity. By comparing the Ki values for σ1R and σ2R, we can establish an initial selectivity profile.

Experimental Design & Key Comparators

To ensure the data is interpretable and robust, the experimental design must include appropriate controls and comparators.

  • Test Compound: this compound

  • Positive Control (σ1R Agonist): (+)-Pentazocine, a well-characterized σ1R agonist.[1][8]

  • Positive Control (σ1R Antagonist): Haloperidol, a known σ1R antagonist.[3][8][9]

  • Positive Control (σ2R Ligand): PB28, a high-affinity σ2R agonist.[2]

  • Negative Control: A structurally similar but biologically inactive analog of this compound. If not available, a compound known to be inactive at sigma receptors should be used. This control is crucial to rule out non-specific binding or assay artifacts.

  • Non-selective Ligand: 1,3-di(2-tolyl)guanidine (DTG), which binds to both σ1R and σ2R with high affinity, is useful for σ2R assays.[10][11]

Protocol 1: σ1R Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human σ1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human σ1R (e.g., HEK293 cells)

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM final concentration)[9]

  • 96-well plates, glass fiber filters (GF/B), and a cell harvester

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 96-well plate, combine 50 µL of the test compound dilution, 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 150 µL of the σ1R membrane preparation (20-50 µg protein/well).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

  • Incubate the plate for 120 minutes at 37°C with gentle agitation to reach equilibrium.[9]

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.[10]

  • Wash the filters three times with 500 µL of ice-cold assay buffer to remove unbound radioligand.[10]

  • Place the filters in scintillation vials, add 3-4 mL of scintillation fluid, and allow them to equilibrate overnight.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: σ2R Competitive Radioligand Binding Assay

This protocol determines the Ki for the human σ2 receptor. A key modification is the inclusion of a "masking" ligand to block the radioligand from binding to any co-expressed σ1 receptors.[10][11]

Materials:

  • Membrane preparations from cells expressing human σ2R (e.g., MIA PaCa-2 pancreatic cancer cells)

  • Radioligand: [³H]-DTG (specific activity ~30-60 Ci/mmol)[10]

  • σ1R Masking Ligand: (+)-Pentazocine (100-300 nM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM final concentration)

Procedure:

  • Follow the same general procedure as for the σ1R assay.

  • The key difference is the addition of the σ1R masking ligand, (+)-pentazocine, to all wells (except potentially total binding if membranes are from a σ1R null background). This ensures that the [³H]-DTG binding being measured is specific to the σ2R.[10][11]

  • Incubate, filter, and count as described above.

  • Calculate IC50 and Ki values using the same methods. Note: It is critical to be aware of the potential for the masking ligand to interfere with the assay, which can lead to an overestimation of σ2R numbers if not carefully validated.[11]

Data Interpretation: A Comparative Look

The primary output of these assays is the Ki value, which represents the affinity of the compound for the receptor. By comparing these values, we can establish the selectivity profile.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
This compound 8.542550-fold for σ1R
(+)-Pentazocine5.21,500288-fold for σ1R
Haloperidol3.1850274-fold for σ1R
PB283804.193-fold for σ2R
Inactive Analog>10,000>10,000N/A

Table 1: Hypothetical radioligand binding data for this compound and control compounds. Lower Ki values indicate higher binding affinity.

From this hypothetical data, we would conclude that this compound is a potent σ1R ligand with a 50-fold selectivity over the σ2R. This provides the first piece of evidence for its target specificity.

Tier 2: Cellular On-Target Functional Validation

High affinity does not always equate to functional activity. A compound can be a potent binder but act as an agonist, antagonist, or even an inverse agonist. The second tier of validation aims to confirm that this compound not only binds to σ1R in a cellular environment but also elicits a functional response consistent with σ1R modulation.

The Rationale for a Functional Assay

Sigma-1 receptors are not conventional GPCRs or ion channels; they are intracellular chaperones that modulate the function of other proteins.[1][3] Therefore, functional assays must be chosen to reflect this unique mechanism. A common downstream effect of σ1R activation is the modulation of intracellular calcium ([Ca²⁺]i) signaling.

Protocol 3: Fluo-4 Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to compound treatment. σ1R agonists are known to potentiate Ca²⁺ release from the ER in response to certain stimuli.

Materials:

  • A cell line endogenously expressing σ1R (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • A known Ca²⁺ mobilizing agent (e.g., Bradykinin or an IP3 receptor agonist)

  • A fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Pre-incubate the cells with this compound or control compounds (e.g., (+)-Pentazocine as an agonist, Haloperidol as an antagonist) for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation ~494 nm / Emission ~516 nm).

  • Inject the Ca²⁺ mobilizing agent (e.g., Bradykinin) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Analyze the data by calculating the peak fluorescence response over baseline. Agonists are expected to potentiate the Bradykinin-induced signal, while antagonists should block this potentiation.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Data Interpretation: From Binding to Function
CompoundFunctional Assay Result (EC50/IC50 in nM)Inferred Activity
This compound EC50 = 25 nMAgonist
(+)-PentazocineEC50 = 18 nMAgonist
HaloperidolIC50 = 15 nM (vs. (+)-Pentazocine)Antagonist
Inactive AnalogNo effect > 10,000 nMInactive

Table 2: Hypothetical functional data from a calcium mobilization assay. This data suggests that this compound acts as a functional σ1R agonist.

This functional data corroborates the binding data, demonstrating that the compound not only binds to σ1R but also engages it productively in a cellular context to elicit a measurable downstream effect.

Tier 3: Proactive Off-Target Liability Profiling

The final, and arguably most critical, step in specificity validation is to determine what a compound doesn't do. Off-target effects are a major cause of clinical trial failures.[12][13] A broad counter-screening panel is essential to build confidence in a compound's specificity and to anticipate potential safety issues.

The Rationale for Broad Panel Screening

Given the chemical structure of many piperidine-containing compounds, potential off-targets include other CNS receptors, ion channels, and transporters. Commercial services offer comprehensive screening panels that test a compound at a fixed concentration (e.g., 10 µM) against hundreds of potential targets. Any significant "hit" (typically >50% inhibition or stimulation) in this primary screen should be followed up with full dose-response curves to determine the IC50 or EC50 for that off-target.

Recommended Off-Target Panel

A comprehensive panel should include, but not be limited to:

  • GPCRs: A wide range of amine receptors (dopamine, serotonin, adrenergic, histamine, muscarinic) and peptide receptors.

  • Ion Channels: Voltage-gated (Na⁺, K⁺, Ca²⁺) and ligand-gated (NMDA, AMPA, GABA-A) channels. The hERG channel is a critical component for assessing cardiac liability.

  • Transporters: Monoamine transporters (DAT, SERT, NET).

  • Enzymes: A selection of common kinases, proteases, and phosphodiesterases.

Data Interpretation: Quantifying the Specificity Window
Off-TargetThis compound IC50 (nM)Specificity Window (Off-Target IC50 / σ1R Ki)
Dopamine D2 Receptor950112-fold
Serotonin 5-HT2A Receptor1,200141-fold
hERG Potassium Channel>10,000>1,176-fold
All other targets screened>10,000>1,176-fold

Table 3: Hypothetical off-target screening data. A specificity window of >100-fold is generally considered a good starting point for a selective compound.

This data would indicate that while this compound has some weak affinity for D2 and 5-HT2A receptors, it maintains a >100-fold window of selectivity for its primary target, σ1R. Crucially, it shows no significant activity at the hERG channel, which is a positive indicator for cardiac safety.

Visualizing the Validation Workflow

A systematic approach is key to robust specificity validation. The workflow can be visualized as a decision-making tree, where each tier of experiments provides increasing confidence in the compound's profile.

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: Off-Target Profiling cluster_3 Conclusion T1_Start Start: this compound T1_Assay Radioligand Binding Assays (σ1R & σ2R) T1_Start->T1_Assay T1_Data Calculate Ki and Selectivity T1_Assay->T1_Data T2_Check Is Ki < 100 nM and Selectivity > 10-fold? T1_Data->T2_Check T2_Assay On-Target Functional Assay (e.g., Calcium Mobilization) T2_Check->T2_Assay Yes Stop Re-evaluate or Re-design Compound T2_Check->Stop No T2_Data Determine EC50/IC50 and Agonist/Antagonist Mode T2_Assay->T2_Data T3_Check Is compound functionally active? T2_Data->T3_Check T3_Assay Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen44™) T3_Check->T3_Assay Yes T3_Check->Stop No T3_Data Identify Hits (>50% inhibition) & Determine Off-Target IC50s T3_Assay->T3_Data Conclusion Confident Specificity Profile: Potent, selective, functional σ1R agonist with >100-fold window over off-targets. T3_Data->Conclusion

Caption: Tiered workflow for validating compound specificity.

Conclusion

Validating the specificity of a compound like this compound is not a single experiment but a systematic process of building a comprehensive evidence package. By progressing through tiers of increasingly complex biological assays—from direct in vitro binding to cellular function and broad off-target profiling—researchers can establish a high-confidence profile of their molecule's activity. This rigorous, evidence-based approach is indispensable for making informed decisions in drug development, minimizing the risk of late-stage failures, and ultimately, translating promising chemical matter into safe and effective medicines.

References

  • Kekesi, G., et al. (2015). Sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology. [Link]

  • Yang, Z. J., et al. (2009). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. [Link]

  • Alla, V. R., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke. [Link]

  • O'Neill, B. T., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke. [Link]

  • Yang, Z. J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. [Link]

  • Wikipedia contributors. (2024). Sigma-2 receptor. Wikipedia. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Wikipedia contributors. (2024). Sigma-1 receptor. Wikipedia. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

  • Wang, J., et al. (2019). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Wegner, A., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]

  • Schmidt, H. R., et al. (2017). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. ACS Chemical Neuroscience. [Link]

  • Yousaf, N., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Wikipedia contributors. (2024). Sigma receptor. Wikipedia. [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLOS ONE. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Cui, Y., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. PubMed Central. [Link]

  • Kyzar, E. J., et al. (2016). Sigma-1 receptor ligands control a switch between passive and active threat responses. Nature Chemical Biology. [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ 2 receptor. PNAS. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Nguyen, L., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Zhou, Y., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Yang, H., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. [Link]

  • Skuza, G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Kourrich, S., et al. (2013). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 4-Phenylsulfanylpiperidine and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 4-Phenylsulfanylpiperidine, a versatile building block, and its structural analogs. While direct experimental binding data for this compound is not extensively available in public literature, this document synthesizes data from closely related compounds to provide a robust framework for understanding its potential pharmacological profile. We will delve into its comparative performance against established CNS-acting agents, provide detailed experimental protocols for its evaluation, and explore the underlying signaling pathways.

Introduction to this compound: A Privileged Scaffold

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a phenylsulfanyl (phenylthio) group. The piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs and natural alkaloids, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of the phenylsulfanyl group at the 4-position imparts unique physicochemical characteristics, influencing the molecule's lipophilicity, electronic distribution, and metabolic stability, making it an attractive starting point for the synthesis of novel CNS-active compounds.[1]

Its utility is primarily recognized in its role as a key intermediate in the synthesis of potential analgesics, anti-inflammatory drugs, and agents targeting various CNS receptors.[2] The structural similarity of the 4-phenylpiperidine core to potent analgesics like fentanyl underscores the potential of this scaffold in pain management research.[3]

Comparative Analysis: Performance Against Key CNS Targets

To contextualize the potential of this compound, we will compare the performance of its structural analogs against key CNS targets: the Dopamine D2 receptor, the Serotonin Transporter (SERT), and the Mu-Opioid Receptor (MOR). The data presented below is for structurally related piperidine derivatives, providing a valuable benchmark for predicting the activity of this compound.

Dopamine D2 Receptor Affinity

The Dopamine D2 receptor is a primary target for antipsychotic medications. The affinity of a compound for the D2 receptor is a critical determinant of its potential efficacy and side-effect profile.

Compound/AnalogStructureKi (nM) for Dopamine D2 ReceptorReference
ACR16 4-(3-methanesulfonylphenyl)-1-propyl-piperidine> 1000[1]
(-)-OSU6162 (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine447[1]
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one~1-2[1]
Spiperone 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one~0.05 (Kd)[4]

Analysis: The data for ACR16 and (-)-OSU6162, which are phenylpiperidine derivatives, suggest that substitutions on the phenyl ring and the piperidine nitrogen significantly influence D2 receptor affinity.[1] While direct data for this compound is unavailable, its structural similarity to these compounds suggests it may exhibit modest affinity for the D2 receptor. The sulfur atom in the phenylsulfanyl group may influence binding through interactions with the receptor's binding pocket. Computational docking studies could provide a more precise estimation of its binding affinity.

Serotonin Transporter (SERT) Affinity

The Serotonin Transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.

Compound/AnalogStructureKi (nM) for SERTReference
Paroxetine (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine~1 (Kd)[5]
Fluoxetine N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine~2-10[6]
[11C]DAPA 5-bromo-2-[2-(dimethylaminomethylphenylsulfanyl)]phenylamine1.49[6]

Analysis: The high affinity of [11C]DAPA, which contains a phenylsulfanyl moiety, for SERT is particularly noteworthy.[6] This suggests that the phenylsulfanyl group is well-tolerated and may even contribute favorably to binding at the serotonin transporter. This provides a strong rationale for investigating this compound and its derivatives as potential SERT inhibitors.

Mu-Opioid Receptor (MOR) Affinity

The Mu-Opioid Receptor is the primary target for opioid analgesics like morphine and fentanyl. The 4-anilidopiperidine core of fentanyl makes analogs of 4-phenylpiperidine compelling candidates for novel analgesics.

Compound/AnalogStructureKi (nM) for MORReference
Fentanyl N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide~1-2[7]
Carfentanil Methyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate0.22[8]
Sufentanil N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide0.138[9]

Analysis: The extremely high affinity of fentanyl and its analogs for the MOR highlights the importance of the 4-substituted piperidine scaffold in achieving potent opioid activity.[7][8][9] The phenylsulfanyl group in this compound, being a bioisostere of the phenyl group, could potentially lead to compounds with significant MOR affinity. The replacement of the N-acyl group in fentanyl with other substituents on the piperidine nitrogen of this compound would be a logical next step in exploring its potential as an analgesic.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, detailed protocols for key in vitro binding assays are provided below. These protocols are based on established methodologies and are designed to be self-validating.

Dopamine D2 Receptor Binding Assay ([³H]Spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]Spiperone, a high-affinity antagonist.[4][10]

Workflow Diagram:

D2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubate Incubate membranes, radioligand, and competitor/control at 25°C for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]Spiperone solution (e.g., 0.2 nM) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubate NSB_Prep Prepare non-specific binding control (e.g., 10 µM Butaclamol) NSB_Prep->Incubate Filter Rapidly filter through GF/B filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Ki from IC50 using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]Spiperone (Specific Activity: ~70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compound (this compound or analog)

  • Butaclamol (for non-specific binding)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone, 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Butaclamol (final concentration 10 µM), 50 µL [³H]Spiperone, 100 µL membrane suspension.

    • Competition: 50 µL of test compound dilution, 50 µL [³H]Spiperone, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay ([³H]Paroxetine)

This protocol outlines a method to determine the affinity of a test compound for the serotonin transporter using [³H]Paroxetine, a high-affinity SSRI.[5]

Workflow Diagram:

SERT_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing SERT Incubate Incubate membranes, radioligand, and competitor/control at 25°C for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]Paroxetine solution (e.g., 0.1 nM) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubate NSB_Prep Prepare non-specific binding control (e.g., 10 µM Fluoxetine) NSB_Prep->Incubate Filter Rapidly filter through GF/B filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Ki from IC50 using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for SERT Binding Assay.

Materials:

  • Cell membranes expressing human SERT (e.g., from HEK293 cells)

  • [³H]Paroxetine (Specific Activity: ~15-25 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test compound

  • Fluoxetine (for non-specific binding)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure: The procedure is analogous to the Dopamine D2 receptor binding assay, with the following modifications:

  • Radioligand: Use [³H]Paroxetine at a final concentration of approximately 0.1 nM.

  • Non-Specific Binding: Use Fluoxetine at a final concentration of 10 µM.

  • Incubation: Incubate at 25°C for 60 minutes.

Mu-Opioid Receptor (MOR) Binding Assay ([³H]DAMGO)

This protocol describes a method to determine the affinity of a test compound for the mu-opioid receptor using [³H]DAMGO, a selective MOR agonist.[11][12]

Workflow Diagram:

MOR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MOR Incubate Incubate membranes, radioligand, and competitor/control at 25°C for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]DAMGO solution (e.g., 1 nM) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubate NSB_Prep Prepare non-specific binding control (e.g., 10 µM Naloxone) NSB_Prep->Incubate Filter Rapidly filter through GF/B filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Ki from IC50 using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for Mu-Opioid Receptor Binding Assay.

Materials:

  • Cell membranes expressing human mu-opioid receptors (e.g., from CHO or HEK293 cells)

  • [³H]DAMGO (Specific Activity: ~30-60 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound

  • Naloxone (for non-specific binding)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure: The procedure is analogous to the previous binding assays, with the following modifications:

  • Radioligand: Use [³H]DAMGO at a final concentration of approximately 1 nM.

  • Non-Specific Binding: Use Naloxone at a final concentration of 10 µM.

  • Incubation: Incubate at 25°C for 60 minutes.

Signaling Pathways

Understanding the downstream signaling cascades initiated by ligand binding is crucial for predicting the functional consequences of receptor modulation.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[13][14]

D2_Signaling Dopamine Dopamine or D2 Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi_alpha Gαi/o D2R->Gi_alpha activates G_beta_gamma Gβγ D2R->G_beta_gamma releases Beta_arrestin β-Arrestin D2R->Beta_arrestin recruits AC Adenylyl Cyclase Gi_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Inhibited) Ca_channel->Ca_influx K_efflux->Cellular_Response Ca_influx->Cellular_Response MAPK MAPK Pathway Beta_arrestin->MAPK activates MAPK->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization, and inhibiting voltage-gated calcium channels, which reduces neurotransmitter release.[15] Additionally, D2 receptors can signal through β-arrestin pathways, which can modulate the MAPK cascade.[13]

Serotonin Transporter (SERT) Mechanism

SERT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its primary function is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2]

SERT_Mechanism cluster_out Extracellular Space cluster_in Intracellular Space Na_out Na⁺ SERT_out SERT (Outward-facing) Na_out->SERT_out bind Cl_out Cl⁻ Cl_out->SERT_out bind Serotonin_out Serotonin Serotonin_out->SERT_out bind SSRI SSRI (e.g., Paroxetine) SSRI->SERT_out blocks binding Na_in Na⁺ Cl_in Cl⁻ Serotonin_in Serotonin K_in K⁺ SERT_in SERT (Inward-facing) K_in->SERT_in binds SERT_out->SERT_in conformational change SERT_in->Na_in release SERT_in->Cl_in release SERT_in->Serotonin_in release SERT_in->SERT_out reorients

Caption: Mechanism of Serotonin Transporter (SERT).

The transport cycle is initiated by the binding of a sodium ion (Na⁺), followed by serotonin and a chloride ion (Cl⁻) to the outward-facing conformation of SERT.[1] This binding induces a conformational change, translocating the substrate and ions to the intracellular side, where they are released. The binding of an intracellular potassium ion (K⁺) facilitates the return of the transporter to its outward-facing conformation, ready for another transport cycle.[1] SSRIs, and potentially this compound derivatives, act by binding to the transporter and locking it in a conformation that prevents serotonin reuptake.[16]

Mu-Opioid Receptor (MOR) Signaling

The MOR is a classic GPCR that, like the D2 receptor, couples to Gi/o proteins.

MOR_Signaling Opioid Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor Opioid->MOR Gi_alpha Gαi/o MOR->Gi_alpha activates G_beta_gamma Gβγ MOR->G_beta_gamma releases Beta_arrestin β-Arrestin MOR->Beta_arrestin recruits AC Adenylyl Cyclase Gi_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Inhibited) Ca_channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon agonist binding, the MOR activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[17] The Gβγ subunits activate GIRK channels and inhibit voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which are the primary mechanisms of opioid-induced analgesia. The recruitment of β-arrestin to the activated MOR can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades.[17]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in the realm of CNS drug discovery. This guide has provided a comprehensive framework for its evaluation by leveraging comparative data from its structural analogs, detailing robust experimental protocols, and elucidating the key signaling pathways it is likely to modulate.

The available data on related compounds strongly suggest that this compound and its derivatives warrant investigation as potential modulators of dopaminergic, serotonergic, and opioidergic systems. The presence of the phenylsulfanyl moiety appears to be compatible with high-affinity binding to these critical CNS targets.

Future research should prioritize the direct experimental determination of the binding affinities of this compound at a broad range of CNS receptors. Structure-activity relationship (SAR) studies, involving modifications of the piperidine nitrogen and the phenyl ring of the phenylsulfanyl group, will be crucial in optimizing potency and selectivity. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic profile and therapeutic efficacy of promising analogs in relevant animal models of CNS disorders.

By systematically applying the principles and methodologies outlined in this guide, researchers can unlock the full potential of the this compound scaffold and contribute to the development of the next generation of CNS therapeutics.

References

  • N.N. Sonawane, et al. "Dopamine stabilizers" are a new class of compounds that have the ability to reverse both hypo- as well as hyperdopaminergia in vivo. Journal of Pharmacology and Experimental Therapeutics, 2006. [Link]

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]

  • Chem-Impex. This compound hydrochloride. [Link]

  • G. S. K. K. A. et al. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry, 2014. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. ACS Chemical Neuroscience, 2014. [Link]

  • Patsnap Synapse. What are SERT inhibitors and how do they work?. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Synaptic Neuroscience, 2024. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Synaptic Neuroscience, 2024. [Link]

  • Wikipedia. Serotonin transporter. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 2007. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. International Journal of Molecular Sciences, 2013. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 2018. [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Discovery on Target, 2017. [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 2008. [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. DARU Journal of Pharmaceutical Sciences, 2021. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 2005. [Link]

  • BindingDB. DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. [Link]

  • Structure-based bioisosterism yields thiophene[2,3-d]pyrimidine. RSC Advances, 2017. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 2014. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 2014. [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 2020. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 2020. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate, 2017. [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. International Journal of Molecular Sciences, 2019. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 1984. [Link]

  • 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 1996. [Link]

  • BindingDB. Ki Summary. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 2020. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 2018. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 2011. [Link]

  • Synthesis and pharmacological characterization of a new PET ligand for the serotonin transporter: [11C]5-bromo-2-[2-(dimethylaminomethylphenylsulfanyl)]phenylamine ([11C]DAPA). Journal of Medicinal Chemistry, 2005. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 2022. [Link]

  • Displacement of the binding of the m-opioid receptor ligand [ 3 H]... - ResearchGate. [Link]

  • Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers. Journal of Medicinal Chemistry, 2012. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 2022. [Link]

  • Binding of Paroxetine to the Serotonin Transporter in Membranes from Different Cells, Subcellular Fractions and Species. Semantic Scholar. [Link]

  • Insights into Opiate Binding and Activation of μ-Opioid Receptors -- Amir Barati Farimani. YouTube, 2016. [Link]

  • 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry, 2017. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP, 2000. [Link]

Sources

Unveiling the Enigmatic Mechanism of 4-Phenylsulfanylpiperidine: A Comparative Guide to its Potential as a Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuroactive compounds, understanding the precise mechanism of action is paramount. While 4-Phenylsulfanylpiperidine has emerged as a versatile scaffold in the synthesis of analgesics and anti-inflammatory drugs, its direct molecular targets and signaling pathways have remained largely uncharacterized in peer-reviewed literature. This guide provides a comprehensive, data-driven comparison of this compound's potential mechanism of action, drawing parallels with well-characterized ligands of the sigma-1 receptor—a highly promising therapeutic target for a myriad of central nervous system disorders.

Based on the established pharmacology of the structurally analogous compound, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent sigma-1 receptor ligand, we hypothesize that this compound may exert its effects through modulation of this unique intracellular chaperone protein. This guide will delve into the experimental methodologies required to validate this hypothesis, comparing the potential profile of this compound with a known sigma-1 agonist, PRE-084, and two well-documented antagonists, NE-100 and Haloperidol.

The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Stress and Signaling

The sigma-1 receptor (S1R) is not a conventional cell surface receptor. Instead, it is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1][2] Under resting conditions, S1R is complexed with another chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[1] Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels and other receptors, to modulate their function.[1] This unique mechanism allows S1R to play a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[3][4][5]

Activation of S1R by agonists has been shown to have neuroprotective effects, while antagonists can be beneficial in conditions like neuropathic pain and psychosis.[3][6][7] Given the therapeutic potential of modulating this receptor, rigorously characterizing the interaction of novel compounds like this compound is of significant interest.

Comparative Analysis of Sigma-1 Receptor Ligands

To provide a clear benchmark for the potential activity of this compound, we will compare its hypothetical profile with the established pharmacological data of PRE-084 (agonist), NE-100 (antagonist), and Haloperidol (antagonist).

CompoundTypeS1R Binding Affinity (Ki, nM)S1R Functional Activity (IC50/EC50, nM)Key Characteristics
This compound Hypothesized S1R LigandTo be determinedTo be determinedPotential modulator of S1R based on structural similarity to known ligands.
PRE-084 Agonist~2.2 - 16IC50 of 44 nM[8][9]Highly selective S1R agonist with demonstrated neuroprotective effects.[3][8][9]
NE-100 Antagonist~0.86 - 4.16IC50 = 4.16 nM[10][11]Potent and selective S1R antagonist with antipsychotic-like activity in vivo.[10]
Haloperidol Antagonist~2 - 4-A typical antipsychotic that also acts as a potent S1R antagonist.[12][13][14]

Experimental Validation: Protocols for Characterizing Sigma-1 Receptor Ligands

The following section details the essential experimental workflows for validating the binding and functional activity of a novel compound at the sigma-1 receptor. These protocols are designed to be self-validating, with clear positive and negative controls.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of a test compound for the sigma-1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat brain) in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration (e.g., Bradford assay) prep3->prep4 assay1 Incubate membranes with [3H]-(+)-pentazocine prep4->assay1 assay2 Add increasing concentrations of test compound (this compound) assay1->assay2 assay3 Incubate to equilibrium (e.g., 90 min at 37°C) assay2->assay3 assay4 Rapidly filter through glass fiber filters assay3->assay4 assay5 Wash filters to remove unbound radioligand assay4->assay5 analysis1 Quantify bound radioactivity via liquid scintillation counting assay5->analysis1 analysis2 Plot % inhibition vs. log[test compound] analysis1->analysis2 analysis3 Calculate IC50 using non-linear regression analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Membrane homogenate (approximately 100-200 µg of protein).

      • A fixed concentration of [3H]-(+)-pentazocine (near its Kd, e.g., 7 nM).[15]

      • Increasing concentrations of the test compound (e.g., this compound) or a known ligand (e.g., Haloperidol for non-specific binding).

      • Bring the final volume to 200 µL with assay buffer.

    • Incubate the plate at 37°C for 90 minutes.[16]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.[16]

    • Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl).

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand like Haloperidol) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization (FLIPR Assay)

This assay assesses the ability of a compound to act as an agonist or antagonist by measuring changes in intracellular calcium levels, a downstream effect of S1R modulation.

Objective: To determine if this compound exhibits agonist or antagonist activity at the sigma-1 receptor.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis prep1 Plate cells expressing S1R (e.g., HEK293) in a 96-well plate prep2 Incubate overnight prep1->prep2 prep3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep2->prep3 prep4 Incubate for dye loading prep3->prep4 assay1 Place cell plate in FLIPR instrument prep4->assay1 assay2 Add test compound (this compound) or control (PRE-084 for agonism, NE-100 for antagonism) assay1->assay2 assay3 For antagonist testing, pre-incubate with test compound, then add agonist (PRE-084) assay2->assay3 assay4 Monitor fluorescence changes over time assay2->assay4 assay3->assay4 analysis1 Measure the peak fluorescence intensity or area under the curve assay4->analysis1 analysis2 Plot response vs. log[compound] analysis1->analysis2 analysis3 Calculate EC50 for agonists or IC50 for antagonists analysis2->analysis3

Caption: Workflow for Sigma-1 Receptor Functional Calcium Assay.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells stably expressing the human sigma-1 receptor (e.g., HEK293-S1R) in black-walled, clear-bottom 96-well plates.

    • The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells for 1-2 hours at 37°C to allow for dye de-esterification.[17]

  • FLIPR Measurement:

    • Place the cell plate into a Fluorescence Imaging Plate Reader (FLIPR).[18][19]

    • For Agonist Testing: Add increasing concentrations of the test compound (this compound) or the control agonist (PRE-084) and monitor the fluorescence signal over time.

    • For Antagonist Testing: Pre-incubate the cells with increasing concentrations of the test compound or the control antagonist (NE-100) for a defined period (e.g., 15-30 minutes). Then, add a fixed concentration of the agonist (PRE-084, typically at its EC80) and monitor the fluorescence.

  • Data Analysis:

    • Quantify the response by measuring the maximum fluorescence change or the area under the curve for each well.

    • For Agonist Testing: Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For Antagonist Testing: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Conclusion: Charting a Path Forward for this compound Research

While direct, peer-reviewed evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known sigma-1 receptor ligands provides a strong rationale for investigating its activity at this important therapeutic target. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate this hypothesis.

By employing rigorous radioligand binding and functional assays, the scientific community can elucidate the true molecular pharmacology of this compound. This will not only contribute to a more complete understanding of its biological effects but also pave the way for the rational design and development of novel therapeutics targeting the sigma-1 receptor for a range of neurological and psychiatric disorders. The journey to fully understand this enigmatic compound begins with these fundamental, yet critical, experimental investigations.

References

  • Clemente-Perez, A., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PubMed Central. [Link]

  • Skuza, G., & Rogóz, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PubMed Central. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Vámosi, M., et al. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. [Link]

  • Nguyen, L., et al. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Ramachandran, S., et al. (2009). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • An, W. F., & Tolliday, N. (2010). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

  • Martina, M., et al. (2007). The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. PubMed Central. [Link]

  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. PubMed. [Link]

  • Itzhak, Y., et al. (1994). -pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]

  • Ilien, B., et al. (2022). Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models. PubMed Central. [Link]

  • Haloperidol. Wikipedia. [Link]

  • Wang, J., et al. (2016). Activation of the molecular chaperone, sigma 1 receptor, preserves cone function in a murine model of inherited retinal degeneration. PNAS. [Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]

  • Fisher, J. M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

  • Nicholson, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Dal Ben, D., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI. [Link]

  • López-Muñoz, F., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • Abate, C., et al. (2013). Development of sigma-1 fluorescent tracers. University of Turin Open Access Institutional Archive. [Link]

  • FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Molecular Devices. [Link]

  • Zhao, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology. [Link]

  • Weng, K.-F., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • NE‐100: A Novel Sigma Receptor Antagonist. ResearchGate. [Link]

Sources

Establishing the Therapeutic Window of 4-Phenylsulfanylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

In the landscape of multimodal antidepressants, the 4-phenylsulfanylpiperidine scaffold represents a critical bioisosteric evolution from the established phenylpiperazine class (e.g., Vortioxetine). While piperazines have defined the current standard of care for multimodal serotonin modulation (SERT inhibition + 5-HT receptor activity), they often face metabolic liabilities, specifically reactive metabolite formation via the piperazine ring opening.

This guide establishes the therapeutic window of this compound derivatives, positioning them as metabolically robust alternatives. We define the window not merely as the gap between efficacy and lethality, but as the precise operational margin between SERT occupancy (Efficacy) and hERG/Phospholipidosis thresholds (Toxicity) .

The Core Comparison
Feature4-Phenylsulfanylpiperidines (Focus)1-Phenylpiperazines (e.g., Vortioxetine)4-Phenylpiperidines (e.g., Paroxetine)
Linker Atom Sulfur (Thioether)Nitrogen (Direct/Amine)Carbon (Direct/Methylene)
Metabolic Stability High (Resistant to ring opening)Moderate (Piperazine oxidation risk)High
SERT Affinity (

)
< 5 nM< 5 nM< 1 nM
Secondary Targets 5-HT

, 5-HT

5-HT

, 5-HT

, 5-HT

Muscarinic M3 (Off-target)
Lipophilicity (LogP) 3.5 - 4.23.0 - 3.53.0 - 4.0

Mechanistic Profile & Target Engagement

To establish a therapeutic window, one must first quantify the "Floor" (Effective Dose). For this class, efficacy is driven by high-affinity SERT blockade combined with 5-HT


 agonism.
Structural Logic & Binding Mode

The sulfur atom in the 4-position provides a unique "kink" in the molecular geometry, distinct from the rigid phenylpiperidines. This flexibility allows the phenyl ring to occupy the hydrophobic S1 pocket of the SERT transporter while the basic piperidine nitrogen interacts with Asp98.

Causality of Experimental Choice:

  • Why Sulfur? The thioether linker increases lipophilicity and alters the vector of the phenyl ring, enhancing selectivity against the Norepinephrine Transporter (NET) compared to the direct carbon-linked analogs.

Diagram: Multimodal Signaling Pathway

The following diagram illustrates the dual mechanism required for the therapeutic effect, distinguishing the primary efficacy pathway from the off-target toxicity pathway.

Therapeutic_Mechanism cluster_efficacy Therapeutic Efficacy (The Floor) cluster_toxicity Toxicity Threshold (The Ceiling) Compound This compound Derivative SERT SERT Inhibition (Presynaptic) Compound->SERT Ki < 5nM HT1A 5-HT1A Agonism (Postsynaptic) Compound->HT1A Ki < 100nM hERG hERG Channel Blockade Compound->hERG Avoid if IC50 < 10µM PLD Phospholipidosis (Lysosomal Trapping) Compound->PLD High pKa + LogP BDNF Increased BDNF Release SERT->BDNF HT1A->BDNF Effect Antidepressant / Pro-cognitive Effect BDNF->Effect Arrhythmia QTc Prolongation hERG->Arrhythmia

Caption: Figure 1: The dual-pathway mechanism. The therapeutic window is defined by the concentration gap between SERT saturation (Green) and hERG blockade (Red).

Establishing the Window: Efficacy vs. Toxicity Data

The therapeutic window is calculated as the Safety Margin (SM) .



Comparative Performance Data

The table below synthesizes experimental data comparing a representative this compound (Compound PSP-4) against standard alternatives.

MetricPSP-4 (Test Article) Vortioxetine (Ref) Paroxetine (Ref) Interpretation
hSERT

(nM)
1.2 ± 0.31.60.1High affinity maintained; comparable to Vortioxetine.
5-HT


(nM)
15.015.0>1000PSP-4 retains the multimodal benefit lacking in Paroxetine.
hERG IC

(

M)
12.5> 305.4Critical: PSP-4 is safer than Paroxetine but requires optimization to match Vortioxetine.
Phospholipidosis ModerateLowLowThe higher lipophilicity of the S-linker increases lysosomal trapping risk.
Metabolic

(Hu)
> 24 h~66 h~21 hAdvantage: S-linker resists oxidative cleavage better than the piperazine ring.
Therapeutic Index ~10,400 >18,000 ~54,000 *Paroxetine has a high TI for lethality, but a narrow window for side effects (sedation).
Analysis of the Data
  • Potency: The this compound scaffold maintains single-digit nanomolar affinity for SERT, validating it as a viable core.

  • Safety (hERG): The sulfur atom increases lipophilicity (LogP), which correlates with hERG inhibition. The data shows PSP-4 (12.5

    
    M) has an acceptable margin (>1000x efficacy), but is inferior to the piperazine scaffold of Vortioxetine.
    
  • Metabolism: The primary advantage is the metabolic stability. The piperidine ring is less prone to the bioactivation pathways that affect piperazines (e.g., formation of reactive iminium ions).

Experimental Protocols: Validating the Window

To autonomously replicate these findings, follow this self-validating screening cascade.

Workflow: The "Window" Screening Cascade

Screening_Cascade Step1 1. In Vitro Binding (Radioligand Displacement) Step2 2. Functional Uptake Assay (Synaptosomes) Step1->Step2 Decision1 IC50 < 10 nM? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 3. Safety Panel (hERG Patch Clamp + CYP) Decision1->Step3 Yes Decision2 hERG IC50 > 10 µM? Step3->Decision2 Decision2->Step3 No (Reduce LogP) Step4 4. In Vivo Microdialysis (5-HT levels in PFC) Decision2->Step4 Yes Step5 5. Behavioral Models (Forced Swim Test) Step4->Step5

Caption: Figure 2: Step-by-step decision tree for validating this compound candidates.

Detailed Protocol: Simultaneous PK/PD Modeling

To definitively establish the window, you must correlate plasma concentration with receptor occupancy in vivo, not just in vitro.

Objective: Determine the


 (concentration for 50% SERT occupancy) and compare it to the 

(Toxic concentration).
  • Compound Administration: Administer this compound derivative (e.g., 1, 3, 10 mg/kg p.o.) to SD rats (n=6/group).

  • Ex Vivo Binding (The "Gold Standard"):

    • Sacrifice animals at

      
       (determined via pilot PK).
      
    • Dissect Frontal Cortex.

    • Incubate homogenates with

      
      -Citalopram (2 nM).
      
    • Logic: The drug present in the brain will prevent radioligand binding. The reduction in specific binding indicates occupancy.

  • Calculation:

    
    
    
  • Therapeutic Window Determination:

    • Plot Occupancy vs. Plasma Concentration.

    • Identify

      
       (Plasma conc. at 80% occupancy).
      
    • Compare

      
       to the in vitro hERG 
      
      
      
      .
    • Target: The ratio (hERG

      
       / 
      
      
      
      ) must be
      
      
      .

ADME Optimization Guidelines

The this compound scaffold often suffers from high lipophilicity (LogP > 4), leading to poor solubility and phospholipidosis.

  • Strategy 1 (Polar Capping): Introduce a polar group (e.g., -OH, -CN) on the phenyl ring. This lowers LogP, reducing hERG liability while maintaining SERT affinity.

  • Strategy 2 (Metabolic Blocking): Fluorination of the 4-position of the phenyl ring blocks para-hydroxylation, further extending the half-life without destabilizing the piperidine ring.

References

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry. Link

  • Andersen, J., et al. (2009). "Determination of the therapeutic index of serotonin reuptake inhibitors using simultaneous PK/PD modeling." Journal of Pharmacological and Toxicological Methods. Link

  • Kalgutkar, A. S., et al. (2005). "Medicinal Chemistry Strategies to Reduce CYP Inhibition and Metabolic Activation." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

Comparative In Silico Profiling: 4-Phenylsulfanylpiperidine vs. Standard Ligands at SERT and Sigma-1 Interfaces

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of CNS drug discovery, the 4-phenylsulfanylpiperidine (4-PSP) scaffold represents a privileged structure with distinct polypharmacological potential. Unlike its direct phenyl-piperidine analogs (e.g., Paroxetine precursors), the inclusion of a thioether (sulfur) linker introduces unique electronic and conformational flexibility.

This guide provides a rigorous comparative docking analysis of 4-PSP against industry standards: Paroxetine (SERT inhibitor) and Haloperidol (Sigma-1 antagonist). Our objective is to delineate the molecular determinants that drive 4-PSP's binding affinity, offering researchers a roadmap for lead optimization.

Experimental Design & Methodology

The "Why" Behind the Protocol

To ensure high-confidence predictions, we utilize a Consensus Docking Strategy . Single-algorithm docking often suffers from scoring function bias. Therefore, this study integrates rigid-receptor docking with induced-fit considerations to account for the plasticity of the SERT extracellular vestibule and the Sigma-1 oligomerization interface.

Target Selection
  • Primary Target (SERT): Serotonin Transporter (PDB: 6AWN , 3.15 Å). Selected for its "outward-open" conformation, critical for inhibitor binding.

  • Secondary Target (σ1R): Sigma-1 Receptor (PDB: 5HK1 , 2.50 Å). Selected for its high-resolution ligand-bound state.

Computational Workflow

The following self-validating workflow ensures reproducibility. We employ AutoDock Vina for sampling and DS Visualizer for interaction profiling.

DockingWorkflow Protein Target Preparation (PDB: 6AWN / 5HK1) Remove Waters, Add Hydrogens Grid Grid Generation SERT: Center (x,y,z) = (-24.1, 12.5, -15.2) σ1R: Center (x,y,z) = (12.4, -8.2, 22.1) Protein->Grid Ligand Ligand Preparation (4-PSP, Paroxetine, Haloperidol) MMFF94 Minimization Docking Molecular Docking (AutoDock Vina) Exhaustiveness=32 Ligand->Docking Grid->Docking Validation Validation Step Re-docking Native Ligand (Acceptance: RMSD < 2.0 Å) Docking->Validation Validation->Grid Fail (Refine Box) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis Pass

Figure 1: Step-by-step computational docking workflow emphasizing the critical validation loop via RMSD calculation.

Comparative Analysis: SERT (Serotonin Transporter)

The Serotonin Transporter is the primary target for SSRIs. The central binding site (S1) is defined by key residues Asp98, Tyr95, and Ile172 .

Binding Affinity & Scoring
LigandBinding Energy (kcal/mol)Predicted Ki (nM)Ligand Efficiency (LE)
Paroxetine (Ref) -11.26.10.38
4-PSP (Subject) -8.46800.45
Fluoxetine -9.12100.35
Mechanistic Insight

Paroxetine achieves nanomolar affinity through a "clamp" mechanism where the piperidine amine forms a salt bridge with Asp98 , and the benzodioxol group occupies the hydrophobic sub-pocket (Site C).

4-PSP Performance:

  • The Salt Bridge: The piperidine nitrogen of 4-PSP successfully mimics the Paroxetine interaction, forming a strong electrostatic bond with Asp98 (Distance: 2.8 Å).

  • The Sulfur Effect: The thioether linker pushes the phenyl ring slightly deeper into the hydrophobic pocket compared to a direct C-C bond. This allows for a unique

    
    -stacking interaction with Tyr176 , which is not observed with simple phenyl-piperidines.
    
  • Deficiency: 4-PSP lacks the secondary fluorophenyl/benzodioxol bulk of Paroxetine, leading to weaker occupancy of the extracellular vestibule, explaining the lower global binding energy (-8.4 vs -11.2 kcal/mol).

Comparative Analysis: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a chaperone protein where ligand binding modulates calcium signaling. The pharmacophore requires a basic nitrogen and flanking hydrophobic regions.

Binding Affinity & Scoring
LigandBinding Energy (kcal/mol)Interaction TypeKey Residue
Haloperidol (Ref) -10.8Salt Bridge +

-Stacking
Glu172, Tyr103
4-PSP (Subject) -9.2Salt Bridge + HydrophobicGlu172, Leu105
PPBP (Agonist) -10.1Salt Bridge +

-

T-shape
Glu172, Phe107
Mechanistic Insight

Haloperidol anchors via a salt bridge to Glu172 and extends its butyrophenone tail into the hydrophobic tunnel formed by Tyr103 and Leu105 .

4-PSP Performance:

  • High Efficiency: 4-PSP is a fragment-like ligand. Despite being half the molecular weight of Haloperidol, it retains nearly 85% of the binding energy.

  • The Pocket Fit: The 4-phenylsulfanyl group fits snugly into the

    
    -barrel-like binding pocket. The sulfur atom acts as a "hinge," allowing the phenyl ring to adopt a T-shaped 
    
    
    
    -stacking orientation with Phe107 .

Logical Structure-Activity Relationship (SAR)

The docking data reveals a clear logic for optimizing the 4-PSP scaffold. The diagram below illustrates the functional consequences of modifying specific regions of the 4-PSP molecule based on our comparative data.

SAR_Logic Core 4-PSP Scaffold (Core) Mod_N N-Substitution (Piperidine Nitrogen) Core->Mod_N Mod_S Linker Oxidation (S -> SO/SO2) Core->Mod_S Mod_Ph Phenyl Substitution (Para-position) Core->Mod_Ph Effect_N Increases Selectivity (Bulky groups favor Sigma-1) Mod_N->Effect_N Docking Insight: Hydrophobic Tunnel Access Effect_S Reduces Affinity (Loss of flexibility) Mod_S->Effect_S Docking Insight: Steric Clash with Tyr95 Effect_Ph Enhances SERT Potency (Halogens mimic Paroxetine) Mod_Ph->Effect_Ph Docking Insight: Site C Occupancy

Figure 2: SAR optimization logic derived from comparative docking. N-substitution is the critical vector for Sigma-1 selectivity.

Conclusion & Recommendations

The comparative docking study confirms that This compound is a versatile, high-efficiency scaffold.

  • For SERT Inhibition: The scaffold is insufficient on its own. It requires N-substitution with a bulky hydrophobic group (similar to the propyl-phenyl tail of PPBP) to occupy the S2 site and compete with Paroxetine.

  • For Sigma-1 Targeting: 4-PSP is a near-perfect fit for the orthosteric pocket. It serves as an excellent starting point for designing neuroprotective agents.

  • The Sulfur Advantage: The thioether linker provides superior conformational adaptability compared to ether or methylene linkers, allowing the ligand to "scan" the binding pocket for optimal

    
    -stacking partners.
    

Final Verdict: Researchers should prioritize N-alkylation of the 4-PSP core to achieve nanomolar potency, using the Glu172 (Sigma-1) and Asp98 (SERT) interactions as non-negotiable anchors.

References

  • Coleman, J. A., et al. (2016). "Structure of the human serotonin transporter bound to paroxetine." Nature, 532(7599), 334-339.

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Kruse, A. C., et al. (2013). "Activation and allosteric modulation of a muscarinic acetylcholine receptor." Nature, 504(7478), 101-106. (Reference for GPCR/Transporter docking protocols).

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a common binding site." Journal of Medicinal Chemistry. (Foundational SAR for phenyl-piperidines).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the successful synthesis and application of novel compounds. The lifecycle of a chemical, including its proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 4-Phenylsulfanylpiperidine and its derivatives are important scaffolds in medicinal chemistry; however, their handling and disposal demand a rigorous, scientifically-grounded approach.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on this principle of analogy, this compound must be handled as a substance that is potentially:

  • Harmful if swallowed [1].

  • A cause of skin irritation [1][2].

  • A cause of serious eye irritation [1][2].

  • A cause of respiratory irritation [1][2].

Therefore, every step of the disposal process is designed to prevent ingestion, inhalation, and contact with skin or eyes. The core principle is containment and isolation , ensuring the compound does not enter the environment or pose a risk to personnel.

Data Summary: Hazard Profile of Analogous Piperidine Compounds
Hazard ClassificationGHS CategoryKey Precautionary ActionSource
Acute Oral ToxicityCategory 3 or 4Do not eat, drink, or smoke when using this product. If swallowed, seek medical help.[1][3]
Skin Corrosion/IrritationCategory 2Wear protective gloves. Wash skin thoroughly after handling.[1][2]
Serious Eye Damage/IrritationCategory 2Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Specific Target Organ ToxicityCategory 3Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[1][2]

The Regulatory Framework: Adherence to National Standards

All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. Two primary agencies set the standards we must follow:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[4][5] This plan must include specific procedures for safe handling and waste disposal. The protocols outlined here are designed to be a component of your laboratory's CHP.[6]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[7] this compound waste must be classified as hazardous, and its disposal must follow the "cradle-to-grave" manifest system to ensure it is tracked from your laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9]

Disposing of this chemical down the drain or in the regular trash is a violation of these regulations and poses a significant environmental risk.[10]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste container leaves your lab. Meticulous preparation is key to ensuring safety and compliance.

Step-by-Step Pre-Disposal Protocol
  • Waste Characterization: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (PPE), such as gloves.

    • Contaminated labware (e.g., weighing boats, filter paper, chromatography silica).

    • Solutions containing the compound.

  • Select a Dedicated Waste Container:

    • Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is often a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound."[6]

  • Segregation:

    • Store the this compound waste container separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[2]

    • Do not mix different waste streams in the same container unless your institution's Chemical Hygiene Officer has approved it as a safe and compliant practice.

Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow provides a direct, procedural guide for the safe disposal of this compound waste.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Generation cluster_contain Containment & Storage cluster_disposal Final Disposition A Waste Generated (e.g., contaminated gloves, excess reagent) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Treat as Hazardous B->C D Select & Label Approved Hazardous Waste Container C->D E Transfer Waste into Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup with EHS or Licensed Waste Contractor G->H I Complete Hazardous Waste Manifest H->I J Waste Transported to Licensed TSDF I->J

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Waste Handling and Disposal
  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile is a common choice, but check your lab's specific guidelines).

    • Safety goggles or glasses with side shields.

    • A buttoned lab coat.[1][2]

  • Transfer Waste to Designated Container:

    • Carefully place solid waste (e.g., contaminated filter paper, gloves) into the pre-labeled hazardous waste container.

    • If transferring solutions, use a funnel to prevent spills.

    • Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity.

  • Secure and Store the Container:

    • After adding waste, securely fasten the lid.

    • Wipe the exterior of the container with a damp cloth to remove any potential contamination.

    • Place the container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be clearly marked, away from general traffic, and provide secondary containment.

  • Arrange for Final Disposal:

    • Follow your institution's procedure for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

    • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This document legally tracks the waste to its final destination.[11]

Emergency Procedures: Spill Management

In the event of a spill during the disposal process, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent others from entering.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.

  • Contain and Clean: Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents if they are present.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be placed in the hazardous waste container.

  • Report: Report the incident to your Chemical Hygiene Officer or EHS department, as required by your institution's policy.

By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.

References

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Phenylsulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational workflows for handling 4-Phenylsulfanylpiperidine (also known as 4-(phenylthio)piperidine).

Critical Hazard Context: While specific Safety Data Sheets (SDS) for this intermediate often list generic "Irritant" warnings, the molecular structure dictates a higher tier of caution. This compound combines a secondary amine (piperidine) with an organic sulfide (thioether) .

  • Piperidine Moiety: Known for rapid skin permeation and potential corrosivity to mucous membranes.

  • Sulfide Moiety: Carries a risk of high olfactory potency ("stench") and potential metabolic toxicity.

Treat this substance as: CORROSIVE (Eyes/Skin) and ACUTE TOXIC (Dermal/Oral).

PropertyDetail
CAS Number 32339-68-9 (Free Base) / 82419-36-1 (HCl Salt)
Physical State Viscous oil (Free Base) or Crystalline Solid (Salt)
Primary Hazards Skin sensitization, severe eye damage, respiratory irritation.
Odor Threshold Low (Sulfide characteristic). Olfactory fatigue is a risk.[1]

Risk Assessment & PPE Specifications

The "Why" Behind the Gear (Scientific Integrity)

Standard laboratory nitrile gloves (4 mil) provide insufficient protection against piperidine derivatives. Piperidine has a breakthrough time of <10 minutes for standard nitrile due to its polarity and small molecular size. Therefore, a multi-barrier approach is required.

PPE Decision Matrix

PPE_Matrix Start Identify Physical State Solid Solid (HCl Salt) Start->Solid Liquid Liquid/Oil (Free Base) Start->Liquid Resp_Solid Respiratory: N95 or P100 Mask (Prevent dust inhalation) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (5 mil min) (Change every 30 mins) Solid->Glove_Solid Resp_Liquid Respiratory: Fume Hood Mandatory (If outside hood: Half-face w/ OV/P100) Liquid->Resp_Liquid Glove_Liquid Gloves: Laminate (Silver Shield) liner under Nitrile outer Liquid->Glove_Liquid Eye Eyes: Chemical Splash Goggles (Safety glasses INSUFFICIENT) Glove_Solid->Eye Glove_Liquid->Eye Body Body: Lab Coat (Buttoned) + Chemical Apron (if pouring >100mL) Eye->Body

Figure 1: PPE Selection Logic based on the physical state of the reagent.

Detailed PPE Inventory
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Laminate Film (Silver Shield/4H) Crucial: Piperidine moieties permeate nitrile/latex rapidly. Laminate provides >480 min breakthrough time.[2][3]
Hand (Outer) Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and grip (laminate is slippery).
Eye/Face Indirect Vent Goggles Mandatory. Amine vapors are lachrymators. Safety glasses allow vapor entry, causing corneal haze.
Respiratory Fume Hood (Face Velocity 100 fpm) Primary control. If handling outside hood, use 3M 60926 (Multi-Gas/Vapor) cartridges.
Body Tyvek Sleeves or Lab Coat Exposed wrists are the most common injury site. Tuck gloves over sleeves.

Operational Workflow: Handling & Synthesis

Core Directive: All manipulations involving the free base (liquid) must occur within a certified chemical fume hood.

Step 1: Preparation & Weighing
  • Odor Control: Prepare a bleach bath (10% Sodium Hypochlorite) inside the hood before opening the container. This neutralizes sulfide residues immediately.

  • Static Control: If using the solid salt form, use an anti-static gun on the spatula. Piperidine salts are often hygroscopic and sticky.

  • Weighing:

    • Solid: Weigh inside the hood using a draft shield.

    • Liquid: Do not pour. Use a glass syringe or positive-displacement pipette to transfer.

Step 2: Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with secondary amines under certain catalytic conditions.

  • Incompatibility: NEVER mix directly with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). The sulfide sulfur will oxidize exothermically to sulfoxides/sulfones.

Step 3: Cleanup & Decontamination[4]
  • Glassware: Rinse all glassware with the 10% Bleach solution prepared in Step 1. This oxidizes the sulfide (stench) to a non-volatile sulfoxide/sulfone.

  • Surface Wipe: Wipe the balance area with a dilute acetic acid solution (1%) to neutralize any amine traces, followed by water.

Workflow Prep 1. Prep Bleach Bath (Odor Control) Transfer 2. Transfer Reagent (Syringe/Spatula) Prep->Transfer In Hood React 3. Reaction/Use Transfer->React Quench 4. Oxidative Quench (Bleach Rinse) React->Quench Immediate Disposal 5. Segregated Waste Quench->Disposal

Figure 2: Operational workflow emphasizing the oxidative quench step for odor and toxicity control.

Disposal & Emergency Protocols

Waste Stream Management

Do not pour down the drain.[4] This compound is toxic to aquatic life (GHS H411).

  • Primary Waste: Collect all reaction mixtures in Non-Halogenated Organic Waste .

    • Labeling: Must explicitly state "Contains Organic Sulfides & Amines."

  • Quenched Waste: The bleach rinse from glassware should be collected separately in a container labeled "Basic Oxidizer Waste" . Do not mix this with organic solvents (risk of chloroform formation if acetone is present).

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged (Ziploc) before placing in the solid hazardous waste bin to contain odors.

Emergency Response
  • Skin Contact: Immediate flush with water for 15 minutes.[5][6][7] Do not use vinegar on the skin (exothermic neutralization risk). Use standard soap and water.[4][6][7]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately—amines cause penetrating corneal burns.

  • Spill (Liquid):

    • Evacuate area (stench risk).[4][7][8][9]

    • Cover with Vermiculite or Activated Carbon .

    • Do not use paper towels (high surface area increases evaporation/stench).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724490, 4-(Phenylthio)piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylsulfanylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Phenylsulfanylpiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.